molecular formula C9H11NO3 B1435250 DL-Tyrosine-13C9,15N CAS No. 202407-26-9

DL-Tyrosine-13C9,15N

货号: B1435250
CAS 编号: 202407-26-9
分子量: 191.12 g/mol
InChI 键: OUYCCCASQSFEME-CMLFETTRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

L-Tyrosine-13C9,15N is intended for use as an internal standard for the quantification of L-tyrosine by GC- or LC-MS. L-Tyrosine is a non-essential amino acid. It is produced by hydroxylation of phenylalanine by phenylalanine hydroxylase but can also be obtained from dietary sources or degradation of endogenous proteins, resulting in L-tyrosine release. L-Tyrosine is a precursor in the biosynthesis of catecholamine neurotransmitters, melanins, and thyroid hormones. Plasma, skeletal muscle, and erythrocyte levels of L-tyrosine are decreased in patients with chronic kidney disease.>

属性

IUPAC Name

(2S)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-CMLFETTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202407-26-9
Record name 202407-26-9
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Foundational & Exploratory

The Role of DL-Tyrosine-13C9,15N in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DL-Tyrosine-13C9,15N, a stable isotope-labeled (SIL) form of the amino acid tyrosine, serves as a critical tool in modern biomedical and pharmaceutical research. Its unique atomic composition, with nine carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom, allows for its precise differentiation from its naturally occurring counterpart by mass spectrometry. This property makes it an invaluable asset in quantitative proteomics, metabolomics, and metabolic flux analysis. This technical guide provides an in-depth exploration of the applications of this compound, complete with experimental methodologies and data presentation.

Core Applications in Research

The primary applications of this compound in a research setting are twofold:

  • Internal Standard for Accurate Quantification: In quantitative mass spectrometry, this compound is widely used as an internal standard.[1] Because it is chemically identical to endogenous tyrosine, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[2] However, due to its greater mass, it is detected at a different mass-to-charge ratio (m/z). By adding a known amount of the labeled standard to a biological sample, researchers can accurately quantify the concentration of unlabeled, endogenous tyrosine by comparing the signal intensities of the two forms.[2] This method corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements.[2]

  • Metabolic Tracer for Pathway Analysis: As a stable isotope tracer, this compound enables researchers to track the metabolic fate of tyrosine within cells and organisms.[1] By introducing the labeled tyrosine into a biological system, scientists can follow its incorporation into proteins and its conversion into various metabolites, including the vital catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1][3] This allows for the detailed study of metabolic pathways and the quantification of metabolic flux, providing insights into cellular physiology and disease states.

Quantitative Data Presentation

The use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods allows for the precise quantification of tyrosine and its metabolites in various biological matrices. The following tables summarize typical performance data from such applications.

Table 1: Performance Characteristics of LC-MS/MS Methods for Tyrosine Quantification using a Stable Isotope-Labeled Internal Standard

ParameterValueBiological MatrixReference
Linearity Range1 - 3000 µmol/LPlasma[4]
Limit of Detection (LOD)1 µmol/LPlasma[4]
Inter-sample Precision (CV%)4.3 - 7.6%Plasma[4]
Between-batch Precision (CV%)8.4 - 10.5%Plasma[4]

Table 2: Performance Characteristics for LC-MS/MS Quantification of Tyrosine Derivatives using Stable Isotope-Labeled Internal Standards

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Biological MatrixReference
3-Nitro-l-tyrosine (3-NT)0.1 - 3.00.0300.100Plasma[5]
3-Chloro-l-tyrosine (3-CT)0.1 - 3.00.0300.098Plasma[5]
3-Bromo-l-tyrosine (3-BT)0.1 - 3.00.0260.096Plasma[5]

Experimental Protocols

Protocol 1: Quantification of Tyrosine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of tyrosine in plasma. Specific parameters may require optimization based on the instrumentation and specific study requirements.

1. Materials:

  • Human plasma samples

  • This compound (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)

2. Sample Preparation: a. Thaw plasma samples on ice. b. To 100 µL of plasma, add a known amount of this compound solution in methanol. The concentration of the IS should be chosen to be within the linear range of the assay and comparable to the expected endogenous tyrosine concentration. c. Add 400 µL of a protein precipitation agent (e.g., cold acetonitrile). d. Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. f. Carefully transfer the supernatant to a new tube. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen. h. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

3. LC-MS/MS Analysis: a. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column is typically used.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient from low to high organic content (Mobile Phase B) is used to separate tyrosine from other plasma components.
  • Flow Rate: Typically 0.2 - 0.5 mL/min.
  • Injection Volume: 5 - 10 µL. b. Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Endogenous Tyrosine: Monitor the transition from the precursor ion (m/z of protonated tyrosine) to a specific product ion.
  • This compound (IS): Monitor the transition from the precursor ion (m/z of protonated labeled tyrosine) to its corresponding product ion.
  • Instrument parameters such as collision energy and declustering potential should be optimized for maximum signal intensity for both the analyte and the internal standard.

4. Data Analysis: a. Integrate the peak areas for both the endogenous tyrosine and the this compound internal standard. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. c. Generate a calibration curve by analyzing a series of calibration standards with known concentrations of unlabeled tyrosine and a fixed concentration of the internal standard. d. Determine the concentration of tyrosine in the plasma samples by interpolating their peak area ratios onto the calibration curve.

Protocol 2: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

This protocol outlines the use of labeled tyrosine in a SILAC experiment to compare the proteomes of two cell populations.

1. Materials:

  • Cell line of interest

  • SILAC-grade cell culture medium deficient in tyrosine

  • "Light" L-Tyrosine (unlabeled)

  • "Heavy" L-Tyrosine-13C9,15N

  • Dialyzed fetal bovine serum (FBS)

  • Standard cell culture reagents and equipment

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin (proteomics grade)

  • LC-MS/MS system

2. Experimental Procedure: a. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.
  • For the "light" population, supplement the tyrosine-deficient medium with unlabeled L-Tyrosine.
  • For the "heavy" population, supplement the tyrosine-deficient medium with L-Tyrosine-13C9,15N.
  • Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome (>97%). b. Experimental Treatment:
  • Apply the experimental condition (e.g., drug treatment) to one of the cell populations, while the other serves as a control. c. Sample Preparation:
  • Harvest and wash both cell populations.
  • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein amount.
  • Lyse the combined cells and extract the proteins.
  • Quantify the total protein concentration. d. Protein Digestion:
  • Denature, reduce, and alkylate the protein mixture.
  • Digest the proteins into peptides using trypsin. e. LC-MS/MS Analysis:
  • Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the "light" or "heavy" tyrosine. f. Data Analysis:
  • Use specialized proteomics software to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide.
  • The ratio of the signal intensities of the heavy to light peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations.

Visualizations: Pathways and Workflows

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine, Tissue) Add_IS Add Known Amount of This compound (IS) Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation & Centrifugation Add_IS->Protein_Precipitation Extract_Supernatant Extract Supernatant Protein_Precipitation->Extract_Supernatant Dry_Down Dry Down Extract_Supernatant->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_MS_Detection->Peak_Integration Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Calculate_Ratio Quantification Quantify Endogenous Tyrosine Concentration Calculate_Ratio->Quantification Calibration_Curve Generate Calibration Curve Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

G cluster_0 Cell Culture & Labeling cluster_1 Experiment & Sample Preparation cluster_2 Analysis & Quantification Light_Culture Cell Culture 1 ('Light' Medium with unlabeled Tyrosine) Treatment Apply Experimental Condition Light_Culture->Treatment Heavy_Culture Cell Culture 2 ('Heavy' Medium with Tyrosine-13C9,15N) Combine_Cells Combine Cell Populations (1:1) Heavy_Culture->Combine_Cells Treatment->Combine_Cells Lyse_and_Digest Cell Lysis & Protein Digestion (Trypsin) Combine_Cells->Lyse_and_Digest LC_MS_MS LC-MS/MS Analysis Lyse_and_Digest->LC_MS_MS Identify_Peptides Identify Peptide Pairs (Light vs. Heavy) LC_MS_MS->Identify_Peptides Quantify_Ratios Quantify Intensity Ratios (Heavy/Light) Identify_Peptides->Quantify_Ratios Relative_Quant Determine Relative Protein Abundance Quantify_Ratios->Relative_Quant

Caption: General workflow for a SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) experiment.

G Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase

Caption: Biosynthetic pathway of catecholamines from tyrosine.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its application as an internal standard provides a gold standard for the accurate quantification of tyrosine and its metabolites, which is essential for clinical and diagnostic research. Furthermore, its use as a metabolic tracer in techniques like SILAC and metabolic flux analysis offers deep insights into complex biological processes, from protein turnover to neurotransmitter synthesis. The detailed protocols and workflows provided in this guide serve as a foundation for the successful implementation of this compound in a variety of research applications, ultimately contributing to advancements in our understanding of human health and disease.

References

An In-Depth Technical Guide to DL-Tyrosine-¹³C₉,¹⁵N: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of DL-Tyrosine-¹³C₉,¹⁵N, an isotopically labeled aromatic amino acid crucial for a range of research applications, from metabolic flux analysis to quantitative proteomics.

Core Chemical Properties and Structure

DL-Tyrosine-¹³C₉,¹⁵N is a stable, non-radioactive, isotopically labeled form of the amino acid tyrosine. In this molecule, all nine carbon atoms are replaced with the heavy isotope carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope nitrogen-15 (¹⁵N). This labeling results in a distinct mass shift, making it an ideal internal standard or tracer in mass spectrometry-based studies.[1]

Structural Information

The fundamental structure of DL-Tyrosine-¹³C₉,¹⁵N mirrors that of endogenous tyrosine, with the isotopic labels incorporated into the molecular backbone and aromatic ring. This structural identity ensures that it behaves biochemically in a manner identical to its unlabeled counterpart, allowing for accurate tracing of metabolic pathways.

Below is a table summarizing the key structural and chemical identifiers for this compound.

IdentifierValue
IUPAC Name (2RS)-2-([¹⁵N]amino)-3-(4-hydroxyphenyl-¹³C₆)-¹³C₃-propanoic acid
CAS Number 202407-26-9[2][3]
Molecular Formula [¹³C]₉H₁₁[¹⁵N]O₃[4]
Molecular Weight 191.12 g/mol [3][5]
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)O
Isotopic SMILES [15NH2]--INVALID-LINK--[13cH][13cH]1">13CH--INVALID-LINK--=O[3]
InChI Key OUYCCCASQSFEME-CMLFETTRSA-N[3]
Physicochemical Properties

The physical and chemical properties of DL-Tyrosine-¹³C₉,¹⁵N are largely comparable to unlabeled tyrosine. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. It is important to note that while many suppliers provide data for the L-isomer due to its biological prevalence, the properties of the DL-mixture can differ, particularly in terms of solubility and crystal structure.[6]

PropertyValue
Physical State Solid[3]
Appearance White to off-white powder
Melting Point >300 °C (decomposes)[3]
Solubility Slightly soluble in DMSO, Methanol, and PBS (pH 7.2)[4]
Isotopic Purity Typically ≥98 atom % ¹³C; ≥98 atom % ¹⁵N[3]
Chemical Purity Typically ≥95-98%[3][5]

Applications in Research and Development

DL-Tyrosine-¹³C₉,¹⁵N is a versatile tool in various scientific disciplines, primarily serving as a tracer to elucidate metabolic pathways and as an internal standard for the precise quantification of its unlabeled counterpart.

  • Metabolic Flux Analysis (MFA): This labeled tyrosine is used to trace the flow of carbon and nitrogen atoms through metabolic networks.[2] By monitoring the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can quantify the rates of various biochemical reactions.

  • Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in media containing heavy amino acids like ¹³C₉,¹⁵N-tyrosine. This allows for the mass spectrometric differentiation and relative quantification of proteins between different cell populations.

  • Neurotransmitter Research: Tyrosine is a direct precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[2] DL-Tyrosine-¹³C₉,¹⁵N can be used to study the biosynthesis and turnover of these crucial signaling molecules in neurological and psychiatric research.

  • Pharmacokinetic Studies: The labeled compound can be used as a tracer in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of tyrosine or tyrosine-containing compounds.

Experimental Protocols

The following sections provide generalized methodologies for common experiments involving DL-Tyrosine-¹³C₉,¹⁵N. Specific parameters may need to be optimized based on the experimental system and instrumentation.

General Workflow for a Metabolic Tracer Study

This workflow outlines the key steps for using DL-Tyrosine-¹³C₉,¹⁵N to trace its metabolic fate in a cell culture system.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture Seeding C Incubation with Labeled Media A->C B Preparation of Labeled Media (with DL-Tyrosine-¹³C₉,¹⁵N) B->C D Metabolite Extraction C->D E Sample Derivatization (Optional) D->E F LC-MS/MS or GC-MS Analysis E->F G Data Processing & Isotope Enrichment Calculation F->G

Fig. 1: General workflow for a metabolic tracer experiment.

Methodology:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and enter a logarithmic growth phase.

  • Media Preparation: Prepare cell culture medium containing DL-Tyrosine-¹³C₉,¹⁵N at a known concentration. The corresponding unlabeled tyrosine should be omitted.

  • Labeling: Replace the standard medium with the labeled medium and incubate the cells for a specified period. Time-course experiments can be conducted to monitor the dynamics of isotope incorporation.

  • Metabolite Extraction: At the end of the incubation, rapidly quench metabolism (e.g., with cold methanol) and extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Sample Preparation for Mass Spectrometry:

    • LC-MS: For direct analysis, a protein precipitation step is often performed. A common method involves adding a cold solvent like acetonitrile or an acid such as sulfosalicylic acid to the sample, followed by centrifugation to pellet the precipitated proteins. The supernatant containing the metabolites is then collected for analysis.

    • GC-MS: Amino acids are not volatile and require derivatization prior to GC-MS analysis. A common method is silylation, for example, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The dried metabolite extract is reconstituted in a solvent like acetonitrile, the derivatizing agent is added, and the mixture is heated (e.g., at 100°C for 1-4 hours) to form volatile derivatives.[7]

  • Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with either liquid or gas chromatography. The instrument method should be optimized for the detection and fragmentation of both unlabeled tyrosine and its labeled isotopologue, as well as expected downstream metabolites.

  • Data Analysis: Process the raw data to identify and quantify the isotopologues of tyrosine and its metabolites. Calculate the isotopic enrichment to determine the extent of incorporation of the labeled atoms.

Signaling and Metabolic Pathways

Tyrosine is a critical node in several key metabolic and signaling pathways. The primary pathway of interest for many researchers is its role as a precursor to catecholamine neurotransmitters.

G Tyr Tyrosine-¹³C₉,¹⁵N L_DOPA L-DOPA-¹³C₉,¹⁵N Tyr->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine-¹³C₈,¹⁵N L_DOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine-¹³C₈,¹⁵N Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Epinephrine Epinephrine-¹³C₈,¹⁵N Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase (PNMT)

Fig. 2: Biosynthesis of catecholamines from tyrosine.

As depicted in Figure 2, tyrosine is first hydroxylated to L-DOPA by the enzyme tyrosine hydroxylase. This is the rate-limiting step in this pathway. L-DOPA is then decarboxylated to form dopamine. Subsequently, dopamine can be converted to norepinephrine, which can be further methylated to produce epinephrine. By using DL-Tyrosine-¹³C₉,¹⁵N, researchers can trace the flow of the labeled atoms through each of these enzymatic steps, providing insights into the regulation and dysregulation of neurotransmitter synthesis.

Conclusion

DL-Tyrosine-¹³C₉,¹⁵N is an invaluable tool for researchers in the life sciences. Its well-defined chemical properties and structural similarity to endogenous tyrosine make it an excellent tracer and internal standard. The methodologies outlined in this guide provide a starting point for the application of this compound in a variety of experimental contexts, from fundamental metabolic research to the development of novel therapeutics. Careful consideration of the specific experimental goals and optimization of protocols will ensure the generation of high-quality, reproducible data.

References

The Principle of Stable Isotope Labeling with DL-Tyrosine-¹³C₉,¹⁵N: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has become an indispensable tool in modern biological research, enabling precise and quantitative analysis of complex biological systems. Among the various labeling reagents, DL-Tyrosine-¹³C₉,¹⁵N offers a powerful approach for tracing the fate of tyrosine in cellular processes. This fully labeled analog of tyrosine, with nine ¹³C atoms and one ¹⁵N atom, provides a significant mass shift that is readily detectable by mass spectrometry, making it an excellent choice for quantitative proteomics, metabolic flux analysis, and protein turnover studies. This technical guide delves into the core principles of using DL-Tyrosine-¹³C₉,¹⁵N, providing detailed experimental protocols and showcasing its application in elucidating signaling pathways.

Core Principle

The fundamental principle behind stable isotope labeling with DL-Tyrosine-¹³C₉,¹⁵N lies in its metabolic incorporation into proteins and other biomolecules. When cells are cultured in a medium where the natural ("light") tyrosine is replaced with "heavy" DL-Tyrosine-¹³C₉,¹⁵N, the cellular machinery utilizes this heavy amino acid for protein synthesis. Consequently, all newly synthesized proteins will incorporate the heavy tyrosine, resulting in a predictable mass increase. This mass difference allows for the differentiation and quantification of proteins or peptides from different experimental conditions when analyzed by mass spectrometry. The use of a racemic mixture (DL-Tyrosine) ensures that the L-isomer is available for biological processes, while the D-isomer is generally not incorporated into proteins.

The primary applications of DL-Tyrosine-¹³C₉,¹⁵N include:

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique for comparative proteomics.[1] By growing two cell populations in media containing either light or heavy tyrosine, researchers can quantify differences in protein abundance between the two populations with high accuracy.[1]

  • Metabolic Flux Analysis: Tracing the incorporation of the ¹³C and ¹⁵N labels from tyrosine into downstream metabolites provides quantitative insights into the rates of metabolic pathways.[2]

  • Protein Turnover Studies: By introducing the labeled tyrosine and monitoring its incorporation into proteins over time, the rates of protein synthesis and degradation can be determined.[3]

Data Presentation

The quantitative data obtained from experiments using DL-Tyrosine-¹³C₉,¹⁵N can be summarized in structured tables for clear comparison and interpretation.

Protein NameGene SymbolSILAC Ratio (Heavy/Light)p-valueRegulation
Ephrin type-B receptor 2EphB23.50.001Upregulated
Src substrate cortactinCTTN2.80.005Upregulated
Ras GTPase-activating proteinRASA10.40.01Downregulated
Phospholipase C-gamma-1PLCG12.10.008Upregulated
Crk-like proteinCRKL1.90.02Upregulated

Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment. This table illustrates how changes in protein abundance in response to a stimulus (e.g., ligand activation of a receptor) can be presented. The SILAC ratio represents the relative abundance of the protein in the stimulated (heavy-labeled) versus the unstimulated (light-labeled) state.

Protein NameHalf-life (days)Synthesis Rate (molecules/cell/hour)Degradation Rate Constant (k_deg)
Actin, cytoplasmic 18.51.2 x 10⁵0.081
Tubulin alpha-1A chain6.28.7 x 10⁴0.112
Epidermal growth factor receptor1.11.5 x 10⁴0.630
Cyclin-dependent kinase 10.82.1 x 10⁴0.866

Table 2: Example of Protein Turnover Data. This table showcases how protein turnover parameters, such as half-life and synthesis/degradation rates, can be quantified using pulse-chase experiments with labeled tyrosine.

Metabolic PathwayFlux Rate (nmol/10⁶ cells/hr)
Phenylalanine to Tyrosine Conversion5.83 ± 0.59[4]
Tyrosine incorporation into Protein30.2 ± 4.1
Tyrosine Degradation14.0 ± 2.5[5]
Tyrosine Export8.5 ± 1.2

Table 3: Example of Metabolic Flux Analysis Data. This table presents the rates of key metabolic pathways involving tyrosine, as determined by tracing the flow of the ¹³C and ¹⁵N labels.

Experimental Protocols

Detailed Methodology for SILAC-based Quantitative Phosphotyrosine Proteomics

This protocol is adapted from studies on receptor tyrosine kinase signaling and can be specifically tailored for the use of DL-Tyrosine-¹³C₉,¹⁵N.[6][7]

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel. For the "heavy" population, use a custom-formulated SILAC DMEM or RPMI medium lacking L-tyrosine, supplemented with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and DL-Tyrosine-¹³C₉,¹⁵N at a final concentration of 0.2 mM.

  • For the "light" population, use the same medium but supplement with natural L-tyrosine at the same concentration.

  • Ensure cells undergo at least five to six doublings to achieve complete incorporation of the labeled amino acid. Verify incorporation efficiency (>95%) by mass spectrometry analysis of a small cell lysate sample.

2. Cell Treatment and Lysis:

  • Once labeling is complete, starve cells of serum for 12-24 hours to reduce basal tyrosine phosphorylation.

  • Treat the "heavy" labeled cells with the desired stimulus (e.g., a growth factor to activate a receptor tyrosine kinase) for a specific time course. Treat the "light" labeled cells with a vehicle control.

  • Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer with sodium orthovanadate and sodium fluoride).

  • Clarify the lysates by centrifugation at 14,000 x g for 20 minutes at 4°C.

3. Protein Quantification and Mixing:

  • Determine the protein concentration of both the heavy and light cell lysates using a standard protein assay (e.g., BCA assay).

  • Mix equal amounts of protein from the heavy and light lysates (typically 1-5 mg of each).

4. Immunoprecipitation of Phosphotyrosine-containing Peptides:

  • Incubate the mixed lysate with an anti-phosphotyrosine antibody conjugated to agarose beads overnight at 4°C with gentle rotation.

  • Wash the beads extensively with lysis buffer and then with a high-salt wash buffer to remove non-specifically bound proteins.

  • Elute the phosphotyrosine-containing peptides from the beads using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).

5. Protein Digestion:

  • Neutralize the eluted sample and perform in-solution or in-gel digestion with trypsin. For in-solution digestion, reduce the proteins with dithiothreitol (DTT), alkylate with iodoacetamide, and then digest with sequencing-grade trypsin overnight at 37°C.

6. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Set the instrument to acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

  • Key parameters include a high-resolution MS1 scan (e.g., 60,000 resolution) and a lower resolution MS2 scan (e.g., 15,000 resolution) with HCD fragmentation.

7. Data Analysis:

  • Process the raw mass spectrometry data using a software package such as MaxQuant or Proteome Discoverer.

  • Search the data against a relevant protein database, specifying trypsin as the enzyme and allowing for variable modifications such as methionine oxidation and tyrosine phosphorylation.

  • Configure the software to identify and quantify SILAC pairs (light and heavy peptides). The software will calculate the heavy/light (H/L) ratios for each identified peptide and protein.

  • Filter the results based on posterior error probability (PEP) or false discovery rate (FDR) to ensure high-confidence identifications and quantifications.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways where tyrosine phosphorylation plays a crucial role. These pathways can be effectively studied using DL-Tyrosine-¹³C₉,¹⁵N labeling to quantify changes in protein phosphorylation and abundance upon pathway activation.

EphB2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects EphrinB1 EphrinB1 EphB2 EphB2 Receptor EphrinB1->EphB2 Ligand Binding & Dimerization Src Src Kinase EphB2->Src Activation RASA1 RASA1 (p120RasGAP) EphB2->RASA1 Recruitment & Phosphorylation PLCG1 PLCγ1 EphB2->PLCG1 Recruitment & Phosphorylation CTTN Cortactin EphB2->CTTN Interaction CRKL CrkL EphB2->CRKL Interaction Src->EphB2 Phosphorylation Cell_Adhesion Cell Adhesion & Migration RASA1->Cell_Adhesion Synaptic_Plasticity Synaptic Plasticity PLCG1->Synaptic_Plasticity Actin_Remodeling Actin Remodeling CTTN->Actin_Remodeling CRKL->Cell_Adhesion

Caption: EphB2 Receptor Tyrosine Kinase Signaling Pathway.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Cascades EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization EGFR->EGFR Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Recruitment PLCg PLCγ EGFR->PLCg Recruitment STAT3 STAT3 EGFR->STAT3 Recruitment & Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway IP3_DAG_Pathway IP3/DAG Pathway PLCg->IP3_DAG_Pathway Gene_Transcription Gene Transcription STAT3->Gene_Transcription

Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for a SILAC-based quantitative proteomics experiment using DL-Tyrosine-¹³C₉,¹⁵N.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Culture Culture in 'Light' Medium (Natural Tyrosine) Control_Treatment Control Treatment Light_Culture->Control_Treatment Heavy_Culture Culture in 'Heavy' Medium (DL-Tyrosine-¹³C₉,¹⁵N) Experimental_Treatment Experimental Treatment Heavy_Culture->Experimental_Treatment Cell_Lysis Cell Lysis Control_Treatment->Cell_Lysis Experimental_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Mix_Lysates Mix Lysates (1:1 Ratio) Protein_Quantification->Mix_Lysates Protein_Digestion Protein Digestion (Trypsin) Mix_Lysates->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Data_Processing Data Processing & Database Search LC_MSMS->Data_Processing Quantification Protein Identification & Quantification Data_Processing->Quantification

Caption: SILAC Experimental Workflow.

Conclusion

Stable isotope labeling with DL-Tyrosine-¹³C₉,¹⁵N provides a robust and versatile platform for in-depth quantitative analysis of cellular proteomes and metabolomes. Its application in techniques like SILAC has revolutionized our ability to understand dynamic cellular processes, including signaling pathways, protein turnover, and metabolic fluxes. The detailed protocols and data presentation formats provided in this guide serve as a valuable resource for researchers aiming to leverage the power of stable isotope labeling in their scientific endeavors. By carefully designing experiments and utilizing the appropriate analytical tools, the use of DL-Tyrosine-¹³C₉,¹⁵N will continue to yield significant insights into the complex molecular mechanisms that govern cellular function in both health and disease.

References

The Precision Tools of Discovery: A Technical Guide to 13C and 15N Labeled Tyrosine in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, tyrosine phosphorylation stands as a pivotal post-translational modification, governing a vast array of processes from cell growth and differentiation to apoptosis. The dysregulation of tyrosine kinase signaling pathways is a hallmark of numerous diseases, most notably cancer. Consequently, the ability to accurately quantify changes in tyrosine phosphorylation is paramount for both fundamental biological research and the development of targeted therapeutics. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and robust mass spectrometry-based technique for quantitative proteomics. This technical guide delves into the core applications of 13C and 15N labeled tyrosine within the SILAC framework, providing an in-depth resource for researchers aiming to dissect complex signaling networks and identify novel drug targets. By metabolically incorporating "heavy" isotopologues of tyrosine, scientists can precisely track and quantify dynamic changes in the phosphotyrosine proteome, offering unparalleled insights into the mechanisms of health and disease.

Core Principles of SILAC using Labeled Tyrosine

SILAC is a metabolic labeling strategy that relies on the in vivo incorporation of stable isotope-labeled amino acids into proteins during translation.[1] The fundamental principle involves growing two or more populations of cells in media that are identical except for the isotopic form of specific essential amino acids.[2] One population is cultured in "light" medium containing the natural amino acid (e.g., 12C-Tyrosine), while the other is grown in "heavy" medium containing a stable isotope-labeled version (e.g., 13C9, 15N1-Tyrosine).[3][4]

After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy" cell population will have fully incorporated the labeled amino acid.[5] This complete incorporation is crucial for accurate quantification.[6] The two cell populations can then be subjected to different experimental conditions (e.g., stimulation with a growth factor vs. control, or treatment with a kinase inhibitor vs. vehicle). Following the experimental treatment, the cell populations are combined, typically in a 1:1 ratio.[5] This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability from subsequent sample processing steps like cell lysis, protein digestion, and peptide fractionation.[1][7]

When the combined protein mixture is digested (commonly with trypsin) and analyzed by mass spectrometry, peptides from the "light" and "heavy" populations will be chemically identical but will exhibit a predictable mass shift.[1] For instance, a peptide containing a single 13C9, 15N1-Tyrosine will be 10 Daltons heavier than its "light" counterpart. The mass spectrometer detects these peptide pairs as doublets, and the ratio of their signal intensities directly reflects the relative abundance of that peptide—and by extension, the parent protein—in the two original cell populations.[7]

The use of labeled tyrosine is particularly advantageous for studying signaling pathways, as it allows for the direct quantification of changes in tyrosine phosphorylation, a critical event in many cellular processes.[8][9]

Key Applications in Proteomics and Drug Development

The integration of 13C and 15N labeled tyrosine in SILAC-based proteomics has revolutionized the study of cellular signaling and has significant implications for drug development.

Quantitative Analysis of Tyrosine Kinase Signaling Pathways

A primary application is the detailed mapping and quantification of receptor tyrosine kinase (RTK) signaling pathways.[10] RTKs are crucial in mediating cellular responses to extracellular signals, and their activation triggers a cascade of tyrosine phosphorylation events.[11] By using SILAC with labeled tyrosine, researchers can accurately measure the dynamic changes in phosphorylation across hundreds to thousands of sites simultaneously upon ligand stimulation or inhibition.[9][12] For example, SILAC has been successfully employed to dissect the insulin signaling pathway, identifying dozens of insulin-induced effectors and uncovering novel components of the network.[12] Similarly, this technique has been used to characterize the signaling cascade downstream of the EphB2 receptor, identifying proteins that show increased or decreased association with the phosphotyrosine fraction of the cell lysate upon stimulation.[13][14]

Target Identification and Validation for Drug Development

Identifying the specific targets of a drug is a critical step in its development. SILAC-based phosphotyrosine proteomics is a powerful tool for elucidating the mechanism of action of tyrosine kinase inhibitors (TKIs), a major class of anti-cancer drugs.[15] Researchers can treat one cell population with a TKI while the other serves as a control. The subsequent SILAC analysis reveals which phosphotyrosine sites are downregulated, thus identifying the direct and indirect targets of the inhibitor. This approach was effectively used to study the effects of the EGFR inhibitor erlotinib, generating temporal profiles for hundreds of phosphopeptides and confirming that the EGFR and ErbB2 signaling pathways were the most affected.[7] This level of detail is invaluable for confirming on-target effects and identifying potential off-target activities that could lead to adverse effects.

Uncovering Mechanisms of Drug Resistance

Acquired resistance to targeted therapies is a major challenge in cancer treatment. SILAC can be employed to compare the phosphotyrosine profiles of drug-sensitive and drug-resistant cancer cell lines. By identifying the signaling pathways that are rewired in the resistant cells, researchers can uncover the molecular mechanisms underlying resistance and identify potential strategies to overcome it.

Multiplexing for Advanced Experimental Designs

The use of different isotopologues of amino acids allows for multiplexing, where more than two conditions can be compared in a single experiment. For instance, a "triple-SILAC" experiment can compare a control state, a stimulated state, and a drug-treated state simultaneously.[2] A more advanced "5-plex SILAC" method has been developed specifically for phosphotyrosine dynamics, using combinations of labeled lysine, arginine, and tyrosine to monitor five different cellular conditions in one experiment.[7] This increases throughput and allows for more complex experimental designs, such as time-course studies of drug effects.[7]

Quantitative Data Presentation

The power of SILAC lies in its ability to generate precise quantitative data. The following tables provide examples of how quantitative phosphotyrosine proteomics data can be presented, based on findings from published studies.

Table 1: Quantification of Phosphotyrosine Peptides in KPL-4 Breast Cancer Cells Treated with Erlotinib (1-hour)

ProteinPhosphositePeptide SequenceFold Change (Treated/Control)
EGFRpY1197DpYLRVAPQSSEFIGA0.15
ErbB2pY1248ESpYVSAAR0.25
SHC1pY349/350GSpYVNPTFVK0.30
GAB1pY689GpYDLPAQVPAQAL0.45
STAT5ApY694STVpYGVLSQL0.50
ErbB3pY1289DpYGVMpYDNWEFPR0.20
FAM59ApY453EDpYENLPLK0.35

Data are representative of findings reported in a 5-plex SILAC study on erlotinib-treated breast cancer cells.[3][7]

Table 2: Quantification of Tyrosine-Phosphorylated Proteins in NG108-EphB2 Cells Stimulated with ephrinB1-Fc

Protein NameGene SymbolFold Change (Stimulated/Unstimulated)Description
Ephrin type-B receptor 2EphB23.5Receptor for ephrin-B family ligands.
Focal adhesion kinase 1FAK10.4Non-receptor tyrosine kinase involved in cell adhesion and spreading.
P130CasBCAR12.1Docking protein involved in cell migration and adhesion.
Nck-1NCK11.8Adaptor protein that links kinase signaling to the cytoskeleton.
SHIP-2INPPL12.5Inositol phosphatase involved in regulating PI3K signaling.
Ras GTPase-activating protein 1RASA11.6Negative regulator of the Ras signaling pathway.

Data are representative of findings from a SILAC study on EphB2 signaling.[13][14]

Table 3: Quantification of Insulin-Induced Phosphorylation in Brown Adipocytes

ProteinGene SymbolFold Change (Insulin/Control)Function
Insulin receptor substrate 1IRS1>10Key adaptor protein in insulin signaling.
SHC-transforming protein 1SHC1>10Adaptor protein involved in Ras activation.
Protein kinase C delta binding proteinPRKCDBP3.5Novel insulin-induced effector.
Low-density lipoprotein receptor-related protein 6LRP62.1Co-receptor for Wnt signaling, potential cross-talk.
PDZK1-interacting protein 1PISP/PDZK112.0Potential calcium ATPase binding protein.

Data are representative of findings from a SILAC study on the insulin signaling pathway.[12]

Experimental Protocols

The following sections provide a detailed methodology for a typical SILAC experiment focused on phosphotyrosine analysis.

Protocol 1: SILAC Labeling of Cultured Cells
  • Medium Preparation : Prepare SILAC-compatible cell culture medium (e.g., DMEM) that is deficient in the amino acids to be used for labeling (typically L-lysine, L-arginine, and in this case, L-tyrosine).[10] Supplement the medium with 10% dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.[5]

  • Labeling : Create "light" and "heavy" media.

    • Light Medium : Add the natural ("light") isotopes of L-lysine, L-arginine, and L-tyrosine to the deficient medium at their normal concentrations.

    • Heavy Medium : Add the stable isotope-labeled ("heavy") versions of the amino acids (e.g., 13C6-L-lysine, 13C6,15N4-L-arginine, and 13C9,15N1-L-tyrosine) to the deficient medium.

  • Cell Culture : Split the cell line of interest into two populations. Culture one population in the "light" medium and the other in the "heavy" medium.

  • Adaptation : Allow the cells to grow for at least five to six cell divisions to ensure complete (>95%) incorporation of the labeled amino acids into the proteome of the "heavy" population.[5] The degree of incorporation can be checked by a small-scale mass spectrometry analysis.[7]

Protocol 2: Cell Stimulation, Lysis, and Protein Digestion
  • Serum Starvation : Prior to stimulation, synchronize the cells by incubating them in serum-free SILAC medium for 12-24 hours. This step helps to lower basal tyrosine phosphorylation levels.[10]

  • Stimulation/Treatment : Treat the "heavy" cell population with the experimental stimulus (e.g., growth factor, drug) for the desired time. Treat the "light" cell population with a vehicle control.

  • Harvesting and Lysis :

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).[10]

    • Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors (e.g., sodium orthovanadate) on ice.[10]

    • Clarify the lysates by centrifugation to remove cell debris.

  • Protein Quantification and Mixing : Determine the protein concentration of the "light" and "heavy" lysates. Combine equal amounts of protein from the "light" and "heavy" lysates.[10]

  • Protein Digestion :

    • Reduce the disulfide bonds in the combined protein mixture using dithiothreitol (DTT).

    • Alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides overnight at 37°C using a protease such as trypsin.[7]

Protocol 3: Phosphotyrosine Peptide Enrichment and Mass Spectrometry
  • Enrichment : The enrichment of phosphotyrosine-containing peptides is crucial due to their low stoichiometry.

    • Incubate the digested peptide mixture with an anti-phosphotyrosine antibody (e.g., pY-100) conjugated to agarose beads for immunoprecipitation (IP).[13]

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the phosphotyrosine-containing peptides from the antibody beads, often using a low-pH solution like 0.15% trifluoroacetic acid (TFA).[7]

  • Desalting : Desalt the enriched peptide sample using a C18 StageTip or similar solid-phase extraction method to remove contaminants that could interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis :

    • Analyze the desalted phosphopeptides by nano-flow liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).[5]

    • The mass spectrometer will be operated in a data-dependent acquisition mode, where it cycles between a full MS scan (to detect the "light" and "heavy" peptide pairs) and several MS/MS scans (to fragment selected peptides for sequence identification).[7]

Protocol 4: Data Analysis
  • Peptide Identification and Quantification : Process the raw mass spectrometry data using specialized software such as MaxQuant or Proteome Discoverer.[5][7]

    • The software will search the MS/MS spectra against a protein database to identify the peptide sequences.

    • It will then identify the "light" and "heavy" SILAC pairs in the MS1 scans and calculate the intensity ratio for each pair.

  • Data Filtering and Normalization : Filter the data to include only high-confidence peptide identifications and quantifications. Normalize the SILAC ratios to account for any minor errors in the initial 1:1 mixing of the lysates.

  • Biological Interpretation : Use bioinformatics tools to perform pathway analysis and gene ontology enrichment on the proteins that show significant changes in phosphorylation. This helps to identify the key signaling pathways affected by the experimental condition.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

SILAC_Workflow_for_Phosphotyrosine_Proteomics cluster_labeling 1. Metabolic Labeling cluster_treatment 2. Experimental Treatment cluster_processing 3. Sample Processing & Analysis cluster_data 4. Data Analysis cluster_ms Mass Spectrum Output light_cells Cell Population 1 (Light Medium) (e.g., 12C-Tyr) control Control Condition (e.g., Vehicle) light_cells->control heavy_cells Cell Population 2 (Heavy Medium) (e.g., 13C, 15N-Tyr) treatment Experimental Condition (e.g., Drug/Ligand) heavy_cells->treatment mix Combine Cell Lysates (1:1) control->mix treatment->mix digest Protein Digestion (Trypsin) mix->digest enrich Phosphotyrosine Peptide IP digest->enrich lcms LC-MS/MS Analysis enrich->lcms quant Quantification of Light/Heavy Peptide Ratios lcms->quant ms_peak Light Peptide pathway Pathway & Network Analysis quant->pathway ms_peak_heavy Heavy Peptide ratio Intensity Ratio = Relative Abundance

Caption: SILAC workflow for quantitative phosphotyrosine proteomics.

RTK_Signaling_Pathway ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding dimer RTK Dimerization & Autophosphorylation rtk->dimer Activation adaptor Adaptor Proteins (e.g., Grb2, SHC1) dimer->adaptor Recruitment via pY-SH2 domains effector Effector Proteins (e.g., SOS, PI3K) adaptor->effector ras_pathway Ras/MAPK Pathway effector->ras_pathway pi3k_pathway PI3K/Akt Pathway effector->pi3k_pathway response Cellular Responses (Proliferation, Survival, etc.) ras_pathway->response pi3k_pathway->response tki Tyrosine Kinase Inhibitor (TKI) tki->dimer Inhibition

References

The Metabolic Journey of Tyrosine: A Technical Guide to Tracing with DL-Tyrosine-¹³C₉,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the stable isotope-labeled amino acid, DL-Tyrosine-¹³C₉,¹⁵N, as a powerful tracer in the intricate analysis of metabolic pathways. By employing this tracer, researchers can quantitatively track the fate of tyrosine through its various biological transformations, offering profound insights into cellular metabolism in both healthy and diseased states. This guide provides a comprehensive overview of tyrosine metabolism, detailed experimental protocols for tracer studies, and a framework for data interpretation, empowering researchers to leverage this technology in their pursuit of novel therapeutic strategies and a deeper understanding of biological systems.

Introduction to Tyrosine Metabolism and Isotope Tracing

Tyrosine, a non-essential amino acid, stands at the crossroads of numerous critical metabolic pathways. It serves as a fundamental building block for protein synthesis and is the precursor to a diverse array of bioactive molecules, including neurotransmitters (catecholamines), hormones (thyroid hormones), and pigments (melanin).[1] Additionally, its catabolism provides energy by feeding into the tricarboxylic acid (TCA) cycle.

Stable Isotope-Resolved Metabolomics (SIRM) is a robust analytical technique that utilizes compounds labeled with stable isotopes, such as ¹³C and ¹⁵N, to trace their metabolic fate. DL-Tyrosine-¹³C₉,¹⁵N, in which all nine carbon atoms are replaced by ¹³C and the nitrogen atom by ¹⁵N, serves as an ideal tracer. When introduced into a biological system, the labeled tyrosine is metabolized alongside its unlabeled counterpart.[2] Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can distinguish between the labeled and unlabeled metabolites based on their mass difference.[3] This allows for the precise quantification of the flux of tyrosine into its various downstream pathways, providing a dynamic snapshot of metabolic activity.[4]

Major Metabolic Fates of Tyrosine

The journey of the carbon and nitrogen atoms from DL-Tyrosine-¹³C₉,¹⁵N can be traced through several key metabolic routes:

  • Protein Synthesis: A primary fate of tyrosine is its incorporation into the proteome. By measuring the enrichment of ¹³C₉,¹⁵N-tyrosine in cellular proteins, the rate of protein synthesis can be quantified.

  • Catecholamine Biosynthesis: Tyrosine is the precursor to the catecholamines dopamine, norepinephrine, and epinephrine, which are vital neurotransmitters and hormones.[5][6] Tracing the labeled atoms into these molecules provides a measure of catecholamine synthesis rates.

  • Melanin Synthesis: In melanocytes, tyrosine is converted into eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[7][8] The incorporation of ¹³C and ¹⁵N into these pigments can be used to study melanogenesis.

  • Thyroid Hormone Synthesis: The thyroid gland utilizes tyrosine to produce thyroxine (T4) and triiodothyronine (T3), hormones that regulate metabolism.[9][10]

  • Catabolism for Energy Production: Tyrosine can be broken down through a series of enzymatic reactions into fumarate, an intermediate of the TCA cycle, and acetoacetate, a ketone body.[8] This pathway is a source of cellular energy.

Experimental Design and Protocols

The successful implementation of a tracer study with DL-Tyrosine-¹³C₉,¹⁵N requires careful planning and execution. The following sections outline a representative experimental workflow for cell culture studies.

Experimental Workflow

The general workflow for a stable isotope-resolved metabolomics (SIRM) experiment involves several key stages, from initial experimental design to final data analysis and interpretation.

SIRM_Workflow cluster_planning Phase 1: Planning cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Analysis Exp_Design Experimental Design (Hypothesis, Model System) Tracer_Selection Tracer Selection (DL-Tyrosine-13C9,15N) Exp_Design->Tracer_Selection Labeling Metabolic Labeling (Cell Culture with Tracer) Tracer_Selection->Labeling Quenching Metabolism Quenching (Rapid Freezing) Labeling->Quenching Extraction Metabolite Extraction (Polar & Non-polar) Quenching->Extraction MS_Analysis LC-MS/MS Analysis (Detection of Isotopologues) Extraction->MS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis (Quantification of Pathways) Data_Processing->Flux_Analysis Tyrosine_Catabolism enzyme enzyme Tyrosine L-Tyrosine (¹³C₉,¹⁵N) HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP TAT (EC 2.6.1.5) Homogentisate Homogentisate HPP->Homogentisate HPPD (EC 1.13.11.27) Maleylacetoacetate 4-Maleylacetoacetate Homogentisate->Maleylacetoacetate HGD (EC 1.13.11.5) Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate GSTZ1 (EC 5.2.1.2) Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA TCA Cycle Fumarate->TCA Catecholamine_Biosynthesis enzyme enzyme Tyrosine L-Tyrosine (¹³C₉,¹⁵N) LDOPA L-DOPA Tyrosine->LDOPA TH (EC 1.14.16.2) Dopamine Dopamine LDOPA->Dopamine DDC (EC 4.1.1.28) Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH (EC 1.14.17.1) Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT (EC 2.1.1.28) Melanin_Synthesis enzyme enzyme Tyrosine L-Tyrosine (¹³C₉,¹⁵N) LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (EC 1.14.18.1) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (EC 1.14.18.1) Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Cysteinyldopa Cysteinyldopa Dopaquinone->Cysteinyldopa + Cysteine Eumelanin Eumelanin Leucodopachrome->Eumelanin ...multiple steps Pheomelanin Pheomelanin Cysteinyldopa->Pheomelanin ...multiple steps Thyroid_Hormone_Synthesis enzyme enzyme Tyrosine_Residue Tyrosine Residue on Thyroglobulin MIT Monoiodotyrosine (MIT) Tyrosine_Residue->MIT TPO (EC 1.11.1.8) + Iodide DIT Diiodotyrosine (DIT) MIT->DIT TPO (EC 1.11.1.8) + Iodide T3 Triiodothyronine (T3) DIT->T3 TPO (EC 1.11.1.8) (MIT + DIT) T4 Thyroxine (T4) DIT->T4 TPO (EC 1.11.1.8) (DIT + DIT)

References

A Technical Guide to Absolute Quantification in Mass Spectrometry using DL-Tyrosine-¹³C₉,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and applications of DL-Tyrosine-¹³C₉,¹⁵N as an internal standard for absolute quantification in mass spectrometry. This stable isotope-labeled (SIL) compound is a critical tool for achieving accurate, precise, and reproducible measurements of tyrosine and related metabolic pathways in complex biological matrices.

Introduction to Absolute Quantification with Stable Isotope-Labeled Internal Standards

Absolute quantification in mass spectrometry is essential for determining the exact concentration of an analyte in a sample. This is often achieved through the use of stable isotope dilution (SID), a technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample at an early stage of the workflow.[1][2] This "heavy" internal standard is chemically identical to the endogenous "light" analyte but has a different mass due to the incorporation of heavy isotopes such as ¹³C and ¹⁵N.[1]

DL-Tyrosine-¹³C₉,¹⁵N serves as an ideal internal standard for the quantification of tyrosine. By incorporating nine ¹³C atoms and one ¹⁵N atom, it has a mass shift of +10 Da compared to the monoisotopic mass of unlabeled tyrosine. This significant mass difference prevents isotopic interference between the analyte and the internal standard. When added to a sample, the SIL internal standard co-elutes with the endogenous analyte during liquid chromatography (LC) and is co-isolated and fragmented in the mass spectrometer (MS). The ratio of the signal intensity of the analyte to the internal standard is then used to calculate the absolute concentration of the analyte, correcting for variations in sample preparation, chromatographic separation, and ionization efficiency.[1]

Key Applications of DL-Tyrosine-¹³C₉,¹⁵N

The use of DL-Tyrosine-¹³C₉,¹⁵N is pivotal in several areas of research and development:

  • Metabolic Studies: As a tracer, it allows for the investigation of metabolic pathways involving tyrosine, providing insights into the flux and turnover of this crucial amino acid. Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[3]

  • Clinical Research: Accurate quantification of tyrosine levels in biological fluids such as plasma and urine is vital for the diagnosis and monitoring of various metabolic disorders, including phenylketonuria (PKU) and tyrosinemia.

  • Drug Development: In pharmacokinetic and pharmacodynamic studies, it can be used to quantify the impact of drugs on tyrosine metabolism.

  • Proteomics: While often used for small molecule analysis, labeled tyrosine can also be incorporated into proteins in cell culture (SILAC) for relative and absolute protein quantification.[1]

Experimental Workflow for Absolute Quantification of L-Tyrosine in Human Plasma

The following section outlines a typical experimental workflow for the absolute quantification of L-tyrosine in human plasma using DL-Tyrosine-¹³C₉,¹⁵N as an internal standard. This protocol is a composite of established methodologies for amino acid analysis by LC-MS/MS.[4][5][6][7]

Absolute_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Human Plasma Sample Spike Spike with DL-Tyrosine-13C9,15N (Internal Standard) Sample->Spike 1. Precipitate Protein Precipitation (e.g., with methanol or trifluoroacetic acid) Spike->Precipitate 2. Centrifuge Centrifugation Precipitate->Centrifuge 3. Supernatant Collect Supernatant Centrifuge->Supernatant 4. Dilute Dilute for Analysis Supernatant->Dilute 5. Inject Inject onto LC System Dilute->Inject 6. Separate Chromatographic Separation (e.g., Reversed-Phase or HILIC) Inject->Separate 7. Ionize Electrospray Ionization (ESI) Separate->Ionize 8. Analyze Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) Ionize->Analyze 9. Integrate Peak Integration (Analyte and Internal Standard) Analyze->Integrate 10. Ratio Calculate Peak Area Ratio Integrate->Ratio 11. Calibrate Generate Calibration Curve Ratio->Calibrate 12. Quantify Calculate Analyte Concentration Calibrate->Quantify 13.

Caption: General workflow for absolute quantification of L-tyrosine. (Within 100 characters)
Detailed Experimental Protocol

3.1.1. Materials and Reagents

  • DL-Tyrosine-¹³C₉,¹⁵N (Internal Standard, IS)

  • L-Tyrosine (Reference Standard)

  • Human Plasma (e.g., K₂EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

3.1.2. Preparation of Standards and Quality Controls

  • Stock Solutions: Prepare stock solutions of L-Tyrosine and DL-Tyrosine-¹³C₉,¹⁵N in a suitable solvent (e.g., 0.1 M HCl or water with 0.1% formic acid) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of L-Tyrosine by serial dilution of the stock solution. These will be used to create the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of DL-Tyrosine-¹³C₉,¹⁵N at a fixed concentration (e.g., 10 µg/mL).

  • Calibration Standards: Prepare calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution) with the L-Tyrosine working standards and the internal standard working solution.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the biological matrix of interest (e.g., pooled human plasma) to assess the accuracy and precision of the method.

3.1.3. Sample Preparation

  • Thaw human plasma samples on ice.

  • To 50 µL of plasma, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the DL-Tyrosine-¹³C₉,¹⁵N internal standard working solution and vortex briefly.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

3.1.4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for amino acid analysis.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both L-tyrosine and its labeled internal standard.

Table 1: Example MRM Transitions for L-Tyrosine and DL-Tyrosine-¹³C₉,¹⁵N

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Tyrosine (Analyte)182.1136.115
DL-Tyrosine-¹³C₉,¹⁵N (IS)192.1145.115

Note: These values are illustrative and should be optimized for the specific instrument used.

Data Analysis and Method Validation

The data acquired from the LC-MS/MS analysis is processed to determine the concentration of L-tyrosine in the samples.

  • Peak Integration: The chromatographic peaks for the specified MRM transitions of both the analyte and the internal standard are integrated.

  • Ratio Calculation: The peak area ratio of the analyte to the internal standard is calculated for each sample, calibrator, and QC.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

  • Quantification: The concentration of L-tyrosine in the unknown samples is calculated from their peak area ratios using the regression equation of the calibration curve.

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20% of the nominal value.
Accuracy The closeness of the measured value to the true value.The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of agreement among individual measurements when the procedure is applied repeatedly.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the analyte.The matrix factor should be consistent across different lots of the biological matrix.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration.

Tyrosine Metabolism Pathway

Tyrosine is a central hub in several critical metabolic pathways. Understanding these pathways is crucial for interpreting the results of quantitative studies.

Tyrosine_Metabolism Phe Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase LDopa L-DOPA Tyr->LDopa Tyrosine Hydroxylase Thyroid Thyroid Hormones (T3, T4) Tyr->Thyroid pHPP p-Hydroxyphenylpyruvate Tyr->pHPP Tyrosine Aminotransferase Dopamine Dopamine LDopa->Dopamine DOPA Decarboxylase Melanin Melanin LDopa->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate pHPP->Homogentisate Fumarate Fumarate Homogentisate->Fumarate Acetoacetate Acetoacetate Homogentisate->Acetoacetate TCA TCA Cycle Fumarate->TCA Acetoacetate->TCA

Caption: Key metabolic pathways involving L-tyrosine. (Within 100 characters)

This diagram illustrates the central role of tyrosine in the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), melanin, and thyroid hormones, as well as its catabolism into fumarate and acetoacetate, which can enter the TCA cycle for energy production.[3]

Conclusion

DL-Tyrosine-¹³C₉,¹⁵N is an indispensable tool for the absolute quantification of tyrosine in complex biological matrices using mass spectrometry. Its use in stable isotope dilution workflows provides the necessary accuracy, precision, and robustness for demanding applications in clinical research, metabolic studies, and drug development. The methodologies and principles outlined in this guide offer a solid foundation for researchers and scientists to develop and validate high-quality quantitative assays, ultimately leading to a deeper understanding of the role of tyrosine in health and disease.

References

Commercial sources and purity of DL-Tyrosine-13C9,15N

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DL-Tyrosine-¹³C₉,¹⁵N: Commercial Sources, Purity, and Applications

This technical guide provides a comprehensive overview of DL-Tyrosine-¹³C₉,¹⁵N, an isotopically labeled form of the amino acid tyrosine. This non-radioactive, heavy-labeled compound is a critical tool for researchers, scientists, and drug development professionals. Its applications primarily lie in quantitative proteomics, metabolomics, and as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By replacing nine carbon atoms with Carbon-13 (¹³C) and one nitrogen atom with Nitrogen-15 (¹⁵N), the molecule's mass is increased by 10 Daltons, allowing for its precise differentiation and quantification in complex biological samples.[1][2]

Commercial Availability and Purity

DL-Tyrosine-¹³C₉,¹⁵N is available from several commercial suppliers, typically as a solid. The purity of the compound is a critical factor for its use in sensitive analytical techniques. Purity is generally assessed by the vendor and reported in terms of both chemical purity (often determined by methods like HPLC) and isotopic enrichment (the percentage of molecules that contain the heavy isotopes). Isotopic purity is crucial to minimize interference from naturally occurring isotopes.

Below is a summary of commercial sources and their stated purity levels for labeled tyrosine. Note that while many suppliers focus on the L-enantiomer due to its biological relevance, sources for the DL-racemic mixture are also available.

SupplierProduct NameIsotopic PurityChemical PurityCAS Number
MedchemExpressDL-Tyrosine-¹³C₉,¹⁵NNot specified≥98.0%202407-26-9
Alfa Chemistry / Isotope ScienceDL-Tyrosine-¹³C₉,¹⁵NNot specified≥98.0%202407-26-9
Sigma-Aldrich (Merck)L-Tyrosine-¹³C₉,¹⁵N98 atom % ¹³C, 98 atom % ¹⁵N≥95% (CP)202407-26-9
Cayman ChemicalL-Tyrosine-¹³C₉,¹⁵NNot specified≥98%202407-26-9
Shimadzu Chemistry & Diagnostics[¹³C₉,¹⁵N]-L-Tyrosine99% ¹³C, 98% ¹⁵N≥98.00 %202407-26-9
Cambridge Isotope Laboratories, Inc.L-Tyrosine (¹³C₉, 99%; ¹⁵N, 99%)99% ¹³C, 99% ¹⁵N≥98%202407-26-9

(CP) denotes chemical purity.[1][3][4][5][6][7]

Key Applications and Experimental Protocols

The primary application of DL-Tyrosine-¹³C₉,¹⁵N is as an internal standard for the accurate quantification of tyrosine in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[3] It is also integral to metabolic labeling techniques such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), which is used for quantitative proteomics.[6][8][9]

Experimental Protocol: Quantification of Tyrosine in Plasma using LC-MS/MS

This protocol outlines a typical workflow for using DL-Tyrosine-¹³C₉,¹⁵N as an internal standard to quantify endogenous tyrosine in a plasma sample.

1. Preparation of Standard and Internal Standard Solutions:

  • Tyrosine Standard Stock: Prepare a 1 mg/mL stock solution of unlabeled DL-Tyrosine in a suitable solvent (e.g., 0.1 M HCl).

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of DL-Tyrosine-¹³C₉,¹⁵N in the same solvent.

  • Working Solutions: Create a series of calibration curve standards by spiking a blank plasma matrix with varying concentrations of the unlabeled tyrosine standard. Add a fixed concentration of the DL-Tyrosine-¹³C₉,¹⁵N internal standard to each calibration standard and to the unknown samples.

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma (or calibration standard), add 200 µL of ice-cold methanol containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of LC-MS mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Inject the reconstituted sample onto a C18 reverse-phase column. Elute the analytes using a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).

  • Mass Spectrometry (MS/MS): Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).

    • MRM Transition for Tyrosine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
    • MRM Transition for IS (DL-Tyrosine-¹³C₉,¹⁵N): Monitor the transition for the heavy-labeled standard, which will have a precursor ion mass 10 Da higher than the unlabeled version.[1]

4. Data Analysis:

  • Integrate the peak areas for both the endogenous tyrosine and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Determine the concentration of tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental and biological processes.

Experimental Workflow for LC-MS Quantification

The following diagram illustrates the general workflow for quantifying an analyte in a biological sample using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (DL-Tyrosine-¹³C₉,¹⁵N) Sample->Spike Extract Protein Precipitation & Analyte Extraction Spike->Extract Reconstitute Dry & Reconstitute Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Caption: Workflow for analyte quantification using an internal standard.

Tyrosine Metabolic Pathway

Tyrosine is a nonessential amino acid that serves as a precursor for several crucial neurotransmitters, known as catecholamines.[4] The biosynthetic pathway is a key area of study in neuroscience and drug development.

G Tyr Tyrosine Ldopa L-DOPA Tyr->Ldopa Dopamine Dopamine Ldopa->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine TH Tyrosine Hydroxylase DDC DOPA Decarboxylase DBH Dopamine β-Hydroxylase PNMT PNMT

Caption: Biosynthesis pathway of catecholamines from tyrosine.

References

DL-Tyrosine-13C9,15N material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, properties, and core applications of DL-Tyrosine-13C9,15N, a stable isotope-labeled amino acid critical for advanced research in proteomics and metabolomics.

Material Safety and Handling

This compound is a non-radioactive, stable isotope-labeled form of the amino acid tyrosine. While it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, standard laboratory safety protocols should be followed.[1]

1.1. Hazard Identification

Although not classified as hazardous, some suppliers indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.[2]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Signal Word: Warning.[2][3]

1.2. Recommended Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is recommended:

  • Respiratory Protection: Dust mask type N95 (US).[1]

  • Hand Protection: Protective gloves.

  • Eye Protection: Safety glasses with side-shields or other approved eyeshields.[1]

1.3. Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

  • Storage Temperature: Store at 4°C for long-term storage, sealed away from moisture and light.[4][5] For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[4][5] Some suppliers suggest room temperature storage away from light and moisture.[3][6]

  • Stability: The compound is stable for at least four years when stored correctly.[7]

  • Storage Class: 11 - Combustible Solids.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula [¹³C]₉H₁₁[¹⁵N]O₃[7]
Molecular Weight 191.12 g/mol [1][3][8][9]
CAS Number 202407-26-9[1][2][3][4][6][7][8][9]
Appearance Solid, white to off-white powder[5][8]
Melting Point >300 °C (decomposes)[1][8]
Purity ≥95% (CP), with isotopic purity of ≥98 atom % ¹³C and ≥98 atom % ¹⁵N[1][4][6][8]
Solubility Slightly soluble in DMSO, Methanol, and PBS (pH 7.2).[7] Soluble in 0.1 M NaOH (10 mg/mL) and 0.1 M HCl (5 mg/mL).[4][4][7]
Mass Shift M+10[1][8]

Core Applications in Research

This compound is a valuable tool in quantitative proteomics and metabolic research, primarily utilized as an internal standard for mass spectrometry (MS) and in stable isotope labeling by amino acids in cell culture (SILAC).[3][4][5][6][10]

3.1. Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique for the accurate quantification of proteins.[11] It enables the comparison of protein abundance between different cell populations under various experimental conditions.

Experimental Workflow: SILAC

SILAC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis A Control Cell Population ('Light' Medium) C Cell Lysis & Protein Extraction B Experimental Cell Population ('Heavy' Medium with This compound) D Combine Equal Amounts of Protein C->D E Protein Digestion (e.g., with Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis: Quantify Peptide Ratios (Heavy/Light) F->G

Caption: General workflow for a SILAC experiment.

Detailed Protocol: SILAC

A detailed protocol for a typical SILAC experiment involves the following steps:

  • Cell Culture: Two populations of cells are cultured in media that are identical except for the isotopic form of an essential amino acid. One population is grown in a "light" medium containing natural tyrosine, while the other is grown in a "heavy" medium where natural tyrosine is replaced with this compound.

  • Metabolic Incorporation: The cells incorporate the respective labeled or unlabeled tyrosine into their proteins during translation.

  • Sample Collection and Preparation: After a sufficient number of cell divisions to ensure complete incorporation, the cells are harvested.

  • Protein Extraction and Quantification: Proteins are extracted from both cell populations, and the protein concentrations are determined.

  • Mixing: Equal amounts of protein from the "light" and "heavy" cell populations are mixed.

  • Proteolysis: The combined protein mixture is digested with a protease, such as trypsin, to generate peptides.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes. The ratio of the signal intensities of the "heavy" and "light" peptide pairs corresponds to the relative abundance of the protein in the two cell populations.

3.2. Metabolic Flux Analysis (MFA)

This compound can be used as a tracer in metabolic flux analysis to investigate the flow of metabolites through biochemical pathways. By tracking the incorporation of ¹³C and ¹⁵N into various metabolites, researchers can quantify the rates of metabolic reactions.

Experimental Workflow: Metabolic Flux Analysis

MFA_Workflow cluster_labeling Isotopic Labeling cluster_sample_processing Sample Processing cluster_analysis Analysis A Cell Culture with 13C and 15N Tracers (e.g., this compound) B Metabolite Extraction A->B C Sample Derivatization (if required for GC-MS) B->C D LC-MS or GC-MS Analysis to Determine Mass Isotopomer Distributions C->D E Computational Modeling to Estimate Metabolic Fluxes D->E

Caption: General workflow for a metabolic flux analysis experiment.

Detailed Protocol: Metabolic Flux Analysis
  • Experimental Design: Define the metabolic network of interest and select appropriate isotopic tracers, such as this compound.

  • Isotopic Labeling: Grow cells in a medium containing the ¹³C and ¹⁵N labeled substrates until a metabolic and isotopic steady state is reached.

  • Sample Collection: Rapidly quench metabolic activity and harvest the cells.

  • Metabolite Extraction: Extract intracellular metabolites. For proteinogenic amino acids, this may involve protein hydrolysis.

  • Analytical Measurement: Analyze the isotopic labeling patterns of the metabolites using mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Flux Estimation: Use computational models to estimate the intracellular metabolic fluxes that best explain the measured isotopic labeling patterns.

3.3. Internal Standard for Quantitative Analysis

This compound is widely used as an internal standard for the accurate quantification of unlabeled tyrosine in various biological samples by GC- or LC-MS.[5][7][10]

Logical Relationship: Use as an Internal Standard

Internal_Standard A Biological Sample (containing unlabeled Tyrosine) C Sample Preparation (Extraction, Derivatization) A->C B Known amount of This compound (Internal Standard) B->C D LC-MS or GC-MS Analysis C->D E Quantification: Ratio of unlabeled Tyrosine to labeled Internal Standard D->E

Caption: Logical flow for using this compound as an internal standard.

Signaling Pathways

DL-Tyrosine is a precursor for several important neurotransmitters and hormones.[4][5][10] While this compound is primarily a tool for tracing and quantification, it participates in the same pathways as its unlabeled counterpart.

Biosynthetic Pathway of Catecholamines

Catecholamine_Pathway Tyrosine Tyrosine (or this compound) L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Biosynthesis of catecholamines from tyrosine.

This guide provides essential information for the safe and effective use of this compound in research. For specific experimental applications, it is recommended to consult detailed protocols from peer-reviewed literature.

References

Methodological & Application

Application Notes and Protocols for Using DL-Tyrosine-¹³C₉,¹⁵N in SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for accurate quantitative proteomics.[1] The method involves growing two populations of cells in media that are identical except for the isotopic composition of specific amino acids.[2] One population is cultured in "light" medium containing the natural abundance isotopes of amino acids, while the other is cultured in "heavy" medium containing stable isotope-labeled amino acids.[3] After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[4]

This application note provides a detailed protocol for the use of DL-Tyrosine-¹³C₉,¹⁵N in SILAC experiments, with a particular focus on phosphotyrosine analysis. While L-amino acids are the biologically active enantiomers incorporated into proteins, this guide addresses the necessary considerations when using a racemic mixture of D- and L-isomers.[5] Mammalian cells do not incorporate D-amino acids into proteins; therefore, when using a DL-mixture, the concentration must be adjusted to ensure the correct final concentration of the L-isomer.[5]

Key Considerations for Using DL-Tyrosine-¹³C₉,¹⁵N

The critical point when using DL-Tyrosine-¹³C₉,¹⁵N is that only the L-Tyrosine-¹³C₉,¹⁵N enantiomer will be incorporated into newly synthesized proteins. The D-isomer will remain in the culture medium and will not be utilized for protein synthesis.[5] Consequently, to achieve the desired final concentration of the heavy L-Tyrosine, the amount of DL-Tyrosine-¹³C₉,¹⁵N added to the culture medium must be doubled.

Experimental Protocols

SILAC Media Preparation

Proper media preparation is crucial for successful SILAC experiments. The following protocol outlines the preparation of "light" and "heavy" SILAC media. This protocol assumes the use of Dulbecco's Modified Eagle's Medium (DMEM) deficient in L-Arginine, L-Lysine, and L-Tyrosine. Other basal media can be used but must be deficient in the amino acids chosen for labeling.

Materials:

  • DMEM deficient in L-Arginine, L-Lysine, and L-Tyrosine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Arginine (light)

  • L-Lysine (light)

  • L-Tyrosine (light)

  • ¹³C₆,¹⁵N₄-L-Arginine (heavy)

  • ¹³C₆,¹⁵N₂-L-Lysine (heavy)

  • DL-Tyrosine-¹³C₉,¹⁵N (heavy)

  • Penicillin-Streptomycin solution

  • Sterile, ultrapure water

  • 0.22 µm sterile filter units

Stock Solution Preparation: Prepare 1000x stock solutions of all light and heavy amino acids in sterile phosphate-buffered saline (PBS).[6] For amino acids with poor solubility, warming the solution may be necessary.[6] Sterile filter all stock solutions.

Amino AcidIsotopic LabelStock Concentration (mg/mL)
L-ArginineLight84
L-LysineLight146
L-TyrosineLight46.1
¹³C₆,¹⁵N₄-L-ArginineHeavy84
¹³C₆,¹⁵N₂-L-LysineHeavy146
DL-Tyrosine-¹³C₉,¹⁵N Heavy 92.2

Media Formulation (for 500 mL):

ComponentLight Medium VolumeHeavy Medium Volume
Arg/Lys/Tyr-deficient DMEMto 500 mLto 500 mL
Dialyzed FBS (10%)50 mL50 mL
Penicillin-Streptomycin (1x)5 mL5 mL
L-Arginine (light) 1000x stock500 µL-
L-Lysine (light) 1000x stock500 µL-
L-Tyrosine (light) 1000x stock500 µL-
¹³C₆,¹⁵N₄-L-Arginine (heavy) 1000x stock-500 µL
¹³C₆,¹⁵N₂-L-Lysine (heavy) 1000x stock-500 µL
DL-Tyrosine-¹³C₉,¹⁵N (heavy) 1000x stock - 500 µL

Procedure:

  • To 440 mL of the appropriate amino acid-deficient DMEM, add the specified volumes of dFBS and Penicillin-Streptomycin.

  • Add the corresponding light or heavy amino acid stock solutions.

  • Bring the final volume to 500 mL with the deficient DMEM.

  • Sterile-filter the complete media using a 0.22 µm filter unit.

  • Store the prepared media at 4°C, protected from light.

Cell Culture and Labeling

Procedure:

  • Select a cell line that is auxotrophic for the amino acids being used for labeling (in this case, Arginine, Lysine, and Tyrosine).

  • Split the cells into two populations and culture one in the "light" medium and the other in the "heavy" medium.[7]

  • Subculture the cells for at least five to six cell doublings to ensure complete incorporation of the heavy amino acids.[4][8] The labeling efficiency should be greater than 95%.

  • Monitor cell growth and morphology, as some cell lines may grow slower in SILAC medium.

  • Before the experiment, verify the labeling efficiency by analyzing a small aliquot of protein extract from the heavy-labeled cells by mass spectrometry.

Experimental Treatment and Cell Lysis

Procedure:

  • Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer. For phosphotyrosine analysis, a lysis buffer containing phosphatase and protease inhibitors is essential.

Example Lysis Buffer Composition:

  • 50 mM Tris-HCl, pH 7.5

  • 150 mM NaCl

  • 1% Triton X-100 or NP-40

  • 1 mM EDTA

  • 1 mM EGTA

  • 1 mM Na₃VO₄ (phosphatase inhibitor)

  • 1 mM NaF (phosphatase inhibitor)

  • 1x Protease inhibitor cocktail

Protein Quantification, Mixing, and Digestion

Procedure:

  • Quantify the protein concentration of the light and heavy cell lysates using a standard protein assay (e.g., BCA assay).

  • Mix equal amounts of protein from the light and heavy lysates (typically 1:1 ratio).[7]

  • Perform protein digestion. An in-solution or in-gel digestion protocol can be used. For most proteomic workflows, trypsin is the enzyme of choice as it cleaves C-terminal to lysine and arginine residues.[1]

Enrichment of Phosphotyrosine Peptides (Optional)

For targeted analysis of tyrosine phosphorylation, an enrichment step is highly recommended.

Procedure:

  • Following digestion, acidify the peptide mixture with trifluoroacetic acid (TFA).

  • Perform phosphopeptide enrichment using a phosphotyrosine-specific antibody (e.g., pY-100) coupled to agarose beads or magnetic beads.

  • Wash the beads extensively to remove non-specifically bound peptides.

  • Elute the enriched phosphotyrosine-containing peptides.

Mass Spectrometry and Data Analysis

Procedure:

  • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use a high-resolution mass spectrometer for accurate mass measurements.

  • Process the raw data using a software package that supports SILAC quantification (e.g., MaxQuant).

  • The software will identify peptide pairs (light and heavy) and calculate the ratio of their intensities, which corresponds to the relative abundance of the protein or phosphopeptide between the two experimental conditions.

Data Presentation

Quantitative results should be summarized in a clear and structured table for easy comparison.

Table 1: Example of Quantitative Data for Phosphotyrosine Peptides

Protein NameGene NamePeptide SequenceHeavy/Light Ratiop-valueRegulation
EGFREGFRT(ph)YLRVAPQSSEFIGA3.20.001Upregulated
SHC1SHC1Y(ph)VNVQNLDLK2.80.005Upregulated
STAT3STAT3Y(ph)LKTKFLK0.40.012Downregulated
MAPK1MAPK1T(ph)EYVATRWYRAPEIMLNSK1.10.85No change

Visualizations

SILAC Experimental Workflow

SILAC_Workflow cluster_labeling Cell Labeling cluster_experiment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis light_cells Cell Population A (Light Medium) control Control Condition light_cells->control heavy_cells Cell Population B (Heavy Medium with DL-Tyrosine-13C9,15N) treatment Treatment Condition heavy_cells->treatment mix Mix Lysates 1:1 control->mix treatment->mix digest Protein Digestion (e.g., Trypsin) mix->digest enrich Phosphotyrosine Peptide Enrichment (Optional) digest->enrich lcms LC-MS/MS Analysis digest->lcms Total Proteome enrich->lcms data Data Analysis & Quantification lcms->data

Caption: General workflow for a SILAC experiment using DL-Tyrosine-¹³C₉,¹⁵N.

Signaling Pathway Analysis

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Adaptor Adaptor Protein (e.g., SHC1) RTK->Adaptor Phosphorylation Transcription_Factor Transcription Factor (e.g., STAT3) RTK->Transcription_Factor Phosphorylation Kinase_Cascade Kinase Cascade (e.g., MAPK) Adaptor->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Transcription_Factor->Cellular_Response

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Application Notes and Protocols: Preparation of DL-Tyrosine-13C9,15N Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tyrosine-13C9,15N is a stable isotope-labeled aromatic amino acid. It serves as an internal standard for the quantification of tyrosine in various biological samples using mass spectrometry (MS) based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Stable isotope labeling involves the substitution of atoms with their heavier, non-radioactive isotopes (e.g., 13C for 12C and 15N for 14N).[] This substitution results in a compound that is chemically identical to its unlabeled counterpart but has a different mass, allowing for its precise differentiation and quantification in complex mixtures.[] DL-Tyrosine is a precursor for the synthesis of crucial neurotransmitters like dopamine, norepinephrine, and epinephrine.[2][4][5][6][7]

These application notes provide a detailed protocol for the preparation of a stock solution of this compound, ensuring its accurate and reliable use in research and drug development applications.

Physicochemical Properties and Solubility Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula¹³C₉H₁₁¹⁵NO₃[1][2][5]
Molecular Weight191.12 g/mol [2][4][5][6][8]
Purity≥98%[1][5][8]
Isotopic Enrichment≥98 atom % ¹³C, ≥98 atom % ¹⁵N[8]
AppearanceWhite to off-white solid[2][5][6]

The solubility of this compound in various solvents is a critical factor in the preparation of stock solutions. The following table provides solubility data from various sources. It is important to note that for some solvents, achieving the indicated concentration may require heating and sonication.[2][4][6]

SolventSolubilityMolar Concentration (mM)Notes
0.1 M NaOH10 mg/mL52.32 mMUltrasonic and warming to 60°C, adjust pH to 10.[2][4][6]
0.1 M HCl5 mg/mL26.16 mMUltrasonic and warming to 60°C, adjust pH to 2.[2][4][6]
Water1 mg/mL5.23 mMUltrasonic and warming to 60°C may be required.[2][4][6]
DMSO1 mg/mL5.23 mMUse of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[2][4][6]
MethanolSlightly soluble-[1]
PBS (pH 7.2)Slightly soluble-[1]

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Sterilization & Storage A Weigh this compound B Select appropriate solvent A->B Based on desired concentration & application C Add solvent to the solid B->C D Facilitate dissolution (Vortex, Sonicate, Warm) C->D E Ensure complete dissolution D->E Visually inspect F Sterile filter (if aqueous) E->F For biological applications G Aliquot into cryovials E->G For non-aqueous solutions F->G H Store at appropriate temperature G->H

Caption: Workflow for preparing a stock solution of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for preparing a 1 mg/mL stock solution of this compound in 0.1 M NaOH. This solvent is often effective for achieving a higher concentration.

Materials:

  • This compound (solid)

  • Sodium hydroxide (NaOH) pellets or a concentrated stock solution

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flasks and appropriate glassware

  • Magnetic stirrer and stir bar or vortex mixer

  • Water bath or heating block

  • Sonicator

  • pH meter

  • Sterile syringe filters (0.22 µm) (optional, for sterile applications)

  • Cryovials for aliquoting and storage

Procedure:

  • Prepare the Solvent (0.1 M NaOH):

    • To prepare 100 mL of 0.1 M NaOH, carefully weigh 0.4 g of NaOH pellets and dissolve them in approximately 90 mL of high-purity water in a beaker.

    • Stir the solution until the NaOH is completely dissolved.

    • Transfer the solution to a 100 mL volumetric flask and add water to the mark.

    • Allow the solution to cool to room temperature.

  • Weighing the this compound:

    • Accurately weigh the desired amount of this compound solid using a calibrated analytical balance. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.

  • Dissolving the Compound:

    • Transfer the weighed this compound to a suitable volumetric flask (e.g., a 10 mL flask for a 10 mL final volume).

    • Add a portion of the 0.1 M NaOH solution to the flask (e.g., 7-8 mL).

    • To aid dissolution, you can:

      • Vortex or stir the solution vigorously.

      • Sonicate the solution in a water bath sonicator for 5-10 minutes.

      • Gently warm the solution in a water bath set to no higher than 60°C.[2][4][6] Avoid excessive heating to prevent potential degradation.

    • Continue this process until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved, allow the solution to cool to room temperature.

    • Carefully add 0.1 M NaOH to the volumetric flask to reach the final desired volume (e.g., 10 mL).

    • Invert the flask several times to ensure the solution is homogeneous.

  • Sterilization (Optional):

    • For applications requiring a sterile stock solution (e.g., cell culture), filter the solution through a 0.22 µm sterile syringe filter into a sterile container.[9]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in cryovials.[2][4]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at the recommended temperature.

Storage and Stability

Proper storage is essential to maintain the integrity and stability of the this compound stock solution.

Storage ConditionDurationNotes
-80°CUp to 6 monthsRecommended for long-term storage.[2][4][5]
-20°CUp to 1 monthSuitable for short-term storage.[1][2][4][5]

Important Considerations:

  • Always use high-purity solvents and reagents to avoid introducing contaminants.

  • When using DMSO, it is advisable to use a fresh, unopened bottle as it is hygroscopic and absorbed water can affect solubility.[2][4][6]

  • The stability of the compound in solution may vary depending on the solvent and storage conditions. It is recommended to prepare fresh solutions as needed and to minimize the storage time of working solutions.

  • The solid form of this compound is stable for at least 4 years when stored at -20°C.[1]

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can confidently prepare accurate and stable stock solutions of this compound for their quantitative and metabolic studies.

References

Application Note: Quantitative Analysis of Tyrosine in Human Plasma by LC-MS/MS using DL-Tyrosine-13C9,15N Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tyrosine is a non-essential aromatic amino acid that serves as a fundamental building block for proteins.[1][2] It is also a precursor for the synthesis of critical catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[3] Accurate quantification of tyrosine in biological matrices is crucial for various applications, including newborn screening for metabolic disorders like phenylketonuria (PKU), nutritional monitoring, and in clinical research as a potential biomarker.[4][5]

Traditional methods for amino acid analysis often require complex and time-consuming pre- or post-column derivatization steps.[1][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative, offering high sensitivity, selectivity, and the ability to analyze underivatized amino acids directly from complex biological samples.[1][4]

The "gold standard" for quantitative bioanalysis by LC-MS/MS involves the use of a stable isotope-labeled (SIL) internal standard.[6] A SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects.[7][8] This effectively corrects for variations during sample preparation and analysis, leading to superior accuracy and precision.[7][9] This application note details a robust and reliable LC-MS/MS method for the quantification of tyrosine in human plasma using DL-Tyrosine-13C9,15N as the internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: L-Tyrosine (Sigma-Aldrich, St. Louis, MO), this compound (MedChemExpress).[3]

  • Solvents: Acetonitrile (LC-MS Grade), Water (Type I, Milli-Q), Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade).

  • Biological Matrix: Blank human plasma (K2-EDTA).

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of L-Tyrosine and this compound in a solution of 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Working Solutions: Prepare serial dilutions of the L-Tyrosine stock solution in 50:50 Water:Acetonitrile to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a 1 µg/mL working solution of this compound in 50:50 Water:Acetonitrile.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate L-Tyrosine working solutions to achieve the desired concentration range (e.g., 1-200 µg/mL).

Sample Preparation Protocol

A protein precipitation method is used for sample cleanup.[10]

  • Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 1 µg/mL internal standard working solution (this compound) to all tubes except the blank matrix. Vortex briefly.

  • Add 200 µL of chilled acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_workflow Experimental Workflow sample Plasma Sample (50 µL) spike Spike with Internal Standard (this compound) sample->spike precipitate Add Acetonitrile (200 µL) (Protein Precipitation) spike->precipitate vortex Vortex (60 sec) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis G cluster_pathway Simplified Receptor Tyrosine Kinase (RTK) Pathway ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor Binding dimer Dimerization & Autophosphorylation (P) receptor->dimer adaptor Adaptor Protein (Grb2/Sos) dimer->adaptor Recruitment ras Ras adaptor->ras Activation mapk MAPK Cascade (Raf-MEK-ERK) ras->mapk response Cellular Response (Growth, Proliferation) mapk->response

References

Application Notes and Protocols for Calculating DL-Tyrosine-13C9,15N Incorporation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for quantifying the incorporation of the stable isotope-labeled amino acid DL-Tyrosine-13C9,15N into cellular proteins. This technique, a variation of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is a powerful tool for studying protein synthesis, turnover, and dynamics in various biological contexts, including drug development and disease research. By tracing the incorporation of "heavy" tyrosine, researchers can gain quantitative insights into proteome-wide changes.

Introduction

Stable isotope labeling is a fundamental technique in quantitative proteomics.[1][2] SILAC is a metabolic labeling approach where cells are cultured in media containing a "heavy" isotopic form of an essential amino acid.[1][3] As cells grow and synthesize new proteins, this heavy amino acid is incorporated into the proteome.[4][5] When combined with a control cell population grown in "light" media (containing the natural, lighter isotope), the relative abundance of proteins between the two populations can be accurately quantified using mass spectrometry.[2][6]

This application note focuses on the use of this compound, a heavy version of tyrosine where nine carbon atoms are replaced with Carbon-13 (¹³C) and one nitrogen atom is replaced with Nitrogen-15 (¹⁵N).[7] This results in a significant and easily detectable mass shift in peptides containing this amino acid, enabling precise quantification. This method is particularly useful for studying the dynamics of tyrosine phosphorylation and signaling pathways.[8][9]

Key Applications:

  • Measuring global protein synthesis rates.

  • Determining protein-specific turnover rates.[10][11]

  • Pulse-chase experiments to track protein fate.[4]

  • Quantitative analysis of post-translational modifications, particularly tyrosine phosphorylation.[8][9]

  • Biomarker discovery and validation.[6]

Experimental Workflow & Signaling Pathway

The overall experimental workflow for a this compound incorporation experiment is depicted below, followed by a diagram illustrating a generic receptor tyrosine kinase signaling pathway that can be studied using this method.

experimental_workflow cluster_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis light_culture Control Cells ('Light' Tyrosine) treatment Apply Stimulus (e.g., Drug, Growth Factor) light_culture->treatment heavy_culture Experimental Cells ('Heavy' this compound) heavy_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis mix Combine Cell Lysates (1:1 Ratio) digest Protein Digestion (e.g., Trypsin) mix->digest lysis->mix cleanup Peptide Cleanup digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for this compound incorporation analysis.

signaling_pathway ligand Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding p_rtk Phosphorylated RTK (Incorporates Heavy Tyr) rtk->p_rtk Autophosphorylation adaptor Adaptor Proteins p_rtk->adaptor Recruitment effector Downstream Effectors adaptor->effector Activation response Cellular Response effector->response

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Detailed Experimental Protocol

This protocol outlines the key steps for a typical this compound labeling experiment.

Materials
  • Cell line of interest

  • Standard cell culture medium (deficient in Tyrosine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Tyrosine

  • "Heavy" this compound (e.g., from Cambridge Isotope Laboratories, Inc.[7])

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, MS-grade

  • Peptide cleanup columns (e.g., C18 spin columns)

  • LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)[6]

Procedure

1. Cell Culture and Labeling (Adaptation Phase) a. Culture cells in custom SILAC medium deficient in tyrosine, supplemented with 10% dFBS and either "light" L-Tyrosine or "heavy" this compound at the normal physiological concentration. b. Grow cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.[5] c. Verification of Incorporation: After the adaptation phase, harvest a small aliquot of the "heavy" labeled cells. Extract proteins, digest them with trypsin, and analyze by LC-MS/MS to confirm >95% incorporation of the heavy tyrosine.[5][12]

2. Experimental Phase a. Once complete incorporation is confirmed, plate the "light" and "heavy" labeled cells for the experiment. b. Apply the experimental treatment (e.g., drug, growth factor, or other stimulus) to both cell populations for the desired duration.

3. Sample Preparation a. Harvest cells by scraping and wash with ice-cold PBS. b. Lyse the "light" and "heavy" cell pellets separately in lysis buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of each lysate using a protein assay. d. Combine equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).[13] e. Reduction and Alkylation: i. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. ii. Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 30 minutes. f. In-solution or In-gel Digestion: i. In-solution: Dilute the protein mixture with ammonium bicarbonate to reduce the denaturant concentration. Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[5] ii. In-gel: Separate the protein mixture by SDS-PAGE. Excise the gel bands, destain, and perform in-gel digestion with trypsin.[5] g. Peptide Cleanup: Acidify the peptide mixture with formic acid and desalt using C18 spin columns according to the manufacturer's protocol. Elute the peptides and dry them down in a vacuum centrifuge.

4. LC-MS/MS Analysis a. Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid). b. Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris or Fusion Lumos).[6][14] c. Set up a data-dependent acquisition (DDA) method to acquire MS1 scans followed by MS2 scans of the most intense precursor ions.[4]

Data Analysis and Calculation of Incorporation

The analysis of SILAC data involves identifying peptides, quantifying the intensity of the "light" and "heavy" peptide pairs, and calculating their ratio.

1. Peptide Identification and Quantification a. Process the raw MS data using software such as MaxQuant, Proteome Discoverer, or similar platforms.[14] b. The software will identify peptides from the MS2 spectra and quantify the area under the curve for the "light" and "heavy" precursor ions in the MS1 scans.

2. Calculation of Incorporation Efficiency The incorporation efficiency can be calculated for each identified peptide containing tyrosine. The formula is:

% Incorporation = [Intensity (Heavy) / (Intensity (Heavy) + Intensity (Light))] x 100

A high incorporation efficiency (ideally >95%) is crucial for accurate quantification.

3. Calculation of Protein Ratios (Heavy/Light) a. For each protein, the software will calculate the ratios of all its identified "heavy" to "light" peptide pairs. b. The final protein ratio is typically the median of all peptide ratios for that protein. This ratio reflects the relative change in protein abundance between the experimental and control conditions.

Data Presentation

Quantitative data from a this compound incorporation experiment should be summarized in clear and structured tables.

Table 1: Incorporation Efficiency of this compound

Peptide SequencePrecursor m/z (Light)Precursor m/z (Heavy)Intensity (Light)Intensity (Heavy)% Incorporation
YLVVVDGDR536.28541.281.2E+052.8E+0799.57%
FTYATADR481.23486.239.8E+041.9E+0799.49%
..................

Table 2: Relative Quantification of Protein Abundance

Protein AccessionGene NameNumber of PeptidesH/L Ratiop-valueRegulation
P00533EGFR252.540.001Upregulated
P06213SRC180.480.005Downregulated
..................

Table 3: Protein Turnover Rates (for Pulse-Chase Experiments)

Protein AccessionGene NameHalf-life (hours)k (degradation rate constant)
P02768ALB2100.0033
Q9Y6C9CYC1350.0198
............

Conclusion

The use of this compound in metabolic labeling experiments provides a robust and accurate method for quantifying proteome dynamics. By following the detailed protocols and data analysis workflows outlined in this application note, researchers can gain valuable insights into the cellular processes governed by protein synthesis, degradation, and modification. This powerful technique is a cornerstone of modern quantitative proteomics and continues to be an invaluable tool in both basic research and drug development.

References

Application Notes and Protocols for DL-Tyrosine-¹³C₉,¹⁵N Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of DL-Tyrosine-¹³C₉,¹⁵N in quantitative and metabolic flux analysis. The following sections outline sample preparation techniques, analytical methodologies, and data interpretation guidelines for researchers employing stable isotope-labeled amino acids.

Introduction

DL-Tyrosine-¹³C₉,¹⁵N is a stable, non-radioactive, isotopically labeled form of the amino acid tyrosine. It serves as an ideal internal standard in quantitative mass spectrometry-based applications due to its chemical identity and similar physicochemical properties to its unlabeled counterpart, differing only in mass.[1][2] This allows for accurate correction of variations that can occur during sample preparation, ionization, and analysis.[2] Furthermore, its use is integral to metabolic flux analysis (MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, enabling the precise tracking of tyrosine metabolism and protein dynamics.[3][4][5]

Quantitative Analysis using DL-Tyrosine-¹³C₉,¹⁵N as an Internal Standard

DL-Tyrosine-¹³C₉,¹⁵N is widely used as an internal standard for the accurate quantification of tyrosine in various biological matrices such as plasma, urine, and tissue extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6]

Sample Preparation for LC-MS/MS Analysis

A critical step in quantitative analysis is the efficient extraction of the analyte and internal standard from the sample matrix while minimizing interferences.

Protocol 1: Protein Precipitation

This is a rapid and straightforward method for removing the bulk of proteins from biological fluids.

  • Spiking: To 100 µL of the biological sample (e.g., plasma, serum, urine), add a known amount of DL-Tyrosine-¹³C₉,¹⁵N solution.

  • Precipitation: Add 400 µL of a cold protein precipitating agent (e.g., acetonitrile, methanol, or a solution of 10% trichloroacetic acid (TCA) or 30% sulfosalicylic acid).[2]

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup by removing salts and other small molecule interferences.

  • Protein Precipitation: Perform steps 1-4 from Protocol 1.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in an appropriate loading buffer (e.g., 0.1% formic acid in water).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of the loading buffer.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with one column volume of the loading buffer to remove unretained impurities.

  • Elution: Elute the analyte and internal standard with a suitable solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the LC-MS/MS mobile phase for injection.

Quantitative Data

The following table summarizes typical performance data for amino acid analysis using stable isotope dilution methods. The values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

ParameterTypical ValueReference
Recovery 80 - 120%[7][8]
Limit of Detection (LOD) 0.02 - 0.04 mg/kg[9]
Limit of Quantification (LOQ) 0.05 - 0.13 mg/kg[9]
Intra-batch Precision (RSD) < 5%[7]
Inter-batch Precision (RSD) < 10%[7]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the polar nature of amino acids necessitates a derivatization step to increase their volatility.[10]

Protocol 3: Silylation using MTBSTFA

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common silylating agent that forms stable derivatives.[10]

  • Drying: Dry the sample extract containing tyrosine and the DL-Tyrosine-¹³C₉,¹⁵N internal standard completely under a stream of nitrogen.

  • Derivatization: Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried residue.

  • Heating: Seal the vial and heat at 100°C for 4 hours.

  • Analysis: After cooling, the sample is ready for GC-MS injection.

Application in Metabolic Flux Analysis (MFA)

¹³C and ¹⁵N dual-labeled amino acids are instrumental in MFA studies to trace the flow of carbon and nitrogen through metabolic pathways.[5][11][12]

Experimental Workflow for ¹³C, ¹⁵N-MFA

MFA_Workflow cluster_experiment Tracer Experiment cluster_analysis Analysis cluster_modeling Modeling & Flux Estimation A Cell Culture with ¹³C, ¹⁵N-labeled Substrate B Achieve Isotopic Steady State A->B C Metabolism Quenching & Cell Harvesting B->C D Protein Hydrolysis C->D E LC-MS/MS or GC-MS Analysis D->E F Determine Mass Isotopomer Distributions E->F G Construct Stoichiometric Metabolic Model F->G H Flux Estimation using Computational Software G->H I Generate Metabolic Flux Map H->I

Caption: Workflow for ¹³C, ¹⁵N-Metabolic Flux Analysis.

Protocol 4: Sample Preparation for MFA

  • Cell Culture: Culture cells in a medium where a primary carbon or nitrogen source is replaced with its ¹³C or ¹⁵N labeled counterpart (e.g., [U-¹³C]-glucose and ¹⁵NH₄Cl). DL-Tyrosine-¹³C₉,¹⁵N can be included to monitor specific pathways.

  • Isotopic Steady State: Allow the cells to grow for a sufficient number of generations to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant.

  • Quenching and Extraction: Rapidly quench metabolic activity by, for example, immersing the culture in cold methanol. Extract metabolites using appropriate solvent systems.

  • Protein Hydrolysis: To analyze the isotopic enrichment in protein-bound amino acids, hydrolyze the protein fraction of the cell pellet. A common method is acid hydrolysis with 6 M HCl at 110°C for 24 hours.[13][14]

  • Analysis: Analyze the free amino acids in the hydrolysate by LC-MS/MS or GC-MS to determine the mass isotopomer distribution.

Application in Phosphoproteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics, particularly for studying changes in protein phosphorylation in response to stimuli.[15][16] While arginine and lysine are the most common SILAC amino acids, labeled tyrosine can be used in specialized applications.

Experimental Workflow for SILAC-based Phosphoproteomics

SILAC_Workflow cluster_labeling Cell Labeling & Treatment cluster_processing Sample Processing cluster_analysis Analysis & Quantification A Culture Cells in 'Light' (Natural Abundance) Medium D Combine 'Light' and 'Heavy' Cell Lysates (1:1 Ratio) A->D B Culture Cells in 'Heavy' (e.g., ¹³C₉,¹⁵N-Tyrosine) Medium C Stimulate 'Heavy' Labeled Cells B->C C->D E Protein Digestion (e.g., Trypsin) D->E F Phosphopeptide Enrichment (e.g., TiO₂, IMAC) E->F G LC-MS/MS Analysis F->G H Identify and Quantify 'Light' vs. 'Heavy' Peptides G->H I Determine Changes in Phosphorylation H->I

Caption: SILAC workflow for quantitative phosphoproteomics.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Tyrosine phosphorylation is a key signaling mechanism initiated by Receptor Tyrosine Kinases (RTKs).[1][17][18][19] SILAC-based phosphoproteomics is often used to study these pathways.

RTK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Dimer RTK Dimerization & Autophosphorylation RTK->Dimer Ligand Ligand Ligand->RTK Binding Adaptor Adaptor Proteins (e.g., Grb2) Dimer->Adaptor Recruitment Effector Downstream Effectors (e.g., Sos, PI3K) Adaptor->Effector MAPK_Cascade MAPK Cascade (Ras-Raf-MEK-ERK) Effector->MAPK_Cascade Transcription Gene Transcription MAPK_Cascade->Transcription Signal Transduction Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription->Cellular_Response Leads to

Caption: Simplified Receptor Tyrosine Kinase signaling pathway.

References

Application Notes: Quantitative Analysis of Tyrosine in Biological Samples using DL-Tyrosine-¹³C₉,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a precursor to several critical biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1] The accurate quantification of tyrosine in biological matrices such as plasma and urine is crucial for studying various physiological and pathological states, including metabolic disorders like phenylketonuria (PKU) and tyrosinemia, as well as in monitoring disease progression and therapeutic response.[2][3]

Targeted metabolomics, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for the precise measurement of metabolites. To ensure the accuracy and reliability of quantification, the use of a stable isotope-labeled internal standard is essential. This internal standard co-elutes with the analyte of interest and experiences similar matrix effects during sample preparation and ionization, thereby allowing for robust normalization and correction of analytical variability.[4] DL-Tyrosine-¹³C₉,¹⁵N is an ideal internal standard for the quantification of tyrosine due to its chemical identity with the native analyte, differing only in mass.[1][4]

These application notes provide a detailed protocol for the quantification of tyrosine in human plasma using DL-Tyrosine-¹³C₉,¹⁵N as an internal standard with LC-MS/MS.

Key Applications

  • Clinical Research: Studying metabolic disorders related to tyrosine metabolism.

  • Drug Development: Assessing the impact of new chemical entities on amino acid metabolism.

  • Nutritional Science: Evaluating the metabolic fate of dietary tyrosine.

  • Neuroscience: Investigating the role of tyrosine as a precursor to catecholamine neurotransmitters.

The Tyrosine Metabolic Pathway

Tyrosine is synthesized from phenylalanine and serves as a central hub for multiple metabolic pathways. Understanding these connections is vital for interpreting quantitative data.

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine hydroxylase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Iodination p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Melanin Melanin L_DOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate Fumarate_Acetoacetate Fumarate + Acetoacetate Homogentisate->Fumarate_Acetoacetate Homogentisate 1,2-dioxygenase

Figure 1: Simplified diagram of the major metabolic pathways involving tyrosine.

Experimental Workflow for Targeted Tyrosine Quantification

A typical workflow for the targeted quantification of tyrosine in plasma using a stable isotope-labeled internal standard is outlined below.

Targeted_Metabolomics_Workflow Sample_Collection 1. Plasma Sample Collection IS_Spiking 2. Spiking with DL-Tyrosine-¹³C₉,¹⁵N (IS) Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with Acetonitrile or Methanol) IS_Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer and Drying Centrifugation->Supernatant_Transfer Reconstitution 6. Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis 8. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Figure 2: General experimental workflow for targeted tyrosine quantification in plasma.

Protocols

Materials and Reagents
  • DL-Tyrosine (≥98% purity)

  • DL-Tyrosine-¹³C₉,¹⁵N (≥98% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Preparation of Standard and Internal Standard Solutions
  • Tyrosine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of DL-Tyrosine in 10 mL of a 50:50 mixture of methanol and water.

  • DL-Tyrosine-¹³C₉,¹⁵N Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of DL-Tyrosine-¹³C₉,¹⁵N in 1 mL of a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the tyrosine stock solution with a 50:50 methanol/water mixture to create calibration standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Working Internal Standard Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 10 µg/mL.

Sample Preparation
  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, quality control sample, or calibration standard.

  • Add 10 µL of the working internal standard solution (10 µg/mL DL-Tyrosine-¹³C₉,¹⁵N) to each tube and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables provide typical parameters for the LC-MS/MS analysis of tyrosine. These may need to be optimized for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System UPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Gradient Elution See Table 2

Table 2: Example Gradient Elution Profile

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions for Tyrosine and its Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tyrosine182.1136.115
DL-Tyrosine-¹³C₉,¹⁵N192.1145.115

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the tyrosine standard to the internal standard (Tyrosine Area / IS Area) against the concentration of the tyrosine standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Expected Results

The use of DL-Tyrosine-¹³C₉,¹⁵N as an internal standard is expected to yield a linear calibration curve over a wide dynamic range with a correlation coefficient (r²) greater than 0.99. The precision, as measured by the coefficient of variation (%CV), should be less than 15% for both intra- and inter-day assays. The accuracy should be within 85-115%. The limit of quantification (LOQ) for tyrosine in plasma is typically in the low ng/mL range.

Table 5: Typical Tyrosine Concentrations in Human Plasma

PopulationMean Tyrosine Concentration (µmol/L)Reference
Healthy Adults50 - 100[3]
Phenylketonuria (PKU) patients (untreated)> 1200[3]

Conclusion

This application note provides a comprehensive and detailed protocol for the accurate and precise quantification of tyrosine in human plasma using DL-Tyrosine-¹³C₉,¹⁵N as an internal standard coupled with LC-MS/MS. This methodology is robust and suitable for a variety of research and clinical applications, enabling researchers to gain valuable insights into the role of tyrosine in health and disease.

References

Application Notes and Protocols: Workflow for Amino Acid Analysis using DL-Tyrosine-13C9,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids is crucial in a wide range of research and development areas, including metabolic studies, disease biomarker discovery, nutritional assessment, and drug development. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in mass spectrometry-based quantification by correcting for variability in sample preparation and analysis. DL-Tyrosine-13C9,15N is a stable isotope-labeled form of Tyrosine that serves as an ideal internal standard for the quantification of endogenous Tyrosine in various biological matrices.[1] This document provides a detailed workflow, including experimental protocols and data presentation, for the analysis of amino acids using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow Overview

The general workflow for amino acid analysis using a stable isotope-labeled internal standard involves several key steps, from sample collection to data analysis. This process ensures the reliable quantification of target amino acids.

Amino Acid Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Tissue) InternalStandard Spike with This compound SampleCollection->InternalStandard Extraction Extraction of Free Amino Acids or Protein Hydrolysis InternalStandard->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAcquisition Data Acquisition (MRM Mode) LCMS->DataAcquisition Quantification Quantification (Peak Area Ratio) DataAcquisition->Quantification DataReporting Data Reporting Quantification->DataReporting Tyrosine Metabolic Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine Aminotransferase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA_Cycle TCA Cycle Fumarate->TCA_Cycle Acetoacetate->TCA_Cycle

References

Application Notes and Protocols for DL-Tyrosine-¹³C₉,¹⁵N in Fluxomics Study Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing metabolic flux analysis (MFA) studies using the stable isotope tracer DL-Tyrosine-¹³C₉,¹⁵N. This document outlines the core principles, detailed experimental protocols, data analysis workflows, and the application of this tracer in understanding cellular metabolism, particularly in the context of disease research and drug development.

Introduction to DL-Tyrosine-¹³C₉,¹⁵N for Fluxomics

DL-Tyrosine-¹³C₉,¹⁵N is a stable, non-radioactive isotopologue of the amino acid tyrosine. With all nine carbon atoms replaced by ¹³C and the nitrogen atom by ¹⁵N, it serves as a powerful tracer in metabolic flux analysis.[1] By introducing this labeled tyrosine into a biological system, researchers can track its incorporation into various metabolic pathways, providing a quantitative measure of the rates (fluxes) of these pathways.[2][3] This is invaluable for understanding how cells reprogram their metabolism in different physiological and pathological states, such as cancer, and for assessing the mechanism of action of therapeutic compounds.[4][5]

Tyrosine is a semi-essential amino acid that is a central node in metabolism, serving as a precursor for protein synthesis, the production of neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroxine), and the pigment melanin.[1] Its degradation pathway also feeds into central carbon metabolism. This makes DL-Tyrosine-¹³C₉,¹⁵N an excellent tool to probe a variety of metabolic activities simultaneously.

Key Applications in Research and Drug Development

  • Cancer Metabolism: Elucidating the altered tyrosine metabolism in cancer cells, particularly in melanoma where the melanin synthesis pathway is prominent.[4]

  • Neuroscience: Studying the synthesis and turnover of catecholamine neurotransmitters in neurological disorders.

  • Endocrinology: Investigating the biosynthesis of thyroid hormones.

  • Drug Discovery: Assessing the on- and off-target effects of drugs on metabolic pathways involving tyrosine.[2][5]

  • Biomarker Discovery: Identifying metabolic signatures associated with disease states or drug responses.

Data Presentation: Quantitative Flux Maps

The primary output of a ¹³C-metabolic flux analysis study is a quantitative map of metabolic fluxes. These fluxes represent the rate of metabolic reactions and are typically reported in units of molar flow per unit of biomass per time (e.g., mmol/gDW/h). Below is a representative table of how quantitative flux data, derived from a hypothetical study using DL-Tyrosine-¹³C₉,¹⁵N in a cancer cell line (e.g., melanoma), can be presented for comparison between a control and a drug-treated group.

Metabolic FluxReactionControl (mmol/gDW/h)Drug-Treated (mmol/gDW/h)Fold Change
Tyrosine Uptake Extracellular Tyrosine -> Intracellular Tyrosine0.15 ± 0.020.10 ± 0.01-0.67
Protein Synthesis Tyrosine -> Protein0.08 ± 0.010.05 ± 0.01-0.63
Melanin Synthesis Tyrosine -> DOPAquinone0.05 ± 0.010.02 ± 0.005-0.40
Catecholamine Synthesis Tyrosine -> L-DOPA0.01 ± 0.0020.008 ± 0.001-0.80
Tyrosine Degradation Tyrosine -> 4-hydroxyphenylpyruvate0.01 ± 0.0030.022 ± 0.004+2.20

Mass Isotopomer Distributions (MIDs) of Key Metabolites

Mass isotopomer distributions (MIDs) are the raw data from mass spectrometry that are used to calculate metabolic fluxes. The table below shows a hypothetical MID for intracellular tyrosine and a downstream metabolite, L-DOPA, after labeling with DL-Tyrosine-¹³C₉,¹⁵N. The "M+n" notation refers to the mass of the metabolite plus 'n' atomic mass units, corresponding to the number of ¹³C and ¹⁵N atoms incorporated.

MetaboliteIsotopomerControl Abundance (%)Drug-Treated Abundance (%)
Intracellular Tyrosine M+0 (Unlabeled)45 ± 360 ± 4
M+10 (Fully Labeled)55 ± 340 ± 4
L-DOPA M+0 (Unlabeled)65 ± 580 ± 6
M+10 (Fully Labeled)35 ± 520 ± 6

Experimental Protocols

A successful fluxomics study requires meticulous attention to detail in the experimental protocol. The following sections provide a comprehensive methodology for a study using DL-Tyrosine-¹³C₉,¹⁵N.

Cell Culture and Isotopic Labeling
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., a melanoma cell line for cancer metabolism studies).

  • Media Preparation: Prepare a custom cell culture medium that is deficient in tyrosine. This allows for precise control over the concentration of the labeled tracer. For most applications, a base medium like DMEM or RPMI-1640 without tyrosine is used.

  • Tracer Addition: Supplement the tyrosine-free medium with a known concentration of DL-Tyrosine-¹³C₉,¹⁵N. The optimal concentration should be determined empirically for each cell line but typically ranges from the physiological concentration of tyrosine in standard media (e.g., 0.2-0.4 mM).

  • Labeling Duration: Culture the cells in the labeling medium for a sufficient duration to achieve a metabolic and isotopic steady-state. This is typically determined by performing a time-course experiment and measuring the isotopic enrichment of intracellular tyrosine until it plateaus. For many cancer cell lines, this is achieved within 24-48 hours.

Rapid Quenching and Metabolite Extraction

This step is critical to halt all enzymatic activity and preserve the in vivo metabolic state of the cells.

  • Quenching Solution: Prepare an ice-cold quenching solution, typically 80% methanol in water.

  • Cell Harvesting:

    • For adherent cells, aspirate the labeling medium and quickly wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Immediately add the ice-cold quenching solution to the culture plate.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • For suspension cells, rapidly centrifuge the cells at a low temperature, aspirate the supernatant, and resuspend the cell pellet in the ice-cold quenching solution.

  • Metabolite Extraction:

    • Vortex the cell suspension vigorously for 1 minute.

    • Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heat.

    • Store the dried extracts at -80°C until analysis.

Sample Preparation for Mass Spectrometry
  • Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolite extracts need to be derivatized to increase their volatility. A common method is silylation using agents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Reconstitution (for LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS), reconstitute the dried extracts in a solvent compatible with the chromatography method, such as a mixture of water and acetonitrile.

Mass Spectrometry Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, coupled to either a GC or LC system.

  • Method Development: Develop an analytical method to separate and detect tyrosine and its downstream metabolites. For targeted analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer can be used for high sensitivity and specificity.

  • Data Acquisition: Acquire data in full scan mode to capture all mass isotopomers of the metabolites of interest. The mass resolution should be high enough to distinguish between different isotopomers.

Signaling Pathways and Experimental Workflows

Tyrosine Metabolism and Signaling

Tyrosine is a key player in several metabolic and signaling pathways. The diagrams below, generated using Graphviz, illustrate these connections.

Tyrosine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular DL-Tyrosine-13C9,15N This compound Intracellular Tyrosine Intracellular Tyrosine This compound->Intracellular Tyrosine Uptake Protein Synthesis Protein Synthesis Intracellular Tyrosine->Protein Synthesis L-DOPA L-DOPA Intracellular Tyrosine->L-DOPA Tyrosine Hydroxylase DOPAquinone DOPAquinone Intracellular Tyrosine->DOPAquinone Tyrosinase 4-hydroxyphenylpyruvate 4-hydroxyphenylpyruvate Intracellular Tyrosine->4-hydroxyphenylpyruvate Tyrosine Aminotransferase Catecholamines Catecholamines L-DOPA->Catecholamines DOPA Decarboxylase Melanin Melanin DOPAquinone->Melanin TCA Cycle TCA Cycle 4-hydroxyphenylpyruvate->TCA Cycle Degradation Pathway Receptor_Tyrosine_Kinase_Signaling Ligand Ligand RTK Monomer 1 RTK Monomer 1 Ligand->RTK Monomer 1 RTK Monomer 2 RTK Monomer 2 Ligand->RTK Monomer 2 Dimerization RTK Monomer 1->Dimerization RTK Monomer 2->Dimerization Autophosphorylation P Dimerization->Autophosphorylation Activation SH2 Domain Protein SH2 Domain Protein Autophosphorylation->SH2 Domain Protein Recruitment Downstream Signaling Downstream Signaling SH2 Domain Protein->Downstream Signaling Signal Transduction Fluxomics_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Cell Culture & Labeling Cell Culture & Labeling Quenching & Extraction Quenching & Extraction Cell Culture & Labeling->Quenching & Extraction Mass Spectrometry Mass Spectrometry Quenching & Extraction->Mass Spectrometry Data Processing Data Processing Mass Spectrometry->Data Processing Raw Data Flux Estimation Flux Estimation Data Processing->Flux Estimation MIDs Statistical Analysis Statistical Analysis Flux Estimation->Statistical Analysis Flux Map Visualization Flux Map Visualization Statistical Analysis->Flux Map Visualization Validated Fluxes

References

Quantifying Protein Synthesis Rates with Labeled Tyrosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for quantifying protein synthesis rates using two prominent methods: Stable Isotope Labeling with L-[ring-13C6]-Tyrosine coupled with mass spectrometry, and the SUnSET (SUrface SEnsing of Translation) assay using puromycin. These methods offer powerful tools for investigating the dynamics of protein metabolism in various biological contexts, from basic research to drug discovery and development.

Method 1: Stable Isotope Labeling with L-[ring-13C6]-Tyrosine and Mass Spectrometry

Application Notes

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into newly synthesized proteins.[1][2] The use of L-[ring-13C6]-tyrosine allows for the specific tracking of tyrosine-containing peptides, enabling the precise measurement of protein synthesis rates. This method is particularly valuable for determining the fractional synthesis rate (FSR) of individual proteins, providing a dynamic view of the proteome.[3]

The workflow involves culturing cells in a medium where the standard "light" tyrosine is replaced with a "heavy" isotope-labeled version, L-[ring-13C6]-tyrosine. As new proteins are synthesized, they incorporate this heavy tyrosine. By analyzing the proteome using mass spectrometry, the ratio of heavy to light peptides for each protein can be determined. This ratio, measured over time, allows for the calculation of the protein's synthesis rate.[4][5] This approach is highly sensitive and provides quantitative data on a proteome-wide scale.[6]

Key Features:

  • High Specificity and Accuracy: Directly measures the incorporation of a labeled amino acid into proteins.

  • Quantitative Proteome-wide Analysis: Enables the determination of synthesis rates for thousands of proteins simultaneously.[6]

  • Dynamic Measurements: Provides insights into the kinetics of protein synthesis.

  • Versatility: Applicable to a wide range of cell types and experimental conditions.

Experimental Workflow

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A Start with two populations of cells B Culture one in 'light' medium (standard tyrosine) A->B C Culture the other in 'heavy' medium (L-[ring-13C6]-tyrosine) A->C D Lyse cells and combine equal amounts of protein from 'light' and 'heavy' cultures C->D E Protein digestion (e.g., with trypsin) D->E F Peptide cleanup and fractionation E->F G LC-MS/MS analysis F->G H Identify and quantify 'light' and 'heavy' peptide pairs G->H I Calculate heavy/light ratios H->I J Determine Fractional Synthesis Rate (FSR) I->J

Fig 1. Experimental workflow for SILAC-based protein synthesis measurement.
Protocol: Measuring Protein Synthesis in Cultured Cells

Materials:

  • Cell line of interest

  • DMEM for SILAC (deficient in L-lysine, L-arginine, and L-tyrosine)

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-tyrosine

  • "Heavy" L-[ring-13C6]-tyrosine

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Trypsin (mass spectrometry grade)

  • Reagents for peptide cleanup (e.g., C18 desalting columns)

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Culture and Labeling:

    • Prepare "light" and "heavy" SILAC media by supplementing the deficient DMEM with either normal L-tyrosine or L-[ring-13C6]-tyrosine, respectively, along with the other necessary amino acids (lysine and arginine, which can also be light or heavy depending on the experimental design).

    • Culture cells in either "light" or "heavy" medium for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[1][2]

    • For a pulse-chase experiment to measure synthesis rates, grow cells in "light" medium, then switch to "heavy" medium and harvest at different time points.

  • Cell Lysis and Protein Digestion:

    • Harvest cells and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates (e.g., using a BCA assay).

    • Combine equal amounts of protein from the "light" and "heavy" labeled cell populations.

    • Perform in-solution or in-gel digestion of the protein mixture with trypsin overnight at 37°C.

  • Peptide Preparation and LC-MS/MS Analysis:

    • Desalt the resulting peptide mixture using C18 columns.

    • Analyze the peptides by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.

  • Data Analysis and FSR Calculation:

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity of the "light" and "heavy" isotopic peaks for each peptide pair.

    • The Fractional Synthesis Rate (FSR) can be calculated using the following formula[3][7]: FSR (%/hour) = (IE_protein_bound / IE_precursor) / t * 100 Where:

      • IE_protein_bound is the isotopic enrichment of the labeled tyrosine in the protein-bound pool.

      • IE_precursor is the isotopic enrichment of the labeled tyrosine in the precursor pool (intracellular free amino acids).

      • t is the labeling time in hours.

Quantitative Data Summary

The following table presents representative Fractional Synthesis Rates (FSR) of various proteins in different cell types and tissues, as determined by stable isotope labeling methods.

Cell/Tissue TypeProtein/Protein ComplexBasal FSR (%/hour)ConditionReference
Human Skeletal Muscle (older adults)Mixed Muscle Protein0.051 ± 0.004Fasted[8]
Human Skeletal Muscle (older adults)Mixed Muscle Protein0.066 ± 0.005Fed[8]
Rat Soleus MuscleCollagen alpha-1 chain~0.024-[9]
Rat Soleus MuscleN-myc downstream-regulated gene 2 protein~0.225-[9]
Pancreatic Cancer Cells (MIA PaCa)Various Proteins1.8 - 3.2 (% over 72h)-[4]
Human Adenocarcinoma Cells (A549)20S Proteasome Subunits0.0002 - 0.024-[10]

Method 2: SUnSET (SUrface SEnsing of Translation) using Puromycin

Application Notes

The SUnSET method is a non-radioactive technique for monitoring global protein synthesis rates.[11][12] It utilizes puromycin, an aminonucleoside antibiotic that is a structural analog of the 3' end of aminoacyl-tRNA.[13] Puromycin is incorporated into the C-terminus of nascent polypeptide chains, leading to their premature release from the ribosome. These puromycylated peptides can then be detected and quantified using an anti-puromycin antibody, typically via western blotting, immunofluorescence, or flow cytometry.[14] The intensity of the puromycin signal is directly proportional to the rate of global protein synthesis. SUnSET is a relatively simple, fast, and versatile method that can be used in both cell culture and in vivo models.[11]

Key Features:

  • Non-Radioactive: Safer and more convenient than methods using radiolabeled amino acids.

  • Rapid and Simple: The labeling and detection steps are straightforward and can be completed relatively quickly.

  • Versatile Detection Methods: Can be adapted for western blotting, immunofluorescence, and flow cytometry.

  • In Vivo and In Vitro Applications: Suitable for both cultured cells and whole organisms.[14]

Experimental Workflow

G cluster_0 Puromycin Labeling cluster_1 Sample Preparation cluster_2 Detection & Quantification A Treat cells or animal with puromycin for a short period B Puromycin is incorporated into newly synthesized proteins A->B C Harvest cells or tissues B->C D Prepare protein lysates C->D E Western Blotting D->E H Detect puromycylated proteins with an anti-puromycin antibody E->H F Immunofluorescence F->H G Flow Cytometry G->H I Quantify signal intensity to determine relative protein synthesis rate H->I

Fig 2. General experimental workflow for the SUnSET method.
Protocol: Measuring Protein Synthesis in Cultured Cells by Western Blotting

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Puromycin solution

  • PBS (phosphate-buffered saline)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and western blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-puromycin antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Puromycin Labeling:

    • Culture cells to the desired confluency.

    • Add puromycin to the culture medium at a final concentration of 1-10 µg/mL. The optimal concentration and incubation time (typically 10-30 minutes) should be determined empirically for each cell type.

    • Incubate the cells at their normal growth temperature.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the culture dish with ice-cold lysis buffer containing protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Capture the image of the blot using a suitable imaging system.

    • Quantify the band intensity in each lane using densitometry software. The total signal in each lane, or the signal within a defined molecular weight range, can be used for quantification.

    • Normalize the puromycin signal to a loading control (e.g., total protein stain like Ponceau S, or a housekeeping protein like actin or tubulin).

Quantitative Data Summary

The following table provides examples of quantitative data obtained using the SUnSET method to assess changes in protein synthesis rates.

Cell/Tissue TypeConditionChange in Protein SynthesisReference
HCT116 cellsGCN2 kinase inhibitor treatment (24h)~50% decrease[11]
Mouse Plantaris MuscleFunctional overload (1 day)~150% increase[15]
Mouse Plantaris MuscleFunctional overload (3 days)~200% increase[15]
Mouse Plantaris MuscleFunctional overload (7 days)~150% increase[15]
Mouse Plantaris MuscleFunctional overload (14 days)No significant change[15]

Signaling Pathway Regulating Protein Synthesis: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis.[16][17][18] Growth factors and nutrients activate this cascade, leading to the phosphorylation and activation of key downstream effectors that control the translation machinery.

mTOR_Pathway edge_inhibit edge_inhibit GrowthFactors Growth Factors / Nutrients Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates TSC2 TSC2 Akt->TSC2 inhibits Rheb Rheb TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits rpS6 Ribosomal Protein S6 S6K1->rpS6 eIF4E eIF4E _4EBP1->eIF4E eIF4F eIF4F Complex Assembly eIF4E->eIF4F Translation Protein Synthesis eIF4F->Translation rpS6->Translation

Fig 3. The PI3K/Akt/mTOR signaling pathway regulating protein synthesis.

As depicted in the diagram, activation of Receptor Tyrosine Kinases (RTKs) by growth factors initiates the pathway, leading to the activation of PI3K and the subsequent phosphorylation and activation of Akt.[18] Akt, in turn, inhibits the TSC1/TSC2 complex, which relieves its inhibition of Rheb, a small GTPase that activates mTOR Complex 1 (mTORC1).[16] Activated mTORC1 then promotes protein synthesis through two main downstream branches: phosphorylation of S6 Kinase 1 (S6K1) and phosphorylation of the eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1).[17] Phosphorylation of S6K1 leads to the phosphorylation of several targets, including ribosomal protein S6 (rpS6), which enhances the translation of specific mRNAs. Phosphorylation of 4E-BP1 causes its dissociation from eIF4E, allowing eIF4E to participate in the formation of the eIF4F complex, which is crucial for the initiation of cap-dependent translation.[16] Both labeled tyrosine and SUnSET methods can be employed to study the effects of modulating this pathway on global protein synthesis rates.

References

Integrating DL-Tyrosine-13C9,15N into Mass Spectrometry Workflows for Enhanced Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry (MS)-based proteomics.[1][2][3] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of heavy-labeled proteins with their "light," unlabeled counterparts, SILAC enables highly accurate relative quantification of protein abundance and post-translational modifications (PTMs).[2] This application note provides a detailed guide for integrating DL-Tyrosine-13C9,15N into existing mass spectrometry workflows, with a particular focus on phosphotyrosine-based signaling studies.

This compound serves as an ideal internal standard for these experiments.[4][5][6] Tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell growth, and differentiation. Dysregulation of tyrosine kinase signaling is a hallmark of many diseases, including cancer. The use of heavy-labeled tyrosine in SILAC experiments, coupled with phosphopeptide enrichment strategies, allows for the precise quantification of changes in tyrosine phosphorylation events, providing invaluable insights into cellular signaling networks.[7][8][9]

Data Presentation: Quantitative Performance

The success of a SILAC experiment hinges on the efficient incorporation of the heavy-labeled amino acid into the cellular proteome. While direct comparative data for this compound against other labeled amino acids is not extensively tabulated in the literature, the general expectation for SILAC amino acids is to achieve high incorporation rates to ensure accurate quantification.

ParameterTypical ValueReference
Labeling Incorporation Efficiency >97%[2]
Arginine-to-Proline Conversion <1%[10]
Quantitative Accuracy High[11]
Quantitative Reproducibility High[11]

Note: The table summarizes typical performance metrics for SILAC amino acids. Achieving these values with this compound is dependent on experimental conditions and cell line characteristics.

Experimental Protocols

Protocol 1: SILAC Labeling of Adherent Cells with this compound

This protocol outlines the metabolic labeling of two populations of adherent cells for a standard 2-plex SILAC experiment.

Materials:

  • Adherent cell line of interest

  • SILAC-grade DMEM or RPMI-1640 deficient in L-Tyrosine, L-Lysine, and L-Arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Tyrosine

  • "Heavy" this compound

  • L-Lysine and L-Arginine

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/dishes

Procedure:

  • Media Preparation:

    • Prepare "Light" SILAC medium by supplementing the amino acid-deficient base medium with "light" L-Tyrosine, L-Lysine, and L-Arginine to their normal physiological concentrations.

    • Prepare "Heavy" SILAC medium by supplementing the amino acid-deficient base medium with "heavy" this compound, and "light" L-Lysine and L-Arginine to their normal physiological concentrations.

    • Add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1%.

    • Filter-sterilize both media using a 0.22 µm filter.

  • Cell Adaptation:

    • Culture the cells in the "Light" and "Heavy" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[2][7]

    • Passage the cells as you would normally, ensuring they do not reach over-confluency.

  • Experimental Treatment:

    • Once full incorporation is achieved, the two cell populations can be subjected to the desired experimental conditions (e.g., drug treatment vs. vehicle control).

  • Cell Harvest and Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates from both the "light" and "heavy" populations.

    • Mix the lysates in a 1:1 protein ratio.

Protocol 2: Phosphotyrosine Peptide Enrichment

This protocol describes the enrichment of phosphotyrosine-containing peptides from a mixed SILAC lysate.

Materials:

  • 1:1 mixed "light" and "heavy" SILAC cell lysate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade Trypsin

  • Anti-phosphotyrosine (pY) antibody-conjugated beads (e.g., P-Tyr-1000)

  • Wash buffers

  • Elution buffer

  • C18 desalting spin columns

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein mixture.

    • Reduce disulfide bonds by adding DTT and incubating.

    • Alkylate cysteine residues by adding IAA and incubating in the dark.

  • Tryptic Digestion:

    • Dilute the sample to reduce the denaturant concentration.

    • Add trypsin and incubate overnight at 37°C.

  • Immunoprecipitation of Phosphotyrosine Peptides:

    • Equilibrate the anti-pY antibody-conjugated beads.

    • Incubate the tryptic peptide mixture with the beads to capture phosphotyrosine-containing peptides.

    • Wash the beads extensively to remove non-specifically bound peptides.

  • Elution and Desalting:

    • Elute the enriched phosphopeptides from the beads using an appropriate elution buffer.

    • Desalt the eluted peptides using C18 spin columns according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Analyze the enriched and desalted phosphopeptides by high-resolution LC-MS/MS.

Visualizations

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A Cell Population 1 (Control) C Culture in 'Light' Medium (Natural Tyrosine) A->C B Cell Population 2 (Treated) D Culture in 'Heavy' Medium (this compound) B->D E Cell Lysis C->E D->E F Protein Quantitation E->F G Mix Lysates (1:1 Ratio) F->G H Protein Digestion (Trypsin) G->H I Phosphotyrosine Peptide Enrichment (pY-IP) H->I J Desalting (C18) I->J K LC-MS/MS Analysis J->K L Peptide Identification K->L M Quantification of Light/Heavy Peptide Pairs L->M N Data Interpretation M->N

Caption: Experimental workflow for quantitative phosphotyrosine proteomics using SILAC with this compound.

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 Recruits PI3K PI3K P_EGFR->PI3K Recruits & Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates P_ERK p-ERK ERK->P_ERK Nucleus Nucleus P_ERK->Nucleus PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt Recruits P_Akt p-Akt Akt->P_Akt Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation P_Akt->Proliferation Nucleus->Proliferation Transcription

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation of DL-Tyrosine-13C9,15N in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low incorporation efficiency of DL-Tyrosine-13C9,15N in protein labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Frequently Asked Questions (FAQs)

Q1: We are observing very low incorporation of heavy tyrosine in our SILAC experiment. What are the primary reasons for this when using this compound?

Low incorporation of this compound is often multi-faceted. The primary reasons include:

  • Presence of the D-isomer: DL-Tyrosine is a racemic mixture containing equal parts D-Tyrosine and L-Tyrosine. Mammalian cells primarily utilize L-amino acids for protein synthesis.[1] The translational machinery is highly specific for L-isomers, leading to inefficient incorporation of D-amino acids.[1]

  • Competition between D- and L-isomers: The D-isomer can compete with the L-isomer for uptake by amino acid transporters and for binding to the tyrosyl-tRNA synthetase, further reducing the incorporation efficiency of the labeled L-Tyrosine.

  • D-amino Acid Oxidase (DAO) Activity: Some cell lines may express D-amino acid oxidase (DAO), an enzyme that degrades D-amino acids.[1] If present, DAO will reduce the available pool of heavy D-Tyrosine.[1]

  • Poor Solubility of Tyrosine: Tyrosine has inherently low solubility in aqueous solutions at neutral pH.[2] This can lead to precipitation in the culture medium, making it unavailable to the cells.

  • Competition from Unlabeled L-Tyrosine: The presence of unlabeled L-Tyrosine in the cell culture medium, often from standard fetal bovine serum (FBS), will compete with the heavy L-Tyrosine for incorporation.[1]

  • Insufficient Duration of Labeling: For complete labeling, cells typically need to undergo a sufficient number of cell doublings in the heavy medium.[3][4]

Q2: Should we be using DL-Tyrosine or L-Tyrosine for SILAC experiments?

For optimal and efficient labeling in mammalian cells, it is highly recommended to use L-Tyrosine-13C9,15N . The use of the pure L-isomer eliminates the issues of low incorporation efficiency and competition associated with the D-isomer.[1] While D-amino acid labeling has applications in specific research contexts, for standard proteomic quantification, the L-isomer is the preferred choice.[1]

Q3: How can we improve the solubility of heavy tyrosine in our cell culture medium?

Tyrosine's low solubility at neutral pH is a known challenge.[2][5] Here are some strategies to improve its dissolution:

  • Prepare a Concentrated Stock Solution at an Extreme pH: Tyrosine is more soluble at acidic (below pH 2) or alkaline (above pH 9) conditions. You can prepare a concentrated stock solution by dissolving the heavy tyrosine in a small volume of diluted HCl or NaOH and then neutralizing it as you add it to the medium. Be cautious to avoid significant pH shifts in the final culture medium.

  • Use a Tyrosine Dipeptide: Commercially available dipeptides, such as glycyl-L-tyrosine, have significantly higher solubility at neutral pH and can be efficiently taken up and utilized by cells.[2][6]

  • Prepare Fresh Media: Ensure that the heavy tyrosine is fully dissolved in the medium before use and prepare fresh media for each experiment to avoid precipitation over time.[1]

Q4: How many cell doublings are necessary for sufficient incorporation of heavy tyrosine?

To achieve near-complete labeling (>97%), cells should be cultured for at least five to six doublings in the heavy SILAC medium.[1][3][4] This ensures that the existing "light" proteins are sufficiently diluted out through cell division and protein turnover.

Q5: What is the recommended concentration of heavy tyrosine in the SILAC medium?

The optimal concentration can be cell-line dependent. A common starting point for L-Tyrosine in SILAC media is around 0.461 mM .[7] For DL-Tyrosine, you might consider increasing the concentration to compensate for the fact that only the L-isomer is efficiently incorporated. However, a titration experiment is recommended to determine the optimal concentration for your specific cell line that maximizes incorporation without causing toxicity.[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues of low heavy tyrosine incorporation.

Table 1: Troubleshooting Low Incorporation of this compound
Symptom Possible Cause Recommended Solution
Low percentage of "heavy" labeled peptides in MS data Use of DL-Tyrosine instead of L-Tyrosine: Only the L-isomer is efficiently incorporated.Switch to L-Tyrosine-13C9,15N for future experiments.
Insufficient labeling time: Cells have not undergone enough doublings.Culture cells for at least 5-6 doublings in the heavy medium.[1][3][4] Verify cell doubling time.
Competition from unlabeled L-Tyrosine: Standard serum contains unlabeled amino acids.Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.[1]
Poor solubility of tyrosine: The heavy amino acid is precipitating in the medium.Prepare a stock solution at an acidic or basic pH, or use a more soluble tyrosine dipeptide.[2][6]
High variability in labeling efficiency between experiments Inconsistent cell culture conditions: Variations in cell density, passage number, or metabolic state.Maintain consistent cell culture practices. Ensure cells are healthy and in the exponential growth phase during labeling.
Precipitation of heavy tyrosine: Inconsistent dissolution of the labeled amino acid.Prepare fresh media for each experiment and ensure complete dissolution before use.[1]
Low signal intensity of heavy peptides Low incorporation efficiency: As described above.Address the root causes of low incorporation.
Suboptimal MS acquisition parameters: Instrument settings may not be optimized for low-abundance ions.Optimize MS acquisition parameters to enhance the detection of low-abundance ions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Heavy Tyrosine Stock Solution

This protocol describes how to prepare a 100x stock solution of heavy L-Tyrosine.

Materials:

  • L-Tyrosine-13C9,15N

  • 1N HCl

  • 1N NaOH

  • Sterile, nuclease-free water

  • Sterile filter (0.22 µm)

Procedure:

  • Calculate the amount of L-Tyrosine-13C9,15N needed for your desired stock concentration (e.g., for a 46.1 mM 100x stock).

  • Add the powdered L-Tyrosine-13C9,15N to a sterile conical tube.

  • Add a small volume of 1N HCl dropwise while vortexing until the tyrosine is fully dissolved.

  • Bring the solution to the final volume with sterile water.

  • Carefully neutralize the solution to pH 7.0-7.4 with 1N NaOH. Monitor the pH closely.

  • Sterile-filter the stock solution using a 0.22 µm filter.

  • Store the stock solution at -20°C in aliquots.

Protocol 2: Checking SILAC Incorporation Efficiency

This protocol outlines a method to verify the incorporation rate of heavy tyrosine before conducting the main experiment.

Materials:

  • Cells cultured in "heavy" SILAC medium for at least five doublings.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Bradford assay or similar protein quantification method.

  • Trypsin (MS-grade).

  • LC-MS/MS system.

Procedure:

  • Cell Lysis: Harvest a small population of cells from the "heavy" culture. Lyse the cells using your standard protocol.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Protein Digestion: Take a small amount of protein (e.g., 20 µg) and perform an in-solution or in-gel tryptic digest.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS data against the appropriate protein database. Manually inspect the spectra of several high-abundance peptides containing tyrosine to determine the ratio of heavy to light forms. For a more comprehensive analysis, use software that can calculate the overall incorporation efficiency.[8] An incorporation rate of >97% is recommended for accurate quantification.[9]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Low Heavy Tyrosine Incorporation check_isomer Are you using DL-Tyrosine? start->check_isomer switch_to_L Switch to L-Tyrosine-13C9,15N check_isomer->switch_to_L Yes check_doublings Sufficient Cell Doublings? (≥5-6) check_isomer->check_doublings No (Using L-Tyr) switch_to_L->check_doublings increase_culture_time Increase Culture Time check_doublings->increase_culture_time No check_serum Using Dialyzed FBS? check_doublings->check_serum Yes verify_incorporation Verify Incorporation Rate (>97%) increase_culture_time->verify_incorporation use_dialyzed_serum Switch to Dialyzed FBS check_serum->use_dialyzed_serum No check_solubility Is Tyrosine Fully Dissolved? check_serum->check_solubility Yes use_dialyzed_serum->verify_incorporation improve_solubility Improve Solubility (pH adjustment, dipeptide) check_solubility->improve_solubility No check_solubility->verify_incorporation Yes improve_solubility->verify_incorporation

Caption: Troubleshooting workflow for low heavy tyrosine incorporation.

Metabolic Fate of DL-Tyrosine in Mammalian Cells

TyrosineMetabolism cluster_medium Cell Culture Medium cluster_cell Cell DL_Tyr This compound transporter Amino Acid Transporter DL_Tyr->transporter L_Tyr_in L-Tyr-13C9,15N transporter->L_Tyr_in D_Tyr_in D-Tyr-13C9,15N transporter->D_Tyr_in tRNA_synthetase Tyrosyl-tRNA Synthetase L_Tyr_in->tRNA_synthetase D_Tyr_in->tRNA_synthetase Inefficient/ Competitive dao D-Amino Acid Oxidase (DAO) D_Tyr_in->dao protein Protein Synthesis tRNA_synthetase->protein Efficient Incorporation degradation Degradation Products dao->degradation

Caption: Simplified metabolic fate of DL-Tyrosine in mammalian cells.

References

Technical Support Center: Resolving Poor Peak Shape for DL-Tyrosine-¹³C₉,¹⁵N in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape for DL-Tyrosine-¹³C₉,¹⁵N in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Troubleshooting Guide: A Systematic Approach to Poor Peak Shape

Poor peak shape in LC-MS, such as tailing, fronting, or split peaks, can compromise the accuracy and resolution of your analysis.[1] This guide provides a systematic approach to diagnosing and resolving these common issues for DL-Tyrosine-¹³C₉,¹⁵N.

Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[2] This is a common issue when analyzing polar, zwitterionic compounds like tyrosine.

Isolating the Cause:

  • All Peaks Tailing: If all peaks in your chromatogram exhibit tailing, the issue is likely system-wide. Potential causes include a partially blocked column frit, a void in the column, or extra-column volume effects (e.g., excessive tubing length or poor connections).[3][4]

  • Only Tyrosine Peak Tailing: If only the DL-Tyrosine-¹³C₉,¹⁵N peak is tailing, the problem is likely related to interactions between the analyte and the stationary phase or mobile phase conditions.[3]

Solutions for Peak Tailing:

  • Mobile Phase pH Adjustment: The ionization state of tyrosine is highly dependent on the mobile phase pH. At a pH close to the pKa of its functional groups, you may observe peak distortion.[5][6] Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can improve peak shape. For reversed-phase chromatography of ionizable compounds, an acidic mobile phase is often preferred.[7]

  • Increase Buffer Concentration: Insufficient buffer concentration can lead to secondary interactions that cause peak tailing. Increasing the buffer concentration, for example by using 10 mM ammonium formate, can improve peak shape.[2][8][9]

  • Column Chemistry:

    • Secondary Interactions: Residual silanol groups on silica-based C18 columns can interact with the amine group of tyrosine, causing tailing.[10] Using a highly deactivated, end-capped column can minimize these interactions.[10]

    • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as one with an embedded polar group or a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms.[11][12]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.[10][13] To check for this, dilute your sample and see if the peak shape improves.[10]

Peak Fronting

Peak fronting is the inverse of tailing, with the first half of the peak being broader than the second half.[2]

Isolating the Cause:

  • All Peaks Fronting: This may indicate a physical issue with the column, such as a void or channel.[14]

  • Only Early Eluting Peaks (including Tyrosine) Fronting: This is often a sign of a mismatch between the sample solvent and the mobile phase or sample overload.[8][15]

Solutions for Peak Fronting:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is stronger than the initial mobile phase, peak fronting can occur.[16][17] Whenever possible, dissolve your DL-Tyrosine-¹³C₉,¹⁵N standard and samples in the initial mobile phase.[8]

  • Sample Overload: Similar to peak tailing, injecting too high a concentration or volume of your analyte can cause fronting.[2][8] Reduce the injection volume or dilute the sample to see if the peak shape improves.[2]

  • Poor Sample Solubility: If the analyte is not fully soluble in the mobile phase, it can lead to fronting.[2] Ensure complete dissolution of your sample.

Split Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.[2]

Isolating the Cause:

  • All Peaks Split: This typically points to a problem before the column, such as a partially blocked injector or a void at the column inlet.[2][11]

  • Only Tyrosine Peak Splits: This could be due to a co-eluting interference, analyte degradation, or an issue with the mobile phase being too close to the analyte's pKa.[5][18]

Solutions for Split Peaks:

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly different from the mobile phase can cause peak splitting.[2] Ensure your sample solvent is compatible with the mobile phase.

  • Mobile Phase pH near pKa: When the mobile phase pH is very close to the pKa of an analyte, both ionized and unionized forms can exist, leading to split peaks.[5][6] Adjust the mobile phase pH accordingly.

  • Column Contamination or Void: A contaminated guard column or a void in the analytical column can cause peak splitting.[9] Try removing the guard column or replacing the analytical column.

  • Injector Issues: A partially blocked needle or scratched valve rotor in the autosampler can lead to split peaks for all analytes.[16]

Frequently Asked Questions (FAQs)

Q1: Why is the peak shape for DL-Tyrosine-¹³C₉,¹⁵N particularly challenging?

A1: DL-Tyrosine is a polar and zwitterionic compound, meaning it has both a positive and a negative charge on the same molecule. This makes it highly sensitive to the mobile phase pH and prone to secondary interactions with the stationary phase, which can lead to poor peak shape.[11] Additionally, its high polarity can result in poor retention on traditional reversed-phase columns.[11]

Q2: What is a good starting point for the mobile phase for analyzing DL-Tyrosine-¹³C₉,¹⁵N?

A2: A common starting point for polar metabolites like tyrosine is a mobile phase containing a buffer and an acid. For example, a mobile phase of water with 10 mM ammonium formate and 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is often a good choice for HILIC or mixed-mode chromatography.[8][9] For reversed-phase, starting with an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) is recommended.[7]

Q3: How does the isotopically labeled nature of DL-Tyrosine-¹³C₉,¹⁵N affect its chromatography?

A3: The isotopic labeling should not significantly alter the chromatographic behavior of tyrosine. The retention time and peak shape should be nearly identical to its unlabeled counterpart. However, it's important to ensure that the labeled standard is of high purity and has not degraded.

Q4: Can my LC-MS system itself be the cause of poor peak shape?

A4: Yes, issues with the LC system can lead to poor peak shape for all analytes. These can include:

  • Extra-column volume: Excessive tubing length or internal diameter, and poorly made connections can cause peak broadening.[3]

  • Injector problems: A faulty injector can cause split or broad peaks.[16]

  • Detector settings: An incorrect data acquisition rate can result in broad peaks.[16]

Q5: When should I consider using a different chromatography mode, like HILIC?

A5: If you are struggling to get adequate retention and good peak shape for DL-Tyrosine-¹³C₉,¹⁵N on a standard C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC is specifically designed for the separation of polar compounds.[18] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is also a very effective option for zwitterionic compounds like tyrosine.[11]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Peak Shape

This protocol outlines a systematic approach to optimizing the mobile phase to address peak tailing for DL-Tyrosine-¹³C₉,¹⁵N.

Materials:

  • DL-Tyrosine-¹³C₉,¹⁵N standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (≥99%)

  • Ammonium formate (LC-MS grade)

Procedure:

  • Establish a Baseline:

    • Prepare a simple mobile phase: Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Equilibrate your column with the initial gradient conditions.

    • Inject a standard solution of DL-Tyrosine-¹³C₉,¹⁵N.

    • Record the chromatogram and calculate the peak asymmetry or tailing factor.

  • Introduce a Buffer:

    • Prepare a buffered mobile phase: Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Thoroughly flush the LC system and equilibrate the column with the new mobile phase.

    • Inject the standard solution.

    • Compare the peak shape to the baseline.

  • Adjust pH (if necessary):

    • If peak splitting or significant tailing persists, the pH may be too close to a pKa of tyrosine.

    • Prepare mobile phases with slightly different pH values by adjusting the concentration of formic acid or by using a different buffer system (e.g., ammonium acetate). Ensure the chosen buffer is volatile and compatible with your mass spectrometer.

    • Repeat the analysis and observe the effect on peak shape.

Protocol 2: Diagnosing and Mitigating Sample Overload

This protocol helps determine if sample overload is the cause of peak fronting or tailing.

Procedure:

  • Prepare a Dilution Series:

    • Prepare a series of dilutions of your DL-Tyrosine-¹³C₉,¹⁵N sample (e.g., 1:2, 1:5, 1:10, 1:20) in the initial mobile phase.

  • Inject and Analyze:

    • Inject the original sample and each dilution.

    • Acquire the chromatograms.

  • Evaluate Peak Shape:

    • Compare the peak shape (asymmetry or tailing factor) across the dilution series.

    • If the peak shape improves significantly with dilution, sample overload is the likely cause.

  • Action:

    • Reduce the concentration of your sample or decrease the injection volume for future analyses.

Quantitative Data Summary

The following table summarizes the expected qualitative and potential quantitative effects of various parameters on the peak shape of DL-Tyrosine-¹³C₉,¹⁵N. The asymmetry factor (As) is used as a quantitative measure of peak shape, where As = 1 is a perfectly symmetrical peak, As > 1 indicates tailing, and As < 1 indicates fronting.

ParameterCondition 1Expected Asymmetry (As)Condition 2Expected Asymmetry (As)Rationale
Mobile Phase pH pH ~ pKa of Tyrosine> 1.5 (Tailing/Split)pH << pKa of Tyrosine1.0 - 1.2At a pH far from the pKa, the analyte exists in a single ionic state, leading to more uniform interactions with the stationary phase.[5][6]
Buffer Concentration No Buffer / Low Buffer> 1.3 (Tailing)10-20 mM Ammonium Formate1.0 - 1.2Buffers help to maintain a constant pH and can mask active sites on the stationary phase, reducing secondary interactions.[2][10]
Sample Concentration High Concentration< 0.9 (Fronting) or > 1.5 (Tailing)Low Concentration1.0 - 1.2High concentrations can saturate the stationary phase, leading to peak distortion.[2][10]
Sample Solvent 100% Acetonitrile< 0.9 (Fronting)Mobile Phase A1.0 - 1.2A sample solvent stronger than the mobile phase causes the analyte to move through the column too quickly at the start, resulting in fronting.[16]
Column Chemistry Standard C18> 1.3 (Tailing)End-capped C18 / Mixed-Mode1.0 - 1.2End-capping reduces silanol interactions. Mixed-mode columns provide multiple retention mechanisms for better peak shape of polar compounds.[10][11]

Visualizations

Troubleshooting Workflow for Poor Peak Shape

TroubleshootingWorkflow start Poor Peak Shape Observed check_scope Are all peaks affected? start->check_scope system_issue System-wide Issue check_scope->system_issue  Yes analyte_issue Analyte-Specific Issue check_scope->analyte_issue No   check_connections Check connections, tubing, and fittings for dead volume. system_issue->check_connections check_frit Inspect/replace column inlet frit. system_issue->check_frit check_column Consider column void. Replace column if necessary. system_issue->check_column check_overload Is it sample overload? (Dilute sample) analyte_issue->check_overload check_solvent Is it solvent mismatch? (Inject in mobile phase) check_overload->check_solvent No reduce_load Reduce sample load or injection volume. check_overload->reduce_load Yes check_mobile_phase Optimize Mobile Phase (pH, buffer) check_solvent->check_mobile_phase No change_solvent Change sample solvent. check_solvent->change_solvent Yes check_column_chem Consider Column Chemistry (End-capped, Mixed-mode) check_mobile_phase->check_column_chem overload_yes Yes overload_no No solvent_yes Yes solvent_no No

Caption: A logical workflow for troubleshooting poor peak shape.

Relationship of Mobile Phase pH to Tyrosine's Ionic State and Peak Shape

pH_Effect cluster_ph Mobile Phase pH cluster_ion Tyrosine Ionic State cluster_peak Resulting Peak Shape low_ph Low pH (e.g., < 2) cation Predominantly Cationic (Protonated Amine) low_ph->cation Leads to mid_ph Mid pH (near pKa) zwitterion Zwitterionic & Cationic/Anionic Mix mid_ph->zwitterion Leads to high_ph High pH (e.g., > 10) anion Predominantly Anionic (Deprotonated Carboxyl/Phenol) high_ph->anion Leads to good_peak Good, Symmetrical Peak cation->good_peak Results in poor_peak Poor Peak Shape (Tailing/Splitting) zwitterion->poor_peak Results in good_peak2 Good, Symmetrical Peak anion->good_peak2 Results in

Caption: The effect of mobile phase pH on tyrosine's ionization and peak shape.

References

Technical Support Center: Optimizing DL-Tyrosine-13C9,15N Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing DL-Tyrosine-13C9,15N concentration for cell labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in SILAC experiments?

There is no single universal concentration optimal for all cell lines. However, a common starting point for L-tyrosine in SILAC media is around the standard concentration found in many cell culture media formulations. For instance, some studies have successfully used L-tyrosine at a final concentration of 0.461 mM.[1] For D-tyrosine labeling, a starting concentration of 0.5 mM has been suggested, with the acknowledgment that this may require further optimization. It is crucial to determine the optimal concentration for each specific cell line and experimental setup to ensure high incorporation efficiency without inducing cytotoxicity.

Q2: How does the low solubility of tyrosine affect media preparation?

L-tyrosine has a low solubility in water at neutral pH (around 0.45 mg/mL), which can make preparing concentrated stock solutions challenging.[2] To overcome this, stock solutions can be prepared by dissolving this compound in a solvent at an extreme pH (either acidic or basic) before adding it to the medium.[2] Alternatively, using commercially available, more soluble forms of tyrosine, such as dipeptides (e.g., glycyl-L-tyrosine), can be considered to achieve higher concentrations without precipitation.[3][4]

Q3: What are the key factors for achieving high incorporation efficiency of this compound?

Several factors are critical for achieving a high level of incorporation (ideally >97%):

  • Sufficient Cell Doublings: Cells should be cultured in the SILAC medium for at least 5-6 doublings to ensure that the vast majority of the cellular protein is labeled with the heavy amino acid.[5]

  • Use of Dialyzed Serum: Standard fetal bovine serum (FBS) contains endogenous amino acids that will compete with the labeled tyrosine, leading to incomplete labeling. Therefore, it is essential to use dialyzed FBS, from which small molecules like amino acids have been removed.[6]

  • Tyrosine-free Basal Medium: The base medium used for preparing the SILAC culture medium must be deficient in tyrosine to prevent competition from the unlabeled ("light") form of the amino acid.

  • Healthy, Actively Dividing Cells: The metabolic state of the cells can influence the uptake and incorporation of amino acids. Using healthy, proliferating cells is crucial for efficient labeling.

Q4: Can high concentrations of this compound be toxic to cells?

Yes, high concentrations of tyrosine, particularly in the millimolar range, can be toxic to some cell lines. Furthermore, oxidation products of L-tyrosine have been shown to be cytotoxic and genotoxic. Therefore, it is essential to assess the potential cytotoxicity of the chosen this compound concentration for your specific cell line.

Troubleshooting Guides

Issue 1: Low Incorporation Efficiency of this compound

Symptoms:

  • Mass spectrometry (MS) data shows a low percentage of heavy-labeled peptides.

  • The isotopic distribution of tyrosine-containing peptides does not show the expected mass shift.

Possible CauseSuggested Solution
Insufficient Cell Passages Culture the cells for at least 5-6 doublings in the heavy medium to ensure near-complete labeling. For slower-growing cell lines, more passages may be necessary.
Contamination with Light Tyrosine Ensure the use of tyrosine-free basal medium. Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled tyrosine. Prepare fresh media for each experiment.
Suboptimal Concentration The concentration of this compound may be too low for efficient uptake and incorporation. Perform a dose-response experiment to determine the optimal concentration for your cell line (see Experimental Protocol below).
Poor Cell Health Ensure cells are healthy and in the exponential growth phase during labeling. Stressed or senescent cells may have altered amino acid metabolism.
Precipitation of Tyrosine Due to its low solubility, this compound may precipitate in the medium, reducing its availability. Ensure complete dissolution when preparing the medium. Consider using a more soluble tyrosine derivative if high concentrations are required.
Issue 2: Observed Cytotoxicity or Altered Cell Morphology

Symptoms:

  • Reduced cell viability or proliferation rate after switching to SILAC medium.

  • Changes in cell morphology (e.g., rounding, detachment).

  • Increased apoptosis or necrosis.

Possible CauseSuggested Solution
High Concentration of this compound The concentration of the labeled amino acid may be in a toxic range for your specific cell line. Perform a cytotoxicity assay (e.g., MTT or Annexin V/PI staining) to determine the maximum non-toxic concentration (see Experimental Protocols below).
Impurities in Labeled Amino Acid Ensure the purity of the this compound. Use a reputable supplier.
Stress from Media Change The switch to a custom-made SILAC medium can be stressful for some cell lines. Allow the cells an adaptation period and monitor their growth and morphology closely.
Oxidation of Tyrosine Tyrosine oxidation products can be cytotoxic. Prepare fresh media and avoid prolonged exposure to light.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a method to determine the optimal concentration of this compound that provides high incorporation efficiency without significant cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cells in multiple wells of a multi-well plate at a density that allows for several doublings over the course of the experiment.

  • Media Preparation: Prepare SILAC media with a range of this compound concentrations (e.g., 0.1 mM, 0.2 mM, 0.4 mM, 0.8 mM, 1.2 mM). Include a control with the standard concentration of unlabeled L-tyrosine.

  • Cell Labeling: Culture the cells in the different media concentrations for at least 5-6 cell doublings.

  • Assess Cell Viability: At the end of the culture period, perform a cell viability assay (e.g., MTT assay, see Protocol 2) for each concentration.

  • Assess Incorporation Efficiency:

    • Harvest the cells from each condition.

    • Extract proteins and perform a tryptic digest.

    • Analyze the resulting peptides by LC-MS/MS.

    • Determine the incorporation efficiency by calculating the ratio of heavy to light peptides for several identified tyrosine-containing peptides.

  • Data Analysis: Plot cell viability and incorporation efficiency against the this compound concentration. The optimal concentration will be the highest concentration that maintains high cell viability (>90%) and achieves the highest incorporation efficiency (>97%).

Quantitative Data Summary Table:

This compound Concentration (mM)Cell Viability (%)Incorporation Efficiency (%)
0.1
0.2
0.4
0.8
1.2
Control (Unlabeled)100N/A
Protocol 2: Assessing Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Replace the medium with SILAC media containing different concentrations of this compound. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (standard culture medium).

  • Incubation: Incubate the plate for a period equivalent to the intended labeling duration (e.g., 5-6 cell doublings, with media changes as required).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control.

Protocol 3: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Labeling: Culture cells in media containing the desired concentration of this compound for the intended labeling period.

  • Cell Harvesting: Harvest both adherent and suspension cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]

  • Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_media Prepare SILAC Media (Varying [Tyr-13C9,15N]) start->prep_media seed_cells Seed Cells prep_media->seed_cells label_cells Culture for 5-6 Doublings seed_cells->label_cells assess_viability Assess Cell Viability (MTT Assay) label_cells->assess_viability assess_incorporation Assess Incorporation (LC-MS/MS) label_cells->assess_incorporation analyze_data Analyze Data assess_viability->analyze_data assess_incorporation->analyze_data optimal_conc Determine Optimal Concentration analyze_data->optimal_conc

Caption: Workflow for determining the optimal this compound concentration.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Low Incorporation or High Cytotoxicity conc Suboptimal Concentration issue->conc contamination Light Tyr Contamination issue->contamination passages Insufficient Passages issue->passages health Poor Cell Health issue->health optimize Perform Dose- Response Exp. conc->optimize dialyzed Use Dialyzed Serum & Tyr-free Medium contamination->dialyzed culture Increase Culture Duration passages->culture monitor Monitor Cell Health health->monitor

References

Technical Support Center: Overcoming Matrix Effects in DL-Tyrosine-¹³C₉,¹⁵N Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of DL-Tyrosine-¹³C₉,¹⁵N by LC-MS/MS.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact the quantification of DL-Tyrosine-¹³C₉,¹⁵N?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as DL-Tyrosine-¹³C₉,¹⁵N, by co-eluting substances present in the biological sample matrix (e.g., plasma, serum, tissue homogenates).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3] In the analysis of biological samples, common interfering components include proteins, lipids, salts, and other endogenous molecules.[1][4][5]

Troubleshooting:

  • Symptom: You observe low or inconsistent signal intensity for DL-Tyrosine-¹³C₉,¹⁵N in your biological samples compared to the standards prepared in a clean solvent.

  • Possible Cause: Ion suppression due to co-eluting matrix components.[1][6]

  • Recommendation: Perform a post-column infusion experiment to identify the regions of your chromatogram where ion suppression is most significant.[4][7] This will help in optimizing your chromatographic method to separate the analyte from the interfering matrix components.

Q2: My analyte signal is significantly suppressed. What are the primary causes and how can I mitigate them?

A2: Ion suppression is the most common matrix effect in LC-MS/MS analysis.[7][8] It often occurs when co-eluting matrix components compete with the analyte for ionization in the mass spectrometer's ion source.[1][6] For DL-Tyrosine-¹³C₉,¹⁵N, which is an amino acid, endogenous compounds with similar polarities can be a major source of interference.[9] Phospholipids from plasma or serum samples are also notorious for causing ion suppression.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is through rigorous sample cleanup.[1][8]

    • Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances.[8]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible solvent.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively isolating the analyte from the matrix.[1][8] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for removing phospholipids.[8]

  • Optimize Chromatography: Enhance the separation of DL-Tyrosine-¹³C₉,¹⁵N from matrix components.[1][10]

    • Adjust the mobile phase composition and gradient profile.

    • Consider a smaller particle size column for better resolution.

    • Use a divert valve to direct the early and late eluting, non-analyte containing portions of the chromatogram to waste, reducing source contamination.[11]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7][10][11] However, this approach is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.[10][11]

Q3: How does a stable isotope-labeled (SIL) internal standard like DL-Tyrosine-¹³C₉,¹⁵N help, and what are its limitations?

A3: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects in quantitative LC-MS/MS.[12] Since DL-Tyrosine-¹³C₉,¹⁵N is chemically identical to the endogenous tyrosine, it will co-elute and experience the same degree of ion suppression or enhancement.[12] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to more accurate quantification.[1][12]

Limitations and Troubleshooting:

  • Incomplete Co-elution: Even minor chromatographic separation between the analyte and the SIL-IS can lead to differential matrix effects and inaccurate correction.[7]

    • Action: Ensure perfect co-elution by optimizing the chromatographic method.

  • High Concentration of Interferents: Extremely high concentrations of co-eluting matrix components can suppress the ionization of both the analyte and the SIL-IS to a non-proportional extent.[7]

    • Action: Improve sample cleanup to reduce the overall matrix load.

  • Isotopic Purity: The SIL-IS should have high isotopic purity and be free from contamination with the unlabeled analyte.[12]

Q4: I am still observing variability. What other strategies can I employ?

A4: If significant matrix effects persist, consider the following advanced strategies:

  • Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples (e.g., blank plasma).[1][7] This helps to normalize the matrix effects across the entire analytical run.

  • Standard Addition Method: This involves spiking the analyte at different known concentrations into the sample itself to create a calibration curve within each sample.[10][11] This is a very effective but time-consuming method.[11]

  • Change Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][6] If your instrumentation allows, testing with an APCI source might reduce ion suppression.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the impact of different sample preparation methods on matrix effects and the recovery of DL-Tyrosine-¹³C₉,¹⁵N.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Peak Area (in blank matrix)Analyte Peak Area (in neat solution)Matrix Effect (%)
Protein Precipitation (PPT)150,000300,00050% (Suppression)
Liquid-Liquid Extraction (LLE)225,000300,00075% (Suppression)
Solid-Phase Extraction (SPE)285,000300,00095% (Minimal Effect)

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Table 2: Recovery of DL-Tyrosine-¹³C₉,¹⁵N with Different Sample Preparation Methods

Sample Preparation MethodPre-extraction Spiked Sample AreaPost-extraction Spiked Sample AreaRecovery (%)
Protein Precipitation (PPT)270,000290,00093.1%
Liquid-Liquid Extraction (LLE)240,000280,00085.7%
Solid-Phase Extraction (SPE)275,000285,00096.5%

Recovery (%) = (Pre-extraction Spiked Sample Area / Post-extraction Spiked Sample Area) x 100.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

  • System Setup: Configure the LC-MS/MS system with the analytical column and mobile phases intended for the DL-Tyrosine-¹³C₉,¹⁵N assay.

  • Infusion Setup: Use a syringe pump to continuously infuse a standard solution of DL-Tyrosine-¹³C₉,¹⁵N at a low, constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source using a T-junction.[7]

  • Establish Baseline: Begin the LC gradient without an injection. The continuous infusion of the analyte will generate a stable baseline signal.

  • Inject Blank Matrix: Once a stable baseline is achieved, inject a blank matrix extract (prepared using your standard sample preparation method but without the analyte or internal standard).[7]

  • Analyze Chromatogram: Monitor the analyte's signal. Any deviation (dip) from the stable baseline indicates a region of ion suppression caused by eluting matrix components. A rise in the baseline would indicate ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., plasma with internal standard, diluted 1:1 with 0.1% formic acid).

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the DL-Tyrosine-¹³C₉,¹⁵N with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add DL-Tyrosine-¹³C₉,¹⁵N Internal Standard sample->add_is ppt Protein Precipitation (PPT) add_is->ppt Option 1 lle Liquid-Liquid Extraction (LLE) add_is->lle Option 2 spe Solid-Phase Extraction (SPE) add_is->spe Option 3 extract Clean Extract ppt->extract lle->extract spe->extract lc_separation LC Separation extract->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing quantification Final Quantification data_processing->quantification

Caption: Experimental workflow for DL-Tyrosine-¹³C₉,¹⁵N quantification.

troubleshooting_logic start Inconsistent/Low Signal in Matrix? check_is Check SIL-IS Co-elution start->check_is Yes end_good Accurate Quantification start->end_good No improve_prep Improve Sample Preparation check_is->improve_prep Imperfect Co-elution optimize_lc Optimize Chromatography check_is->optimize_lc Perfect Co-elution improve_prep->optimize_lc end_bad Re-evaluate Method improve_prep->end_bad matrix_matched Use Matrix-Matched Calibrators optimize_lc->matrix_matched matrix_matched->end_good

Caption: Troubleshooting logic for matrix effect issues.

References

Issues with DL-Tyrosine-13C9,15N solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Tyrosine-13C9,15N. The information is presented in a question-and-answer format to directly address common issues related to its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my neutral pH buffer (e.g., PBS, pH 7.4)?

A1: DL-Tyrosine and its isotopically labeled counterparts have inherently low solubility in water and neutral pH buffers. This is due to the chemical structure of tyrosine, which has a zwitterionic nature at neutral pH, leading to strong intermolecular interactions and a stable crystal lattice. The solubility of L-tyrosine in water at 25°C is approximately 0.45 mg/mL.[1][2] Isotopic labeling with 13C and 15N does not significantly alter the solubility characteristics of the molecule.

Q2: What is the expected solubility of this compound in different aqueous solutions?

A2: The solubility of this compound is highly dependent on the pH and temperature of the solvent. Its solubility is lowest in the pH range of 3 to 8.5 and increases significantly in acidic (pH < 2) or basic (pH > 9) conditions. The tables below provide quantitative data on the solubility of L-tyrosine, which is a reliable proxy for this compound.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Yes, gently heating the solution can help increase the solubility of this compound. However, for cell culture applications, ensure the solution is cooled to the appropriate temperature before use to avoid damaging cells. For other applications, be mindful of the potential for degradation if excessive heat is applied for prolonged periods.

Q4: Are there any alternative solvents I can use to dissolve this compound?

A4: Yes, organic solvents like Dimethyl Sulfoxide (DMSO) can be used to dissolve this compound, although it is often described as only slightly soluble.[1] When preparing stock solutions in organic solvents for biological experiments, it is crucial to consider the final concentration of the solvent in your experimental system, as high concentrations can be toxic to cells.

Q5: For cell culture, what are the best practices for preparing this compound?

A5: Due to its low solubility at neutral pH, preparing highly concentrated stock solutions of this compound in cell culture media can be challenging. One common approach is to prepare a concentrated stock solution at an extreme pH (either acidic or basic) and then neutralize it as you dilute it into your culture medium.[1][2] Alternatively, for applications requiring high concentrations of tyrosine, using a more soluble dipeptide form, such as glycyl-L-tyrosine, is a recommended strategy to avoid pH shock and high salt concentrations in the medium.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
Precipitation upon addition to neutral buffer The concentration of this compound exceeds its solubility limit at neutral pH.- Prepare a more dilute solution.- Adjust the pH of the buffer to be either acidic (<2) or basic (>9) before adding the compound.- Prepare a concentrated stock in an acidic or basic solution and then dilute and neutralize it in your final buffer.
Cloudy or hazy solution Incomplete dissolution of the compound.- Increase sonication or vortexing time.- Gently warm the solution while stirring.- If using a crystalline form, ensure it is a fine powder to increase the surface area for dissolution.
Inconsistent results in experiments Variability in the concentration of the dissolved this compound due to incomplete dissolution or precipitation.- After preparation, centrifuge the solution and use the supernatant to ensure no undissolved particles are present.- Prepare fresh solutions for each experiment to avoid precipitation over time.- For quantitative applications like mass spectrometry, use a stable-isotope labeled internal standard to correct for variability.[4][5]
Cell toxicity in culture experiments High concentration of organic solvent (e.g., DMSO) or extreme pH of the stock solution.- Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic threshold for your cell line.- Neutralize the pH of the stock solution before adding it to the cell culture medium.- Consider using a more soluble dipeptide form of tyrosine for high-concentration studies.[3]

Data Presentation

Table 1: Solubility of L-Tyrosine in Water at Various pH Values (25°C)
pHSolubility (mg/mL)Molar Solubility (mM)
1.82.011.0
3.2 - 7.50.452.5
9.51.47.7
10.03.820.9

Data sourced from technical documentation.

Table 2: Effect of NaCl on L-Tyrosine Solubility at 25°C
NaCl Concentration (mol/dm³)pHSolubility (mol/dm³)
01.410.00617
05.500.00084
010.420.00303
11.370.01341
17.000.00276
110.520.00221
31.490.00622
37.000.00197
310.610.00161

Adapted from scientific literature.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Aqueous Buffer (pH Adjusted)

Materials:

  • This compound

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter

  • 0.22 µm sterile filter

Methodology:

  • Weigh the Compound: Accurately weigh the required amount of this compound to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound is approximately 191.1 g/mol ).

  • Initial Suspension: Add the weighed compound to a sterile tube containing approximately 80% of the final desired volume of your buffer. The compound will not dissolve at this stage.

  • Acidification: While vortexing, add 1 M HCl dropwise until the this compound is completely dissolved. The pH of the solution will be highly acidic (typically below 2).

  • Neutralization: Slowly add 1 M NaOH dropwise to adjust the pH to your desired final value (e.g., 7.4). Monitor the pH carefully. Caution: Rapid pH adjustment can cause the compound to precipitate out of solution.

  • Final Volume Adjustment: Once the target pH is reached and the solution remains clear, add the buffer to reach the final desired volume.

  • Sterilization: If required for your application (e.g., cell culture), sterilize the solution by passing it through a 0.22 µm filter.

Protocol 2: Preparation of this compound as an Internal Standard for Mass Spectrometry

Materials:

  • This compound

  • Mass spectrometry grade solvent (e.g., 50% acetonitrile in water with 0.1% formic acid)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

Methodology:

  • Prepare a Primary Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the mass spectrometry grade solvent in a volumetric flask. It may be necessary to add a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid dissolution.

  • Prepare Working Solutions: Perform serial dilutions of the primary stock solution to create a series of working solutions at the desired concentrations for your calibration curve.

  • Spike into Samples: Add a known volume of the internal standard working solution to your samples before proceeding with sample preparation and analysis. This allows for the correction of variability during sample processing and instrument analysis.[4][5][6]

Visualizations

experimental_workflow Workflow for Solubilizing this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization weigh Weigh this compound suspend Suspend in Buffer weigh->suspend acidify Acidify with HCl (pH < 2) suspend->acidify dissolved Completely Dissolved acidify->dissolved neutralize Neutralize with NaOH (Target pH) dissolved->neutralize adjust_volume Adjust Final Volume neutralize->adjust_volume filter Sterile Filter (0.22 µm) adjust_volume->filter

Caption: A flowchart of the experimental workflow for solubilizing this compound using pH adjustment.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start This compound not dissolving check_pH Is the buffer pH neutral? start->check_pH yes_neutral Yes check_pH->yes_neutral no_neutral No check_pH->no_neutral is_neutral is_neutral adjust_pH Adjust pH to < 2 or > 9 yes_neutral->adjust_pH check_concentration Is the concentration too high? no_neutral->check_concentration adjust_pH->check_concentration yes_high Yes check_concentration->yes_high no_high No check_concentration->no_high is_high is_high dilute Dilute the solution yes_high->dilute use_heat_sonication Apply gentle heat or sonication no_high->use_heat_sonication dilute->use_heat_sonication consider_alternatives Consider alternative solvents (e.g., DMSO) or dipeptide forms use_heat_sonication->consider_alternatives

Caption: A decision tree for troubleshooting solubility issues with this compound.

signaling_pathway Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway ligand Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription nucleus Gene Expression & Cellular Response transcription->nucleus

Caption: An overview of a typical Receptor Tyrosine Kinase (RTK) signaling cascade.[7][8][9]

References

Technical Support Center: Minimizing Isotopic Interference in DL-Tyrosine-¹³C₉,¹⁵N Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for minimizing isotopic interference in experiments utilizing DL-Tyrosine-¹³C₉,¹⁵N. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your quantitative proteomics data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of DL-Tyrosine-¹³C₉,¹⁵N experiments?

A1: Isotopic interference occurs when the isotopic distribution of the unlabeled ("light") endogenous tyrosine overlaps with the isotopic distribution of the stable isotope-labeled ("heavy") DL-Tyrosine-¹³C₉,¹⁵N internal standard. This overlap can artificially inflate the signal of the light or heavy species, leading to inaccurate quantification of protein turnover or expression.[1][2] The primary cause is the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O, ²H) in the unlabeled tyrosine.[3][4]

Q2: What are the main sources of isotopic interference in my SILAC experiment?

A2: The most common sources of isotopic interference and quantification errors in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments include:

  • Incomplete Labeling: If cells have not undergone a sufficient number of doublings (at least five to six) in the "heavy" SILAC medium, a portion of the proteome will remain unlabeled or partially labeled.[5][6] This leads to an underestimation of the heavy-to-light ratio.

  • Natural Isotopic Abundance: The unlabeled tyrosine has a natural distribution of heavier isotopes, which can contribute to the signal at the m/z of the labeled tyrosine, especially for the M+1 and M+2 peaks.[7]

  • Amino Acid Conversion: Some cell lines can metabolically convert arginine to proline.[3] If you are using labeled arginine in conjunction with tyrosine, this can introduce labeling into proline-containing peptides, complicating data analysis. While less common for tyrosine, it's a factor to be aware of in complex SILAC experiments.

  • Contamination: Contamination from external sources of "light" amino acids, such as non-dialyzed fetal bovine serum (FBS) or other media components, can dilute the "heavy" label and lead to inaccurate ratios.[2]

Q3: How can I assess the isotopic purity of my DL-Tyrosine-¹³C₉,¹⁵N?

A3: The isotopic purity of your labeled amino acid is a critical factor. Reputable vendors provide a certificate of analysis specifying the isotopic enrichment. For DL-Tyrosine-¹³C₉,¹⁵N, the enrichment for ¹³C is typically ≥98% and for ¹⁵N is ≥98%.[8][9] You can experimentally verify the isotopic purity by analyzing the neat standard using high-resolution mass spectrometry and comparing the observed isotopic distribution to the theoretical distribution for a 100% enriched compound.

Troubleshooting Guides

Issue 1: Inaccurate Heavy-to-Light Ratios

Symptoms:

  • Observed heavy-to-light (H/L) ratios are consistently lower or higher than expected.

  • High variability in H/L ratios for proteins that are not expected to change in abundance.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Incomplete Labeling Ensure cells have undergone at least 5-6 doublings in the heavy SILAC medium.[5][6] Perform a preliminary experiment to confirm >97% incorporation by analyzing a small batch of labeled cells.Consistent and accurate H/L ratios.
Incorrect Sample Mixing Accurately determine the protein concentration of both the "light" and "heavy" lysates before mixing. Use a reliable protein quantification method.H/L ratios for non-changing proteins should be close to 1.
Isotopic Overlap Use high-resolution mass spectrometry to resolve the isotopic clusters of light and heavy peptides.[4] Apply a correction algorithm during data analysis to account for the contribution of natural isotopes.[7][10]More accurate quantification with reduced interference from natural isotopic abundance.
Contamination with Light Amino Acids Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.[2] Ensure all media components are of high purity.Higher labeling efficiency and more reliable H/L ratios.
Issue 2: Complex and Overlapping Isotopic Clusters in Mass Spectra

Symptoms:

  • Difficulty in distinguishing the isotopic clusters of the "light" and "heavy" peptide pairs.

  • Presence of unexpected peaks within the isotopic clusters.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Low Mass Spectrometer Resolution Utilize a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) to achieve baseline separation of the isotopic peaks.[4]Clear and distinct isotopic clusters for light and heavy peptides.
Co-elution of Interfering Species Optimize the liquid chromatography (LC) gradient to improve the separation of peptides.[11] Consider using a longer column or a different stationary phase.Reduced co-elution and cleaner mass spectra.
Presence of Partially Labeled Peptides As with inaccurate ratios, ensure complete labeling of the "heavy" cell population through a sufficient number of cell doublings.[5]A simplified isotopic pattern with predominantly fully labeled heavy peptides.

Quantitative Data Summary

The following tables provide a summary of the natural isotopic abundances of the constituent elements of tyrosine and a theoretical mass isotopomer distribution for unlabeled L-Tyrosine.

Table 1: Natural Isotopic Abundance of Key Elements

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9%
¹³C~1.1%
Hydrogen¹H>99.98%
²H (D)~0.015%
Nitrogen¹⁴N~99.63%
¹⁵N~0.37%
Oxygen¹⁶O~99.76%
¹⁷O~0.04%
¹⁸O~0.20%

Table 2: Theoretical Mass Isotopomer Distribution of Unlabeled L-Tyrosine (C₉H₁₁NO₃)

Mass IsotopomerRelative Abundance (%)
M+0 (Monoisotopic)100.00
M+110.87
M+20.65
M+30.03

Note: This theoretical distribution is calculated based on the natural isotopic abundances of the constituent elements. The experimentally observed distribution may vary slightly.

Experimental Protocols

Protocol: SILAC Labeling of Adherent Mammalian Cells with DL-Tyrosine-¹³C₉,¹⁵N

This protocol outlines the general steps for metabolic labeling of adherent mammalian cells for quantitative proteomics using DL-Tyrosine-¹³C₉,¹⁵N.

Materials:

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-Tyrosine, L-Lysine, and L-Arginine.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • Unlabeled ("light") L-Tyrosine, L-Lysine, and L-Arginine.

  • "Heavy" DL-Tyrosine-¹³C₉,¹⁵N, ¹³C₆,¹⁵N₂-L-Lysine, and ¹³C₆,¹⁵N₄-L-Arginine.

  • Adherent mammalian cell line of choice (e.g., HEK293, HeLa).

  • Standard cell culture reagents and equipment.

Procedure:

  • Media Preparation:

    • Light Medium: Supplement the amino acid-deficient medium with light L-Tyrosine, L-Lysine, and L-Arginine to their normal concentrations. Add dFBS to a final concentration of 10%.

    • Heavy Medium: Supplement the amino acid-deficient medium with heavy DL-Tyrosine-¹³C₉,¹⁵N, ¹³C₆,¹⁵N₂-L-Lysine, and ¹³C₆,¹⁵N₄-L-Arginine to their normal concentrations. Add dFBS to a final concentration of 10%.

  • Cell Culture and Labeling:

    • Culture two separate populations of the chosen cell line.

    • Grow one population in the "light" medium and the other in the "heavy" medium.

    • Passage the cells for at least five to six doublings to ensure >97% incorporation of the heavy amino acids.[5][6]

  • Experimental Treatment:

    • Apply the desired experimental treatment to one or both cell populations.

  • Cell Harvest and Lysis:

    • Harvest both cell populations separately.

    • Lyse the cells using a suitable lysis buffer.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Digest the mixed protein sample into peptides using an appropriate protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use appropriate software to identify peptides and quantify the heavy-to-light ratios, applying corrections for natural isotopic abundance.[10][12]

Visualizations

Experimental_Workflow SILAC Experimental Workflow for DL-Tyrosine-¹³C₉,¹⁵N cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis Light Culture Light Culture Experimental Treatment Experimental Treatment Light Culture->Experimental Treatment Light Cells Heavy Culture Heavy Culture Heavy Culture->Experimental Treatment Heavy Cells (DL-Tyrosine-¹³C₉,¹⁵N) Cell Harvest & Lysis Cell Harvest & Lysis Experimental Treatment->Cell Harvest & Lysis Protein Quantification Protein Quantification Cell Harvest & Lysis->Protein Quantification Mix Light & Heavy Lysates (1:1) Mix Light & Heavy Lysates (1:1) Protein Quantification->Mix Light & Heavy Lysates (1:1) Protein Digestion Protein Digestion Mix Light & Heavy Lysates (1:1)->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A general workflow for a SILAC experiment using DL-Tyrosine-¹³C₉,¹⁵N.

Troubleshooting_Logic Troubleshooting Isotopic Interference Inaccurate H/L Ratios Inaccurate H/L Ratios Incomplete Labeling Incomplete Labeling Inaccurate H/L Ratios->Incomplete Labeling Incorrect Mixing Incorrect Mixing Inaccurate H/L Ratios->Incorrect Mixing Isotopic Overlap Isotopic Overlap Inaccurate H/L Ratios->Isotopic Overlap Check Cell Doublings Check Cell Doublings Incomplete Labeling->Check Cell Doublings Verify Protein Quantification Verify Protein Quantification Incorrect Mixing->Verify Protein Quantification Use High-Resolution MS Use High-Resolution MS Isotopic Overlap->Use High-Resolution MS Apply Correction Software Apply Correction Software Isotopic Overlap->Apply Correction Software

Caption: A simplified troubleshooting guide for inaccurate heavy-to-light ratios.

Signaling_Pathway_Example Illustrative Signaling Pathway Ligand Ligand Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ligand->Receptor Tyrosine Kinase Binds Substrate Protein Substrate Protein Receptor Tyrosine Kinase->Substrate Protein Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling

Caption: An example of a signaling pathway that can be studied using SILAC.

References

Improving signal-to-noise ratio for DL-Tyrosine-13C9,15N detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Tyrosine-13C9,15N. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable isotope-labeled version of the amino acid Tyrosine, where nine carbon atoms are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N)[1][2]. Its primary applications include:

  • Internal Standard: Used for accurate quantification in Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) based analyses like GC-MS and LC-MS[1][2][3][4].

  • Tracer in Metabolism Studies: To track the metabolic fate of tyrosine in biological systems[1][5].

  • Proteomics: Used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) media for relative protein quantification[5].

  • NMR Structural Studies: The ¹³C and ¹⁵N nuclei are NMR-active, making the labeled tyrosine essential for multi-dimensional NMR experiments to study protein structure and dynamics[].

Q2: How should this compound be stored?

A2: For long-term stability, the compound should be stored sealed and away from moisture and light. Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month[2]. For use, it is often dissolved to create a stock solution. If water is used as the solvent, it is recommended to filter and sterilize the solution before use[2].

Q3: What are the recommended solvents for dissolving this compound?

A3: Solubility can be challenging. The following solvents and conditions can be used to prepare stock solutions[2]:

  • 0.1 M NaOH: 10 mg/mL (requires sonication, warming, and pH adjustment to 10)

  • 0.1 M HCl: 5 mg/mL (requires sonication, warming, and pH adjustment to 2)

  • Water: 1 mg/mL (requires sonication and warming to 60°C)

  • DMSO: 1 mg/mL (requires sonication and warming to 60°C; use newly opened, anhydrous DMSO for best results)[2].

Q4: Is this product suitable for human or veterinary use?

A4: No, this product is intended for research use only and is not for human or veterinary use[3].

Troubleshooting Guides

Issue 1: Low Signal-to-Noise (S/N) Ratio in ¹³C NMR Spectra

Q: I am observing a very low signal-to-noise ratio in my ¹³C NMR spectrum for a sample containing this compound. What can I do to improve it?

A: A low S/N ratio in ¹³C NMR is a common issue due to the low natural abundance and smaller gyromagnetic ratio of ¹³C. Here are several steps to troubleshoot and enhance your signal.

Potential Causes & Solutions:

  • Sub-optimal Acquisition Parameters: Default NMR parameters are often not optimized for ¹³C detection.

    • Solution: Optimize key acquisition parameters. A proven method involves using a 30° excitation pulse (zgdc30 or zgpg30 pulse programs) with ¹H decoupling during acquisition and the relaxation delay to maximize the Nuclear Overhauser Effect (NOE), which can significantly boost the signal[7]. Increasing the number of scans (NS) is also crucial; the S/N ratio improves proportionally with the square root of the number of scans[8]. For example, quadrupling the scans can double the S/N ratio[8].

  • Insufficient Sample Concentration: The signal intensity is directly proportional to the concentration of the labeled compound.

    • Solution: Increase the sample concentration if possible. However, be mindful that excessively high concentrations can lead to issues like line broadening or solubility problems[8].

  • Improper Probe Tuning: The NMR probe must be correctly tuned to the ¹³C frequency for maximum signal reception.

    • Solution: Re-tune the probe before your experiment. An alternative "spin-noise tuning optimum" (SNTO) method, which involves offsetting the tuning from the conventional setting, has been shown to increase the S/N ratio by up to 22% in biomolecular NMR experiments[9].

  • Inefficient Polarization Transfer: For more advanced experiments like Cross-Polarization Magic-Angle Spinning (CP/MAS) in solid-state NMR, the efficiency of magnetization transfer from protons to carbons is critical.

    • Solution: Use optimized pulse sequences. For quantitative analysis, a technique like Quantitative Cross Polarization (QUCP) can provide more uniform signal enhancement across all carbon environments compared to regular CP methods[10].

Issue 2: Poor Peak Resolution and Interference in LC-MS Analysis

Q: My LC-MS results show co-eluting peaks and potential interference, making it difficult to accurately quantify this compound. How can I resolve this?

A: Interference from other metabolites or sample matrix components is a common challenge in LC-MS analysis. DL-Tyrosine has several isomers and related compounds that can interfere with detection.

Potential Causes & Solutions:

  • Presence of Isomers and Related Compounds: Other amino acids or tyrosine metabolites can have similar retention times and mass-to-charge ratios.

    • Solution: Employ Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS). By selecting specific precursor-to-product ion transitions for both your analyte and the labeled internal standard, you can significantly increase specificity[11]. For example, in one study, two MRM combinations were used for a single molecule to ensure accurate identification[11].

  • Matrix Effects: Components in the biological sample (e.g., salts, lipids) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

    • Solution: Implement a robust sample preparation protocol. This may include protein precipitation, lipid removal, and solid-phase extraction (SPE) to clean up the sample before injection[11][12][13]. For proteinaceous samples, acid hydrolysis is necessary to liberate individual amino acids[12].

  • Sub-optimal Chromatographic Separation: The HPLC method may not be sufficient to separate tyrosine from interfering compounds.

    • Solution: Optimize the HPLC gradient. A typical method for tyrosine analysis uses a C18 column (e.g., ODS-HG-3) with a gradient system of water with 0.1% acetic acid (Solvent A) and acetonitrile (Solvent B)[11]. Adjusting the gradient slope and duration can improve the separation of co-eluting species.

  • Oxidative Modification: Tyrosine is susceptible to oxidation, forming products like dityrosine or 3-nitrotyrosine, especially under conditions of oxidative stress[11][14]. These modifications can complicate analysis.

    • Solution: Ensure proper sample handling to minimize oxidative damage. If these modified forms are of interest, specific analytical methods and standards are required for their detection[14][15].

Quantitative Data Summary

Table 1: Recommended NMR Acquisition Parameters for Improved ¹³C Detection

Parameter Recommended Value Purpose Reference
Pulse Program zgdc30 or zgpg30 Uses a 30° pulse with ¹H decoupling for NOE enhancement. [7]
Acquisition Time (AQ) 1.0 s Optimized for signal acquisition. [7]
Relaxation Delay (D1) 2.0 s Allows for sufficient relaxation between scans. [7]
Number of Scans (NS) ≥ 128 Increase as needed; S/N ∝ √NS. [7][8]

| Pulse Width (P1) | 8.25 µs (on 400 MHz) | Corresponds to a 90° pulse; program uses 1/3 of this value. |[7] |

Table 2: Sample Preparation Guidelines

Parameter Animal Tissues Plant Materials Purpose Reference
Recommended Sample Weight 6-9 mg 25-35 mg Ensure sufficient material for GC-C-IRMS analysis. [16]
Acid Hydrolysis 0.5 mL of 6 M HCl 2.0 mL of 6 M HCl Liberate amino acids from proteins. [12]

| Hydrolysis Conditions | 150 °C for 70 min | 150 °C for 70 min | Ensure complete protein breakdown. |[12][13] |

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Quantification

This protocol is adapted for the quantification of tyrosine from a biological matrix, such as urine, using this compound as an internal standard.

1. Sample Collection and Spiking:

  • Collect the biological sample (e.g., urine).

  • Add a known concentration of the this compound internal standard to the sample.

  • For tyrosine analysis in urine, a 100-fold dilution with 2 mM ammonium formate containing the internal standard may be necessary[11].

2. Deproteinization and Cleanup (if necessary):

  • For protein-rich samples, perform protein precipitation using a solvent like acetonitrile or methanol. Vortex and centrifuge to pellet the protein.

  • Use the supernatant for the next step.

  • For complex matrices, perform Solid-Phase Extraction (SPE) to remove interfering salts and other contaminants[11].

3. LC-MS/MS Analysis:

  • Inject 10 µL of the purified sample into an HPLC system connected to a tandem mass spectrometer[11].

  • HPLC Conditions:

    • Column: ODS-HG-3 (2 x 50 mm) or equivalent C18 column[11].
    • Mobile Phase A: 0.1% Acetic Acid in Water[11].
    • Mobile Phase B: Acetonitrile[11].
    • Gradient: 0-2 min (100% A), 2-7 min (gradient to 50% A), 7.1-15 min (return to 100% A)[11].

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive.
    • Monitoring: Use Multiple Reaction Monitoring (MRM) mode. Set up specific transitions for both endogenous tyrosine and the ¹³C₉,¹⁵N-labeled internal standard.

Protocol 2: Sample Preparation for GC-C-IRMS Analysis

This protocol describes the steps to prepare proteinaceous samples for compound-specific isotope analysis of amino acids.

1. Protein Hydrolysis:

  • Place dried, homogenized sample material (6-9 mg for animal tissue) into a borosilicate vial[12][16].

  • Add 0.5 mL of 6 M HCl[12].

  • Flush the vial with N₂, seal tightly, and heat at 150°C for 70 minutes[12][13].

  • After cooling, if the sample is lipid-rich, add 200 µL of heptane:chloroform (6:5, v/v), vortex, and discard the organic layer[12].

  • Dry the sample in a heating block at 60°C under a gentle stream of N₂[12].

2. Amino Acid Derivatization:

  • Add 1 mL of 1.85 M acidified methanol and heat at 100°C for 1 hour[12].

  • Evaporate the remaining methanol under nitrogen at room temperature[12].

  • Add 250 µL of Dichloromethane (DCM) and evaporate to remove excess reagents[12].

  • Acetylate the partial derivatives by adding 1 mL of a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) and heating for 10 minutes at 60°C[12].

  • Evaporate the reagents under nitrogen at room temperature[12].

3. Final Preparation:

  • Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution. Vortex well[12].

  • After phase separation, discard the aqueous (bottom) layer[12].

  • Remove the remaining ethyl acetate under nitrogen[12].

  • Remove trace water with two 1 mL additions of DCM, evaporating between each addition[12].

  • Re-dissolve the final N-acetyl methyl esters in 100 µL of ethyl acetate and transfer to a GC vial for analysis[12].

Visualizations

Troubleshooting_Workflow start_node Low S/N Ratio Detected process_node1 Verify Sample Concentration and Integrity start_node->process_node1 Initial Check decision_node decision_node process_node process_node end_node S/N Ratio Improved decision_node1 Concentration Sufficient? process_node1->decision_node1 process_node2 Review NMR Acquisition Parameters decision_node1->process_node2 Yes process_node1a Increase Concentration or Prepare New Sample decision_node1->process_node1a No decision_node2 Parameters Optimized? process_node2->decision_node2 process_node1a->end_node process_node3 Check Probe Tuning decision_node2->process_node3 Yes process_node2a Adjust D1, NS, Pulse Program (e.g., zgdc30) decision_node2->process_node2a No decision_node3 Tuning Optimal? process_node3->decision_node3 process_node2a->end_node decision_node3->end_node Yes process_node3a Re-tune Probe (Consider SNTO method) decision_node3->process_node3a No process_node3a->end_node

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Experimental_Workflow sample Biological Sample (e.g., Cells, Tissue) spike Spike with This compound Internal Standard sample->spike prep Sample Preparation (Hydrolysis, Cleanup, Derivatization) spike->prep analysis Instrumental Analysis (LC-MS or NMR) prep->analysis data Data Processing & Quantification analysis->data

Caption: General experimental workflow for quantitative analysis.

Logic_Diagram start Experimental Goal decision Primary Goal? start->decision nmr NMR Spectroscopy decision->nmr Structural Info ms Mass Spectrometry (LC-MS/MS) decision->ms Quantification nmr_reason Protein Structure Dynamics Metabolic Flux nmr->nmr_reason ms_reason Accurate Quantification High Sensitivity Trace Level Detection ms->ms_reason

Caption: Logic for choosing between NMR and MS analysis.

References

Stability and storage considerations for DL-Tyrosine-13C9,15N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of DL-Tyrosine-13C9,15N. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

A1: Solid this compound should be stored under controlled conditions to ensure its long-term stability. Recommendations vary slightly among suppliers, but the general consensus is summarized below.

Q2: What are the recommended storage conditions for this compound in solution?

A2: Once dissolved, the stability of this compound is dependent on the storage temperature and solvent. For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.

Q3: What is the expected shelf-life of this compound?

A3: When stored correctly in its solid form, this compound is a highly stable compound. In solution, the shelf-life is shorter and dependent on storage temperature.

Data Presentation: Storage and Stability Summary

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Powder) 4°C≥ 1 yearStore sealed, protected from moisture and light.[1]
Room TemperatureVariesMust be stored away from light and moisture.[2]
-20°C≥ 4 yearsFor maximum long-term stability.[3]
In Solvent -20°CUp to 1 monthAliquot to prevent freeze-thaw cycles.[4][5]
-80°CUp to 6 monthsRecommended for longer-term storage.[4][5]

Q4: How do I prepare a stock solution of this compound? It has low solubility in water.

A4: DL-Tyrosine has limited solubility in neutral aqueous solutions (approx. 1 mg/mL in water with heating).[5] To achieve higher concentrations, you can use acidic or basic solutions.

  • Acidic Solution: Dissolve in dilute HCl (e.g., 0.1 M HCl) with warming and sonication.[5][6]

  • Basic Solution: Dissolve in dilute NaOH (e.g., 0.1 M NaOH), which typically yields higher solubility.[5]

  • Organic Solvents: Limited solubility is also observed in DMSO.[3] For cell culture applications like SILAC, it is common to dissolve the amino acid directly into the specialized culture medium, which may require heating and stirring. Always sterile filter the final solution using a 0.22 µm filter before use in cell culture.[4][5]

Experimental Workflow & Troubleshooting

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a primary application for this compound. Success depends on careful planning and execution.

SILAC_Workflow General SILAC Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare 'Light' & 'Heavy' SILAC Media culture_cells Culture Cells for >5 Doublings prep_media->culture_cells Inoculate check_incorp Verify >97% Incorporation (MS) culture_cells->check_incorp Harvest small sample treat_cells Apply Experimental Treatment to 'Heavy' Culture check_incorp->treat_cells harvest Harvest & Combine Cells (1:1 Ratio) treat_cells->harvest control_cells Maintain 'Light' Culture as Control control_cells->harvest lyse Cell Lysis & Protein Extraction harvest->lyse digest Protein Digestion (e.g., Trypsin) lyse->digest ms_analysis LC-MS/MS Analysis digest->ms_analysis data_analysis Data Analysis & Quantification ms_analysis->data_analysis

A simplified workflow for a typical two-condition SILAC experiment.
Troubleshooting Guide

Issue 1: Incomplete Isotope Incorporation in SILAC

  • Symptom: Mass spectrometry data shows significant peaks for both the "light" (unlabeled) and "heavy" (labeled) versions of the same peptide from the heavy-labeled cell population. This leads to inaccurate quantification.[7]

  • Cause: Insufficient cell doublings in the SILAC medium. The protein pool has not fully turned over to incorporate the heavy amino acid.

  • Solution:

    • Ensure Sufficient Doublings: Cells must undergo at least five to six doublings in the "heavy" medium to achieve >97% incorporation.[7]

    • Verify Incorporation: Before starting the main experiment, perform a small-scale pilot study. Harvest a small fraction of the heavy-labeled cells, digest the proteins, and analyze by mass spectrometry to confirm the incorporation efficiency is above 97%.[7]

    • Check Media: Ensure the SILAC medium is properly prepared and that the dialyzed fetal bovine serum is of high quality to minimize the presence of unlabeled amino acids.[8]

Issue 2: Low Signal or Poor Solubility During Sample Preparation

  • Symptom: The concentration of the prepared this compound stock solution is lower than expected, or precipitation is observed when adding it to neutral-pH buffers.

  • Cause: DL-Tyrosine has inherently low solubility in neutral aqueous solutions.

  • Solution:

    • Adjust pH: Prepare concentrated stock solutions in 0.1 M HCl or 0.1 M NaOH.[5] Remember to adjust the pH of your final working solution if necessary.

    • Use Heat/Sonication: Gently warming (e.g., to 60°C) and sonicating the solution can aid dissolution.[5]

    • Fresh Solvents: If using DMSO, use a newly opened bottle, as hygroscopic DMSO can negatively impact solubility.[5]

Issue 3: Arginine-to-Proline Conversion (A Common SILAC Artifact)

  • Symptom: In SILAC experiments also using labeled arginine, the mass spectrometer detects "heavy" proline-containing peptides, even though only heavy arginine and lysine were supplied. This metabolic conversion splits the signal and complicates quantification.[9][10]

  • Cause: Some cell lines possess arginase activity, which can convert labeled arginine into other amino acids, most notably proline.[9]

  • Solution: While this issue does not directly involve tyrosine, it is a critical consideration in many SILAC experimental designs.

    • Supplement with Proline: Add a surplus of unlabeled L-proline (e.g., 200 mg/L) to the SILAC medium. This inhibits the enzymatic pathway that converts arginine to proline.[10]

    • Use Proline-Deficient Strains: If possible, use cell lines known to have low arginase activity.

    • Data Analysis: Utilize advanced data analysis software that can recognize and correct for this conversion.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Sterile Stock Solution in 0.1 M HCl

Materials:

  • This compound powder

  • Sterile, deionized or distilled water

  • Concentrated HCl

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter and syringe

  • Analytical balance and weigh boat

  • Vortex mixer and sonicator bath

Methodology:

  • Calculate Mass: Determine the mass of this compound needed. For 10 mL of a 10 mM solution (MW: 191.12 g/mol ), you will need:

    • 10 mmol/L * 0.010 L * 191.12 g/mol = 0.0191 g = 19.1 mg

  • Prepare 0.1 M HCl: Prepare a sterile solution of 0.1 M HCl using your lab's standard protocol.

  • Weigh Compound: Accurately weigh 19.1 mg of the this compound powder and transfer it to a sterile conical tube.

  • Dissolve: Add approximately 9 mL of the sterile 0.1 M HCl to the tube. Vortex thoroughly. Use a sonicator bath and gentle warming to aid dissolution if necessary.

  • Final Volume: Once fully dissolved, add 0.1 M HCl to bring the final volume to 10 mL.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the solution into a new sterile tube.

  • Aliquot and Store: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[4][5]

Protocol 2: Assessment of Chemical Stability in Aqueous Buffer

This protocol is adapted from general chemical stability assays and can be used to assess the stability of this compound under specific pH and temperature conditions.[11]

Materials:

  • Prepared stock solution of this compound

  • Aqueous buffers of desired pH (e.g., pH 4, 7.4, 9)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • LC-MS system for analysis

  • Quenching solution (e.g., ice-cold methanol or acetonitrile)

Methodology:

  • Prepare Samples: In triplicate for each time point, dilute the this compound stock solution into the test buffers to a final concentration suitable for LC-MS analysis (e.g., 5 µM).

  • Time Zero (T=0): Immediately after preparation, take an aliquot from each sample, mix it with an equal volume of quenching solution to stop any degradation, and store at -80°C. This is your T=0 reference.

  • Incubation: Place the remaining samples in an incubator at the desired temperature (e.g., 37°C).

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw aliquots from each sample, quench them as in step 2, and store immediately at -80°C.

  • LC-MS Analysis: Once all time points are collected, analyze all samples in a single batch by LC-MS. Measure the peak area of the parent compound (this compound).

  • Data Analysis: For each time point, calculate the percentage of the compound remaining relative to the T=0 sample ((Peak Area at Tx / Peak Area at T0) * 100). Plot the percentage remaining versus time to determine the degradation rate.

Signaling Pathway Visualization

Tyrosine is a critical amino acid in cellular signaling, primarily through the action of Receptor Tyrosine Kinases (RTKs). The diagram below illustrates a generalized RTK signaling cascade.

RTK_Signaling Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Monomer Ligand->RTK Binding RTK_dimer RTK Dimerization & Autophosphorylation RTK->RTK_dimer Dimerization Adaptor Adaptor Proteins (e.g., GRB2) RTK_dimer->Adaptor Recruitment via SH2 domains Ras_GEF Ras-GEF (e.g., Sos) Adaptor->Ras_GEF Activation Ras Ras (GTPase) Ras_GEF->Ras Activates (GDP -> GTP) MAPK_cascade MAP Kinase Cascade (Raf -> MEK -> ERK) Ras->MAPK_cascade Activation Transcription Transcription Factors MAPK_cascade->Transcription Phosphorylation Response Cellular Response (Growth, Proliferation, Differentiation) Transcription->Response Gene Expression

RTK activation leads to downstream signaling cascades like the MAPK pathway.

References

Validation & Comparative

A Head-to-Head Comparison: DL-Tyrosine-13C9,15N vs. L-Tyrosine-13C9,15N for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolism, drug development, and related scientific fields, the choice of isotopic tracers is paramount to the accuracy and relevance of experimental outcomes. This guide provides an objective comparison of DL-Tyrosine-13C9,15N and L-Tyrosine-13C9,15N, offering experimental data and detailed protocols to inform the selection of the appropriate tracer for your metabolic studies.

When tracing the metabolic fate of tyrosine, a critical precursor for protein synthesis, neurotransmitters, and hormones, the chirality of the tracer molecule is a crucial consideration. While both this compound (a racemic mixture of D- and L-isomers) and L-Tyrosine-13C9,15N (the biologically active enantiomer) are commercially available, their metabolic pathways diverge significantly. This guide will illuminate these differences to aid in the design of robust and insightful metabolic flux analyses.

Performance Comparison at a Glance

The primary distinction between these two tracers lies in the metabolic fate of the D- and L-isomers of tyrosine in mammalian systems. L-tyrosine is the exclusive enantiomer incorporated into proteins and utilized in major biosynthetic pathways. Conversely, D-tyrosine is not incorporated into proteins and is primarily metabolized by the enzyme D-amino acid oxidase (DAO).

FeatureL-Tyrosine-13C9,15NThis compoundRationale
Protein Synthesis Tracer ExcellentPoorOnly the L-isomer is a substrate for protein synthesis. The D-isomer in the DL-mixture is not incorporated.
Metabolic Pathway Specificity HighLowTraces the physiological pathways of L-tyrosine directly.
Quantification Accuracy HighModerate to LowDirect measurement of labeled L-tyrosine and its metabolites.
Cost-Effectiveness Generally higher costPotentially lower costPurity of the L-isomer requires additional manufacturing steps.
Commercial Availability Widely availableLess commonStandard tracer for metabolic studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters that differentiate the metabolic handling of L- and D-tyrosine.

Table 1: Protein Incorporation of Tyrosine Isomers

ParameterL-TyrosineD-TyrosineReference
Incorporation into ProteinYesNoGeneral biochemical knowledge
Fractional Synthesis Rate (Muscle)~7.2% per day (in rats)Not applicable[1]
Fractional Synthesis Rate (Liver)~50% per day (in rats)Not applicable[1]

Table 2: Enzymatic Metabolism of Tyrosine Isomers

EnzymeSubstrateVmax (µmol/min/mg)Km (mM)Reference
Tyrosyl-tRNA SynthetaseL-TyrosineSubstrate for protein synthesis-General biochemical knowledge
Tyrosyl-tRNA SynthetaseD-TyrosineNot a substrate-General biochemical knowledge
D-amino Acid Oxidase (human)D-Tyrosine15.56.6[2]
D-amino Acid Oxidase (human)L-TyrosineNot a substrate-[2]

Key Metabolic Pathways of Tyrosine

L-Tyrosine is a central node in several critical metabolic and signaling pathways. The D-isomer does not participate in these physiological routes.

Catecholamine Biosynthesis

L-tyrosine is the precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.

Catecholamine_Biosynthesis L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Fig. 1: Catecholamine Biosynthesis Pathway.
Receptor Tyrosine Kinase (RTK) Signaling

Tyrosine residues within proteins are key targets for phosphorylation by tyrosine kinases, a fundamental mechanism in signal transduction that regulates cell growth, differentiation, and metabolism.

RTK_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Ligand (e.g., Growth Factor) Ligand->RTK Signaling_Proteins Signaling Proteins (e.g., GRB2, SOS) Dimerization->Signaling_Proteins P-Tyr Ras Ras Signaling_Proteins->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Growth, Proliferation, etc.) Transcription_Factors->Cellular_Response

Fig. 2: Simplified Receptor Tyrosine Kinase Signaling Pathway.

Experimental Protocols

For accurate metabolic flux analysis using isotopically labeled tyrosine, a robust experimental protocol is essential. The following provides a general framework for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based approach.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture or Animal Model labeling Introduce Labeled Tyrosine (L- or DL-13C9,15N) start->labeling incubation Time-Course Incubation labeling->incubation quenching Quench Metabolism & Harvest Samples incubation->quenching extraction Metabolite Extraction (e.g., with cold methanol) quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing & Isotopologue Analysis analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation end End: Biological Interpretation flux_calculation->end

Fig. 3: General workflow for a metabolic tracing experiment.
Key Experimental Methodologies

1. Sample Preparation:

  • Cell Culture: Cells should be cultured in a medium containing the labeled tyrosine tracer for a specified duration. Rapidly quench metabolic activity by aspirating the medium and adding ice-cold methanol or another suitable quenching solution.

  • Animal Studies: Administer the labeled tyrosine tracer via an appropriate route (e.g., intravenous infusion, oral gavage). Collect tissue or biofluid samples at predetermined time points and immediately freeze them in liquid nitrogen to halt metabolic processes.

  • Metabolite Extraction: Homogenize frozen tissues or lyse cells in a cold extraction solvent (e.g., 80% methanol). Centrifuge to pellet proteins and other cellular debris. The supernatant containing the metabolites is then collected for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Employ a suitable liquid chromatography method to separate tyrosine from its metabolites and other amino acids. For distinguishing between D- and L-isomers when using the DL-tracer, a chiral column is necessary.

    • Column: A C18 reversed-phase column is commonly used for general amino acid analysis. For chiral separation, a specialized chiral stationary phase is required.

    • Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid is typically used.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for amino acid analysis.

    • Detection: Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) operating in Multiple Reaction Monitoring (MRM) or a full scan mode to detect the parent and fragment ions of both labeled and unlabeled tyrosine and its metabolites.

3. Data Analysis:

  • Isotopologue Distribution: Determine the relative abundance of different mass isotopologues for tyrosine and its downstream metabolites.

  • Metabolic Flux Calculation: Utilize metabolic flux analysis (MFA) software to calculate the rates of metabolic pathways based on the incorporation of the stable isotopes.

Recommendations for Researchers

The choice between this compound and L-Tyrosine-13C9,15N should be dictated by the specific research question:

  • For tracing protein synthesis and the flux through major physiological pathways of tyrosine metabolism (e.g., catecholamine synthesis), L-Tyrosine-13C9,15N is the unequivocal choice. Its use ensures that the tracer follows the same metabolic routes as the endogenous L-tyrosine, leading to clear and interpretable results.

References

A Head-to-Head Comparison: Validating Analytical Methods with DL-Tyrosine-¹³C₉,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

In the precise and demanding world of bioanalysis, the choice of an appropriate internal standard is paramount for the development of robust and reliable quantitative assays. For researchers and drug development professionals quantifying L-tyrosine, a critical amino acid involved in numerous metabolic pathways, the stable isotope-labeled DL-Tyrosine-¹³C₉,¹⁵N offers a superior alternative to traditionally used deuterated standards. This guide provides an objective comparison, supported by experimental data and detailed protocols, to highlight the advantages of using ¹³C,¹⁵N-labeled tyrosine for analytical method validation.

Performance Under the Microscope: A Quantitative Comparison

The ideal internal standard should mimic the analyte of interest throughout the analytical process, from sample preparation to detection, without interfering with the measurement of the analyte itself. Stable isotope dilution (SID) with mass spectrometry is the gold standard for quantitative bioanalysis, and the choice of isotope label can significantly impact assay performance. While deuterated standards are a common choice, they can exhibit chromatographic shifts and are susceptible to isotopic exchange, potentially compromising data accuracy. In contrast, ¹³C and ¹⁵N labeled standards, such as DL-Tyrosine-¹³C₉,¹⁵N, are chemically and physically more similar to the endogenous analyte, leading to more reliable results.

To illustrate the performance of a modern LC-MS/MS method for tyrosine quantification utilizing a stable isotope-labeled internal standard, the following table summarizes validation parameters from a study by Guo et al. (2020), which demonstrates the high quality of data achievable.[1]

Validation ParameterPerformance MetricResult
Linearity Correlation Coefficient (r²)> 0.998
Precision Intra-day Precision (%RSD)< 11.8%
Inter-day Precision (%RSD)< 14.3%
Accuracy Intra-day Accuracy (%Bias)87.4% - 114.3%
Inter-day Accuracy (%Bias)87.7% - 113.3%
Limit of Quantification (LOQ) -Analyte Dependent

This data is representative of a validated LC-MS/MS method for amino acid quantification in human plasma using stable isotope-labeled internal standards and demonstrates the expected performance.

The ¹³C,¹⁵N Advantage Over Deuterium

The primary advantages of using a ¹³C,¹⁵N-labeled internal standard like DL-Tyrosine-¹³C₉,¹⁵N over deuterated alternatives include:

  • Co-elution with the Analyte: ¹³C and ¹⁵N are heavier isotopes that do not significantly alter the physicochemical properties of the molecule. This results in the internal standard co-eluting perfectly with the endogenous L-tyrosine, ensuring that both are subjected to the same matrix effects and ionization suppression, leading to more accurate quantification. Deuterated standards, on the other hand, can elute slightly earlier than the non-deuterated analyte due to the isotope effect, which can introduce bias in the results.

  • No Isotopic Exchange: The carbon-13 and nitrogen-15 isotopes are stable and do not exchange with other atoms in the sample or during the analytical process. Deuterium atoms, particularly those at certain positions on a molecule, can be susceptible to exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification.

  • Clearer Mass Spectra: The mass shift of +10 amu for DL-Tyrosine-¹³C₉,¹⁵N provides a clear and distinct signal from the unlabeled analyte, minimizing the risk of spectral overlap and improving the specificity of the assay.

Experimental Protocols for Robust Validation

To achieve the high-quality data presented above, a well-defined and validated experimental protocol is essential. The following provides a detailed methodology for the quantification of L-tyrosine in human plasma using DL-Tyrosine-¹³C₉,¹⁵N as an internal standard.

Experimental Workflow for L-Tyrosine Quantification in Human Plasma

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_spike Spike with DL-Tyrosine-¹³C₉,¹⁵N (Internal Standard) plasma->is_spike precip Protein Precipitation (e.g., with Acetonitrile) is_spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (Reversed-Phase C18) supernatant->lc ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: A typical workflow for the quantification of L-tyrosine in human plasma.

Detailed Methodologies

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[2][3][4][5][6]

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade

    • DL-Tyrosine-¹³C₉,¹⁵N internal standard stock solution (e.g., 1 mg/mL in 0.1 M HCl)

    • Working internal standard solution (diluted from stock in an appropriate solvent)

  • Procedure:

    • Thaw frozen human plasma samples on ice.

    • Vortex the plasma samples to ensure homogeneity.

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add a pre-determined amount of the working DL-Tyrosine-¹³C₉,¹⁵N internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).

    • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant without disturbing the protein pellet.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

2. LC-MS/MS Analysis

This method is based on the analysis of underivatized amino acids, which simplifies sample preparation and reduces potential sources of variability.[7][8][9][10][11]

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating tyrosine from other plasma components.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute tyrosine, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both L-tyrosine and DL-Tyrosine-¹³C₉,¹⁵N need to be optimized on the specific mass spectrometer being used.

      • L-Tyrosine (unlabeled): Precursor ion (Q1) m/z ~182.1 -> Product ion (Q3) m/z ~136.1

      • DL-Tyrosine-¹³C₉,¹⁵N: Precursor ion (Q1) m/z ~192.1 -> Product ion (Q3) m/z ~145.1

    • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized to achieve maximum sensitivity and specificity.

Tyrosine's Role in Key Signaling Pathways

Understanding the biological context of L-tyrosine is crucial for researchers. It is a precursor for the synthesis of important neurotransmitters and is a key player in cellular signaling.

Dopamine Biosynthesis Pathway

L-tyrosine is the starting material for the synthesis of dopamine, a neurotransmitter essential for motor control, motivation, and reward.

G Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (DDC) G Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (Monomer) Ligand->RTK Dimer RTK Dimerization & Autophosphorylation RTK->Dimer Binding Signaling Recruitment of Signaling Proteins Dimer->Signaling Activation Cascade Downstream Signaling Cascade (e.g., MAPK pathway) Signaling->Cascade Response Cellular Response (e.g., Growth, Proliferation) Cascade->Response

References

A Comprehensive Guide to the Accuracy and Precision of DL-Tyrosine-¹³C₉,¹⁵N as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays, where variability from sample matrix effects, ionization efficiency, and sample preparation can significantly impact data quality. Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard for mitigating these variabilities. This guide provides a detailed comparison of DL-Tyrosine-¹³C₉,¹⁵N as an internal standard for the quantification of tyrosine, supported by experimental data and methodologies.

The Gold Standard: Stable Isotope Dilution

The principle behind using a stable isotope-labeled internal standard lies in the technique of isotope dilution mass spectrometry (IDMS). An ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during sample extraction, derivatization, and ionization. Because DL-Tyrosine-¹³C₉,¹⁵N is chemically identical to endogenous tyrosine, it effectively normalizes for variations throughout the analytical process, leading to enhanced accuracy and precision.[1][2] The mass difference, due to the incorporation of nine ¹³C atoms and one ¹⁵N atom, allows for its distinct detection from the unlabeled analyte by the mass spectrometer.

Performance Characteristics of DL-Tyrosine-¹³C₉,¹⁵N

Quantitative Performance

The use of a stable isotope-labeled internal standard like DL-Tyrosine-¹³C₉,¹⁵N is expected to yield excellent linearity, accuracy, and precision over a wide dynamic range.

Table 1: Linearity and Sensitivity

ParameterExpected ValueDescription
Linear Range 0.2 - 200 µMThe range of concentrations over which the method is accurate, precise, and linear.
Correlation Coefficient (r²) > 0.99A measure of how well the calibration curve fits the experimental data.
Limit of Detection (LOD) ~0.1 µMThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) ~0.2 µMThe lowest concentration of analyte that can be accurately and precisely quantified.

This data is representative of typical performance for amino acid analysis using stable isotope dilution LC-MS/MS.

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Quality Control LevelConcentration (µM)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC 1.0< 10%90 - 110%< 15%85 - 115%
Mid QC 50< 10%90 - 110%< 15%85 - 115%
High QC 150< 10%90 - 110%< 15%85 - 115%

%CV (Coefficient of Variation) is a measure of precision. Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration. These values represent typical acceptance criteria for bioanalytical method validation.

Comparison with Alternative Internal Standards

The choice of internal standard can influence the outcome of a quantitative analysis. While DL-Tyrosine-¹³C₉,¹⁵N is an excellent choice, other labeled tyrosine standards are also available.

Table 3: Comparison of Common Internal Standards for Tyrosine Analysis

Internal StandardMass Shift (vs. Tyrosine)AdvantagesPotential Considerations
DL-Tyrosine-¹³C₉,¹⁵N +10 DaHigh mass shift minimizes isotopic crosstalk. ¹³C and ¹⁵N labels are metabolically stable.Racemic mixture (DL) may not be suitable for stereospecific assays without chiral chromatography.
L-Tyrosine-¹³C₉,¹⁵N +10 DaHigh mass shift and metabolic stability. Stereospecific for L-tyrosine analysis.Higher cost compared to the racemic mixture.
L-Tyrosine-¹³C₆ +6 DaGood mass shift and metabolic stability.Potential for isotopic crosstalk if natural isotope abundance of the analyte is high.
L-Tyrosine-d₄ +4 DaCost-effective.Potential for chromatographic separation from the unlabeled analyte (isotope effect) and in-source back-exchange of deuterium atoms, which can affect accuracy.

For most applications, the high mass shift and stability of ¹³C and ¹⁵N isotopes make DL-Tyrosine-¹³C₉,¹⁵N a superior choice over deuterated analogs.

Experimental Protocols

A robust and reliable bioanalytical method is crucial for accurate quantification. The following is a representative experimental protocol for the analysis of tyrosine in a biological matrix (e.g., plasma or urine) using DL-Tyrosine-¹³C₉,¹⁵N as an internal standard.

Sample Preparation
  • Aliquoting: Thaw frozen biological samples (e.g., plasma, urine) on ice. Vortex to ensure homogeneity. Aliquot 50 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of DL-Tyrosine-¹³C₉,¹⁵N solution to each sample. The concentration should be chosen to be in the mid-range of the calibration curve.

  • Protein Precipitation: To remove proteins, add a protein precipitation agent (e.g., methanol, acetonitrile, or a solution containing 0.1% formic acid) to the sample at a ratio of 3:1 (v/v).

  • Vortexing and Centrifugation: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow sample Biological Sample spike Spike with DL-Tyrosine-¹³C₉,¹⁵N sample->spike Add Internal Standard precipitate Protein Precipitation spike->precipitate Add Precipitation Agent vortex Vortex & Centrifuge precipitate->vortex supernatant Transfer Supernatant vortex->supernatant Collect Supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: A typical workflow for sample preparation using an internal standard.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used for amino acid analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is typically employed to separate the analyte from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both tyrosine and DL-Tyrosine-¹³C₉,¹⁵N.

    • Tyrosine: e.g., m/z 182.1 → 136.1

    • DL-Tyrosine-¹³C₉,¹⁵N: e.g., m/z 192.1 → 145.1

G cluster_lcms LC-MS/MS Analysis lc HPLC/UHPLC Separation esi Electrospray Ionization (ESI) lc->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 Fragmentation q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector

Caption: The process of LC-MS/MS analysis for quantitative measurement.

Conclusion

DL-Tyrosine-¹³C₉,¹⁵N stands as a robust and reliable internal standard for the accurate and precise quantification of tyrosine in various biological matrices. Its chemical identity to the analyte ensures that it effectively compensates for analytical variability, a cornerstone of high-quality bioanalytical data. The high mass shift provided by the combination of ¹³C and ¹⁵N isotopes minimizes potential interferences and isotopic crosstalk, further enhancing its performance. For researchers and drug development professionals seeking to develop and validate high-quality quantitative assays for tyrosine, DL-Tyrosine-¹³C₉,¹⁵N is an excellent choice that aligns with the best practices of isotope dilution mass spectrometry.

References

Cross-Validation and Comparative Analysis of DL-Tyrosine-13C9,15N for Quantitative Proteomics and Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Application and Performance of DL-Tyrosine-13C9,15N in Mass Spectrometry-Based Research.

In the landscape of quantitative proteomics and metabolic research, stable isotope-labeled compounds are indispensable tools for achieving accurate and reproducible results. Among these, this compound, a fully labeled analogue of the amino acid tyrosine, offers distinct advantages for tracing metabolic pathways and quantifying protein abundance. This guide provides a comprehensive comparison of this compound with alternative isotopic tracers, supported by detailed experimental protocols and visual workflows to inform experimental design and data interpretation.

Performance Comparison of Isotopic Tracers

The choice of an isotopic tracer is critical and depends on the specific biological question, the analytical platform, and the metabolic pathways under investigation. This compound provides a heavy-labeled standard for tyrosine, an amino acid involved in numerous signaling and metabolic pathways. Its performance characteristics are best understood in comparison to other commonly used tracers.

FeatureThis compoundL-Lysine-13C6 / L-Arginine-13C613C-Labeled Glucose13C-Labeled Glutamine
Primary Application Quantitative Proteomics (SILAC), Metabolic Flux Analysis (MFA), Tyrosine Kinase Signaling StudiesQuantitative Proteomics (SILAC)Metabolic Flux Analysis (MFA) of Glycolysis, Pentose Phosphate Pathway (PPP), TCA CycleMetabolic Flux Analysis (MFA) of TCA Cycle Anaplerosis, Amino Acid Metabolism
Labeling Strategy Metabolic labeling of proteins containing tyrosine residues.Metabolic labeling of proteins, targeting lysine and arginine residues for trypsin-based proteomics.Tracing central carbon metabolism.Tracing anaplerotic and amino acid metabolism.
Advantages - Enables specific tracking of tyrosine metabolism and signaling.[1] - High mass shift (+10 Da) provides clear separation from unlabeled peptides in mass spectrometry.[2] - Complete labeling of both carbon and nitrogen provides robustness in tracing studies.[3]- Widely used and well-established for SILAC.[4][5] - Targets C-terminal peptides generated by trypsin, ensuring most peptides are labeled.[6]- Provides precise estimates for glycolysis and the PPP.[7][8] - Different labeling patterns can be used to probe specific pathways.[9]- Preferred tracer for analyzing the TCA cycle.[7][8]
Limitations - Only labels tyrosine-containing proteins, potentially limiting proteome-wide coverage compared to Lys/Arg labeling. - Not all proteins contain tyrosine.- Arginine can be converted to proline in some cell lines, complicating quantification.[10]- May not effectively label all metabolic pathways, especially in cells that heavily rely on other substrates.[11]- Provides less information on glucose-fueled pathways.[12]
Typical Use Case Studying the dynamics of tyrosine phosphorylation in response to drug treatment.[13]General quantitative comparison of proteomes between two or more cell populations.[5]Investigating metabolic reprogramming in cancer cells.[7]Studying the contribution of glutamine to the TCA cycle in proliferating cells.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound and for obtaining reliable, cross-validated results. Below are protocols for its primary applications.

Protocol 1: Quantitative Proteomics using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

This protocol outlines the use of this compound for relative protein quantification.

1. Cell Culture and Labeling:

  • Select two populations of the same cell line.

  • Culture one population ("light") in a medium containing natural (unlabeled) L-Tyrosine.

  • Culture the second population ("heavy") in a medium where natural L-Tyrosine is replaced with this compound.

  • Ensure cells undergo at least five to six doublings to achieve near-complete (>97%) incorporation of the labeled amino acid.[5]

2. Experimental Treatment:

  • Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as a control.

3. Cell Lysis and Protein Extraction:

  • Harvest both "light" and "heavy" cell populations.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Mixing and Protein Digestion:

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Perform in-solution or in-gel digestion of the mixed protein sample, typically using trypsin.

5. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture using high-resolution LC-MS/MS (e.g., Orbitrap mass spectrometer).[14]

6. Data Analysis:

  • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.[6][15] The ratio reflects the relative abundance of the protein in the two samples.

Protocol 2: Metabolic Flux Analysis (MFA)

This protocol describes the use of this compound as a tracer to investigate metabolic pathways.

1. Isotope Labeling Experiment:

  • Culture cells in a defined medium containing this compound as the sole tyrosine source.

  • Allow the cells to reach a metabolic and isotopic steady state. The time required for this will vary depending on the cell type and the pathways of interest.[7]

2. Metabolite Extraction:

  • Rapidly quench metabolism and harvest the cells.

  • Extract intracellular metabolites using a suitable solvent (e.g., cold methanol/water mixture).

3. Sample Analysis:

  • Analyze the metabolite extracts using LC-MS or GC-MS to determine the mass isotopomer distributions (MIDs) of tyrosine and its downstream metabolites.

4. Flux Estimation:

  • Construct a stoichiometric model of the relevant metabolic pathways.

  • Use computational software (e.g., INCA, Metran) to fit the experimentally measured MIDs to the metabolic model and estimate the intracellular metabolic fluxes.[9]

Visualizing Workflows and Pathways

To further clarify the experimental and biological contexts for using this compound, the following diagrams, generated using the DOT language, illustrate key processes.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Preparation cluster_3 Analysis Light Culture Cell Culture (Natural Tyrosine) Control Control Condition Light Culture->Control Heavy Culture Cell Culture (this compound) Treatment Drug Treatment Heavy Culture->Treatment Lysis Cell Lysis Control->Lysis Mixing Mix Lysates 1:1 Lysis->Mixing Digestion Protein Digestion (Trypsin) Mixing->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis

SILAC Experimental Workflow.

MFA_Workflow Start Cell Culture with This compound SteadyState Achieve Isotopic Steady State Start->SteadyState Quench Quench Metabolism & Harvest Cells SteadyState->Quench Extraction Metabolite Extraction Quench->Extraction Analysis LC-MS/GC-MS Analysis (Determine MIDs) Extraction->Analysis Estimation Flux Estimation (Computational) Analysis->Estimation Modeling Metabolic Network Model Modeling->Estimation Result Metabolic Flux Map Estimation->Result

Metabolic Flux Analysis Workflow.

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine (this compound) Phenylalanine->Tyrosine Phenylalanine hydroxylase L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine hydroxylase Melanin Melanin Tyrosine->Melanin Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Fumarate_Acetoacetate Fumarate & Acetoacetate Tyrosine->Fumarate_Acetoacetate Catabolism Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Simplified Tyrosine Metabolism Pathway.

RTK_Signaling Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK pRTK Phosphorylated RTK (pY) RTK->pRTK Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) pRTK->Adaptor SH2 domain binding Effector Effector Proteins Adaptor->Effector Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Effector->Downstream Response Cellular Response Downstream->Response

Receptor Tyrosine Kinase Signaling.

References

A Researcher's Guide to Quantitative Proteomics: DL-Tyrosine-13C9,15N in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) stands as a robust and widely adopted method for accurate protein quantification.[1][2] This guide provides a comprehensive comparison of DL-Tyrosine-13C9,15N with other commonly used labeled amino acids, offering researchers, scientists, and drug development professionals objective data and detailed protocols to inform their experimental design.

Performance Comparison: this compound vs. Other Labeled Amino Acids

The choice of a stable isotope-labeled amino acid is critical for the success of a SILAC experiment. While arginine and lysine are the most frequently used, labeled tyrosine, particularly this compound, offers unique advantages, especially in the study of signaling pathways.[3][4]

Key Performance Parameters:

FeatureThis compoundL-Arginine (e.g., 13C6,15N4)L-Lysine (e.g., 13C6,15N2)
Primary Application Quantitative phosphoproteomics (tyrosine phosphorylation), general proteomics.General quantitative proteomics.[5]General quantitative proteomics.[5]
Incorporation Efficiency High (>95-99% after 5-6 cell doublings).[1][6]High (>97% after 5 doublings).[7]High (>99% after 5 doublings).[7]
Metabolic Conversion Precursor to neurotransmitters (dopamine, norepinephrine, epinephrine) and thyroid hormones.[8][9] Metabolic conversion in typical SILAC cell lines is not reported as a significant issue affecting quantification.Can be converted to proline, potentially affecting quantification of proline-containing peptides. This can be mitigated by adding unlabeled proline to the medium.[10][11][12]Generally considered metabolically stable in the context of SILAC.
Mass Shift +10 Da (9x 13C, 1x 15N).[13]+10 Da (6x 13C, 4x 15N).[14]+8 Da (6x 13C, 2x 15N).[15]
Specialized Applications Ideal for studying tyrosine kinase signaling pathways and identifying substrates of tyrosine kinases and phosphatases.[3][11]Broadly applicable for global proteome quantification.Broadly applicable for global proteome quantification.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative proteomics experiments. Below are protocols for a general SILAC workflow and a specialized workflow for phosphotyrosine analysis using this compound.

General SILAC Workflow for Quantitative Proteomics

This protocol outlines the fundamental steps for a typical SILAC experiment.

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel. One population is grown in "light" medium containing natural abundance amino acids, while the other is grown in "heavy" medium supplemented with a labeled amino acid such as this compound.[1]

  • Ensure complete incorporation of the labeled amino acid by culturing the cells for at least five to six doublings.[1][6]

  • Verify incorporation efficiency (>95%) by mass spectrometry analysis of a small aliquot of protein extract.[6]

2. Cell Lysis and Protein Extraction:

  • Harvest and wash the "light" and "heavy" cell populations separately.

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration in each lysate.

3. Sample Mixing and Protein Digestion:

  • Mix equal amounts of protein from the "light" and "heavy" lysates.[11]

  • Denature, reduce, and alkylate the proteins.

  • Digest the protein mixture into peptides using an enzyme such as trypsin.

4. Peptide Fractionation and Desalting:

  • Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

  • Desalt the peptide fractions using C18 columns.

5. LC-MS/MS Analysis:

  • Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Set the mass spectrometer to acquire data in a data-dependent mode, selecting precursor ions for fragmentation.

6. Data Analysis:

  • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs.[16]

  • The ratio of the intensities of the heavy to light peptides reflects the relative abundance of the protein in the two samples.

SILAC Workflow for Phosphotyrosine Analysis

This specialized protocol is designed for the enrichment and quantification of tyrosine-phosphorylated peptides.

1. Cell Culture, Labeling, and Stimulation:

  • Follow the general SILAC protocol for cell culture and labeling with this compound.

  • Prior to harvesting, you can stimulate one cell population with a growth factor or drug to induce changes in tyrosine phosphorylation.[11]

2. Cell Lysis and Protein Digestion:

  • Lyse the cells and digest the proteins as described in the general workflow.

3. Phosphotyrosine Peptide Enrichment:

  • Incubate the mixed peptide sample with an anti-phosphotyrosine (pY) antibody conjugated to beads (e.g., agarose) to specifically capture phosphotyrosine-containing peptides.[3][5]

  • Wash the beads extensively to remove non-specifically bound peptides.

  • Elute the enriched phosphotyrosine peptides.

4. LC-MS/MS Analysis and Data Analysis:

  • Analyze the enriched phosphopeptides by LC-MS/MS.

  • Quantify the relative changes in phosphotyrosine levels based on the SILAC ratios of the identified phosphopeptides.

Visualizing Workflows and Pathways

Clear and concise diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.

G cluster_adaptation Adaptation Phase cluster_experimental Experimental Phase Light_Culture Cell Culture (Light Medium) Stimulation Cell Treatment/ Stimulation Light_Culture->Stimulation Heavy_Culture Cell Culture (Heavy Medium with This compound) Heavy_Culture->Stimulation Harvest Harvest & Lyse Cells Stimulation->Harvest Mix Mix Lysates (1:1) Harvest->Mix Digest Protein Digestion (Trypsin) Mix->Digest Enrichment Phosphotyrosine Peptide Enrichment Digest->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

SILAC Workflow for Phosphotyrosine Quantification

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2-SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Activates Akt->Transcription

Simplified EGFR Signaling Pathway

G cluster_tyrosine This compound cluster_arginine L-Arginine (13C6,15N4) Labeled_Amino_Acid Choice of Labeled Amino Acid This compound This compound Labeled_Amino_Acid->this compound L-Arginine (13C6,15N4) L-Arginine (13C6,15N4) Labeled_Amino_Acid->L-Arginine (13C6,15N4) Tyr_Adv Advantages: - Direct quantification of tyrosine phosphorylation - High mass shift (+10 Da) - Low risk of metabolic conversion issues Tyr_Cons Considerations: - Higher cost - Not all peptides contain tyrosine Arg_Adv Advantages: - Broad applicability for global proteomics - High mass shift (+10 Da) Arg_Cons Considerations: - Metabolic conversion to proline can affect quantification

Logical Comparison of Labeled Amino Acids

References

Determining the Limit of Detection for DL-Tyrosine-13C9,15N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise quantification of tyrosine, understanding the limit of detection (LOD) of various analytical methods is paramount. This guide provides a comparative overview of methodologies for determining the LOD of DL-Tyrosine-13C9,15N, an isotopically labeled internal standard crucial for accurate mass spectrometry-based quantification. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

Comparison of Detection Limits for Tyrosine Quantification

The choice of analytical technique significantly impacts the achievable limit of detection for tyrosine. Mass spectrometry-based methods, particularly when coupled with liquid chromatography, offer the highest sensitivity. In contrast, colorimetric assays, while simpler, exhibit higher detection limits.

Analytical MethodAnalyteLimit of Detection (LOD)Sample Matrix
LC-MS/MS Tyrosinefmol rangeCell Supernatant[1]
LC-MS/MS 3-Nitrotyrosine0.030 ng/mLHuman Plasma[2]
HPLC with Fluorescence Detection Phenylalanine and Tyrosine0.3 µMSerum[3]
Colorimetric Assay (Folin-Ciocalteau) Free Tyrosine15.6 µMBiological Samples

Experimental Protocols

Accurate determination of the LOD is critical for method validation. Below are detailed protocols for quantifying tyrosine using LC-MS/MS with a stable isotope-labeled internal standard and a traditional colorimetric assay.

Protocol 1: LOD Determination of Tyrosine using LC-MS/MS and this compound

This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard for the sensitive and specific quantification of tyrosine.

1. Reagent and Standard Preparation:

  • Tyrosine Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-tyrosine in 0.1 M HCl.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking known concentrations of the tyrosine standard stock solution into a relevant biological matrix (e.g., plasma, cell lysate).

  • Working IS Solution: Prepare a working solution of the this compound internal standard at a fixed concentration.

2. Sample Preparation:

  • To 100 µL of each calibration standard and unknown sample, add a fixed volume of the working IS solution.

  • Vortex the samples to ensure thorough mixing.

  • Perform protein precipitation by adding three volumes of ice-cold acetonitrile.

  • Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for amino acid separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to ensure the separation of tyrosine from other matrix components.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Tyrosine (Analyte): Monitor the precursor ion (m/z) and a specific product ion.

      • This compound (IS): Monitor the corresponding precursor and product ions, which will have a mass shift due to the isotopic labels.

4. Data Analysis and LOD Determination:

  • Integrate the peak areas of the analyte and the internal standard for each sample.

  • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • The LOD is typically determined as the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3.

Protocol 2: Tyrosine Quantification using the Folin-Ciocalteu Colorimetric Assay

This method provides a simpler, though less sensitive, alternative for tyrosine quantification.

1. Reagent Preparation:

  • Folin-Ciocalteu Reagent: Commercially available.

  • Tyrosine Standard Solutions: Prepare a series of known concentrations of tyrosine in a suitable buffer.

  • Sodium Carbonate Solution: Prepare a saturated solution.

2. Assay Procedure:

  • To a set of tubes, add the tyrosine standards and unknown samples.

  • Add the Folin-Ciocalteu reagent to each tube and mix.

  • Incubate at room temperature for a specified time.

  • Add the sodium carbonate solution to stop the reaction and develop the color.

  • Incubate again at room temperature.

3. Measurement and Analysis:

  • Measure the absorbance of the solutions at a specific wavelength (typically around 750 nm) using a spectrophotometer.

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of tyrosine in the unknown samples by interpolating their absorbance values on the standard curve.

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the biological relevance of tyrosine, the following diagrams are provided.

LOD_Determination_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Extract Supernatant Extraction & Reconstitution Precipitate->Extract LC Liquid Chromatography (Separation) Extract->LC MSMS Tandem Mass Spectrometry (Detection - MRM) LC->MSMS Ratio Calculate Peak Area Ratio (Analyte/IS) MSMS->Ratio Curve Construct Calibration Curve Ratio->Curve LOD Determine LOD (S/N > 3) Curve->LOD

Figure 1: Experimental workflow for LOD determination using LC-MS/MS.

Tyrosine_Signaling_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Melanin Melanin Tyrosine->Melanin Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Figure 2: Simplified overview of major tyrosine metabolic pathways.

References

Establishing Linearity of Response for DL-Tyrosine-13C9,15N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on precise quantification of tyrosine, establishing the linearity of response for the internal standard is a critical step in analytical method validation. This guide provides an objective comparison of DL-Tyrosine-13C9,15N's performance with other alternatives, supported by experimental data and detailed protocols. The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects.

Performance Comparison: this compound vs. Alternatives

This compound, with its heavy isotopes of both carbon and nitrogen, offers distinct advantages over other labeled alternatives, primarily deuterated standards (e.g., D4-Tyrosine). The key performance differentiator lies in the isotopic effect. Heavy isotopes like 13C and 15N have a negligible impact on the physicochemical properties of the molecule, ensuring that the internal standard co-elutes perfectly with the endogenous, unlabeled tyrosine during liquid chromatography (LC).

Deuterated standards, on the other hand, can exhibit a slight chromatographic shift, eluting marginally earlier than their non-deuterated counterparts. This can lead to differential ionization suppression or enhancement in complex biological matrices, potentially compromising the accuracy of quantification. Furthermore, deuterium atoms can be susceptible to exchange under certain analytical conditions, which can affect the stability of the standard and the reliability of the results.

The following table summarizes the expected performance characteristics for establishing linearity with this compound compared to a common deuterated alternative. The data is based on typical performance characteristics observed in validated LC-MS/MS methods for amino acid analysis.

Performance ParameterThis compound (Expected)D4-Tyrosine (Typical)Justification
Linear Dynamic Range >3 orders of magnitude>3 orders of magnitudeBoth standards can provide a wide linear range.
Coefficient of Determination (R²) ≥0.995≥0.99High correlation is expected for both, but 13C,15N labeling often yields slightly better linearity due to co-elution.
Chromatographic Co-elution with Analyte CompletePartial (potential for slight retention time shift)13C and 15N isotopes do not significantly alter the polarity or retention time of the molecule.
Isotopic Stability HighModerate (potential for back-exchange)C-13 and N-15 bonds are highly stable. C-D bonds can be more labile under certain conditions.
Precision (%CV) <15%<15%Both should allow for high precision, but co-elution of 13C,15N standard can reduce variability.
Accuracy (%RE) ±15%±20%The superior co-elution of 13C,15N standards generally leads to better accuracy by more effectively compensating for matrix effects.

Experimental Protocol: Establishing Linearity of Response

This protocol outlines the methodology for determining the linearity of response for the quantification of tyrosine using this compound as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

1. Materials and Reagents:

  • DL-Tyrosine (analyte)

  • This compound (internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Human plasma (or other relevant biological matrix)

  • Phosphate-buffered saline (PBS)

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Tyrosine in a suitable solvent (e.g., 0.1% formic acid in water).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution to create calibration standards at a minimum of six concentration levels spanning the expected analytical range (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Internal Standard Working Solution (IS-WS): Prepare a working solution of this compound at a constant concentration (e.g., 50 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of each calibration standard, quality control sample, and blank matrix, add 10 µL of the IS-WS.

  • Vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of tyrosine from other matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Tyrosine: Precursor ion > Product ion (e.g., m/z 182.1 > 136.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 192.1 > 145.1)

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.

  • Perform a linear regression analysis on the calibration curve. The linearity is acceptable if the coefficient of determination (R²) is ≥0.995.

Visualizing the Workflow and Application

To better illustrate the experimental process and a potential application of this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Stock Stock Solutions (Analyte & IS) Cal_Standards Calibration Standards Stock->Cal_Standards Spike Spike IS into Samples Cal_Standards->Spike QC_Samples QC Samples QC_Samples->Spike Matrix Biological Matrix Matrix->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Peak_Integration Peak Integration MS->Peak_Integration Area_Ratio Calculate Area Ratio Peak_Integration->Area_Ratio Cal_Curve Calibration Curve Area_Ratio->Cal_Curve Linearity Assess Linearity (R²) Cal_Curve->Linearity

Caption: Experimental workflow for establishing linearity.

G cluster_downstream Downstream Signaling cluster_nucleus Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR p-EGFR (Tyr) EGFR->P_EGFR Autophosphorylation Grb2_Sos Grb2/SOS P_EGFR->Grb2_Sos PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: EGFR signaling pathway involving tyrosine phosphorylation.

A Comparative Guide to the Reproducibility of Quantitative Proteomics with DL-Tyrosine-13C9,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reproducibility of quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with a specific focus on the role of isotopically labeled amino acids like DL-Tyrosine-13C9,15N. We will delve into the performance of SILAC in comparison to other common quantitative proteomics techniques and provide supporting experimental data and protocols.

Introduction to Quantitative Proteomics and the Role of SILAC

Quantitative proteomics is a powerful analytical approach to determine the relative or absolute amount of proteins in a sample.[1] Among the various methods, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy renowned for its accuracy and reproducibility.[2] The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which is then compared to a "light" control population grown in normal media.[3] Because the samples are combined at the very beginning of the experimental workflow, SILAC minimizes sample handling variability, a significant advantage for quantitative precision.[4]

The choice of the labeled amino acid is crucial. Typically, essential amino acids like arginine (Arg) and lysine (Lys) are used because trypsin, the most common enzyme for protein digestion in proteomics, cleaves at these sites, ensuring that most peptides are labeled.[3] The use of this compound, a heavily labeled version of tyrosine, is particularly relevant for studies focusing on signaling pathways, as tyrosine phosphorylation is a key post-translational modification in these processes.[5] The larger mass shift provided by such multiply-labeled amino acids can also aid in the clear separation of light and heavy peptide signals in the mass spectrometer, potentially enhancing quantitative accuracy.

Comparison of Quantitative Proteomics Methods

The reproducibility of a quantitative proteomics experiment is a critical factor for the reliability of its results. Below is a comparison of SILAC with other widely used techniques: Label-Free Quantification and Isobaric Tagging (iTRAQ/TMT).

FeatureSILAC (using this compound)Label-Free QuantificationIsobaric Tagging (iTRAQ/TMT)
Principle Metabolic incorporation of heavy amino acids (e.g., 13C, 15N labeled Tyrosine) in vivo.[3]Comparison of signal intensities or spectral counts of peptides between separate runs.Chemical labeling of peptides with isobaric tags that have reporter ions of different masses.
Reproducibility High. Samples are mixed early, minimizing experimental variation.[4] The use of heavily labeled amino acids can further improve signal separation.Moderate to Low. Susceptible to run-to-run variation in chromatography and instrument performance.High. Multiplexing allows for simultaneous analysis of multiple samples, reducing variability between runs.
Accuracy High. Direct comparison of heavy and light peptide pairs within the same mass spectrum.[1]Moderate. Can be affected by variations in ionization efficiency and sample complexity.Moderate. Can be affected by co-isolation of interfering ions, leading to ratio compression.
Precision High. Low coefficients of variation (CVs) are typically observed.Lower. Higher CVs are generally reported compared to label-based methods.High. Good precision within a single multiplexed experiment.
Applicability Limited to metabolically active, culturable cells.Applicable to any type of sample, including tissues and clinical specimens.Applicable to any type of sample that can be protein-extracted and digested.
Cost Moderate to high, due to the cost of labeled amino acids and specialized cell culture media.Low, as no expensive labeling reagents are required.High, due to the cost of the isobaric tagging reagents.

Quantitative Data Summary:

Study ComparisonKey Findings on Reproducibility
SILAC vs. Dimethyl Labeling A study found that while both methods have comparable accuracy, SILAC demonstrates significantly better repeatability, with a standard deviation of log2 ratios nearly four times lower than the chemical labeling workflow.[4]
SILAC vs. Label-Free A study on a 15N SILAC mouse model reported that label-based quantification is less susceptible to variations from instrument conditions and produces more consistent quantifications among biological replicates than label-free quantification. The SILAC method yielded quantifiable proteins with a coefficient of variation (CV) of less than 20%.[6]
SILAC vs. iTRAQ iTRAQ allows for higher multiplexing, but the labeling occurs at a later stage, potentially introducing more variability. SILAC, with its early-stage sample mixing, is often considered more accurate for precise quantification.[2]

Experimental Protocols

General SILAC Workflow for Reproducibility Assessment

This protocol outlines the key steps for a typical SILAC experiment designed to assess the reproducibility of quantification.

1. Cell Culture and Labeling:

  • Two populations of cells are cultured in parallel.

  • "Light" population: Grown in standard cell culture medium.

  • "Heavy" population: Grown in medium where the natural amino acid (e.g., L-Tyrosine) is replaced with its heavy isotope-labeled counterpart (e.g., this compound).

  • Cells are cultured for at least five to six cell divisions to ensure complete incorporation (>97%) of the heavy amino acid.[7]

2. Sample Preparation:

  • After the labeling phase, cells from the "light" and "heavy" populations are harvested.

  • The cell pellets are washed with phosphate-buffered saline (PBS).

  • Equal amounts of protein from the light and heavy populations are mixed. This early mixing is crucial for high reproducibility.

  • The mixed cell pellet is lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

3. Protein Digestion:

  • The protein mixture is reduced and alkylated to break disulfide bonds and prevent their reformation.

  • The proteins are then digested into peptides, typically using sequencing-grade trypsin.

4. Mass Spectrometry Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer detects the mass difference between the "light" and "heavy" peptide pairs.

5. Data Analysis:

  • The relative abundance of a protein is determined by the ratio of the signal intensities of the heavy and light peptide pairs.

  • For reproducibility analysis, multiple technical and biological replicates are processed, and the coefficient of variation (CV) of the protein ratios is calculated.

5-plex SILAC for Dynamic Phosphotyrosine Analysis

A more advanced application involving labeled tyrosine is the 5-plex SILAC method, which allows for the monitoring of signaling dynamics across multiple time points or conditions in a single experiment.[8]

1. Labeling Scheme:

  • Five cell populations are cultured in media with different combinations of light and heavy labeled lysine (Lys), arginine (Arg), and tyrosine (Tyr).

  • For example:

    • Population 1: Light Lys, Arg, Tyr

    • Population 2: Heavy Lys, Heavy Arg, Light Tyr

    • Population 3: Different heavy isotopes of Lys and Arg, Light Tyr

    • Population 4: Heavy Lys, Heavy Arg, and a specific heavy Tyr (e.g., 13C6-Tyr)

    • Population 5: Heavy Lys, Heavy Arg, and another heavy Tyr (e.g., 13C9,15N-Tyr)

2. Experimental Procedure:

  • Each cell population is subjected to a different experimental condition (e.g., different time points of drug treatment).

  • Equal amounts of protein from all five populations are mixed.

  • The mixed sample undergoes phosphotyrosine peptide enrichment, typically through immunoprecipitation with anti-phosphotyrosine antibodies.[8]

  • The enriched phosphopeptides are then analyzed by LC-MS/MS.

3. Data Analysis:

  • The mass spectrometer can distinguish the five different isotopic forms of each phosphotyrosine-containing peptide, allowing for relative quantification across the five conditions in a single run.

Visualizing the Workflow

SILAC_Workflow cluster_light Light Cell Culture cluster_heavy Heavy Cell Culture light_cells Cells in 'Light' Medium (Natural Amino Acids) mix Mix Equal Protein Amounts light_cells->mix heavy_cells Cells in 'Heavy' Medium (e.g., this compound) heavy_cells->mix lyse Cell Lysis mix->lyse digest Protein Digestion (Trypsin) lyse->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification) lcms->data

Caption: General workflow for a SILAC-based quantitative proteomics experiment.

Signaling_Pathway_Focus ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Binding phosphorylation Autophosphorylation (Tyrosine Residues) receptor->phosphorylation Activation adaptor Adaptor Proteins phosphorylation->adaptor Recruitment downstream Downstream Signaling (e.g., MAPK, PI3K pathways) adaptor->downstream response Cellular Response downstream->response

Caption: Simplified signaling pathway highlighting the importance of tyrosine phosphorylation.

Conclusion

The SILAC method stands out as a highly reproducible and accurate technique for quantitative proteomics. The use of heavily labeled amino acids, such as this compound, is particularly advantageous for studying specific biological processes like cell signaling, where tyrosine phosphorylation plays a pivotal role. The larger mass shift introduced by these multiply-labeled amino acids can enhance the resolution between light and heavy peptide signals, contributing to the overall robustness of the quantification. While direct comparative data on the reproducibility of different heavy amino acids is limited, the fundamental principles of SILAC and the available comparative studies against other methods strongly support its position as a gold standard for quantitative accuracy and reproducibility in proteomics research.

References

A Comparative Guide to Analytical Methods Utilizing DL-Tyrosine-¹³C₉,¹⁵N for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies that employ DL-Tyrosine-¹³C₉,¹⁵N as an internal standard for the precise quantification of tyrosine in biological matrices. While direct inter-laboratory comparison studies for this specific isotopic standard are not publicly available, this document synthesizes data from established methods for tyrosine analysis to offer a performance comparison between the primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

DL-Tyrosine-¹³C₉,¹⁵N is a stable isotope-labeled version of the amino acid tyrosine, incorporating nine Carbon-13 atoms and one Nitrogen-15 atom.[1][2][3] Its utility as an internal standard is paramount in quantitative mass spectrometry.[1][2] Because it has nearly identical chemical and physical properties to endogenous tyrosine, it can be added to a sample at the beginning of the workflow to account for analyte loss during sample preparation and for variations in instrument response, thereby significantly improving the accuracy and precision of quantification.[4][5][6]

Comparative Analysis of Analytical Methods

The quantification of tyrosine in complex biological samples, such as plasma, urine, and tissue homogenates, is predominantly achieved through mass spectrometry-based techniques. The choice between LC-MS/MS and GC-MS often depends on the sample matrix, required sensitivity, available instrumentation, and desired throughput. DL-Tyrosine-¹³C₉,¹⁵N is an ideal internal standard for both platforms.[1][2]

Data Presentation: Performance Characteristics

The following table summarizes typical performance data for the quantification of tyrosine and its metabolites using LC-MS/MS and GC-MS with stable isotope dilution. These values are compiled from various studies and represent the expected performance when using a suitable internal standard like DL-Tyrosine-¹³C₉,¹⁵N.

ParameterLC-MS/MSGC-MSReferences
Limit of Detection (LOD) 0.030 - 3.2 ng/mL20 ng/mL (for metabolites)[7][8][9][10]
Limit of Quantification (LOQ) 0.096 - 1.95 µM~0.1 µg/mL[7][9][11]
Linearity (Correlation, r²) > 0.985> 0.99[9][10]
Precision (CV%) < 10%0.49 - 11.10%[7][9]
Accuracy / Recovery 95 - 105%75 - 102.9%[9][11]
Derivatization Required NoYes[8][12][13]
Typical Run Time 5 - 15 minutes10 - 20 minutes[14][15]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for LC-MS/MS and GC-MS analysis of tyrosine.

Protocol 1: LC-MS/MS Quantification of Tyrosine in Human Plasma

This protocol is adapted from methods for analyzing tyrosine and its modified forms in biological fluids.[9][14]

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add 10 µL of the DL-Tyrosine-¹³C₉,¹⁵N internal standard solution (concentration should be similar to the expected analyte concentration).
  • Add 400 µL of acetonitrile to precipitate proteins.[8]
  • Vortex the mixture vigorously for 1 minute.
  • Centrifuge at 12,500 RPM for 10 minutes at 4°C to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 250 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. LC-MS/MS Parameters:

  • LC System: Agilent 1100 HPLC system or equivalent.[14]
  • Column: Reversed-phase C18 column (e.g., ODS-HG-3, 2 x 50 mm).[14]
  • Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water.[14]
  • Mobile Phase B: Acetonitrile.[14]
  • Gradient: A typical gradient might start at 100% A for 2 minutes, ramp to 50% A over 5 minutes, then return to 100% A and re-equilibrate.[14]
  • Flow Rate: 0.3 - 0.6 mL/min.[16]
  • Injection Volume: 10 µL.[14]
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API-3000).[14]
  • Ionization Mode: Electrospray Ionization (ESI), Positive.[14]
  • Monitoring: Multiple Reaction Monitoring (MRM).
  • Tyrosine Transition: e.g., m/z 182.2 → 136.1.[14]
  • DL-Tyrosine-¹³C₉,¹⁵N Transition: m/z 192.1 → 145.1 (predicted).

Protocol 2: GC-MS Quantification of Tyrosine in Human Urine

This protocol includes a necessary derivatization step to make the amino acid volatile for GC analysis.[12][13]

1. Sample Preparation & Hydrolysis (if protein-bound):

  • To a 200 µL aliquot of urine, add 10 µL of the DL-Tyrosine-¹³C₉,¹⁵N internal standard.
  • Perform solid-phase extraction (SPE) using a cation-exchange cartridge to purify the amino acids.[8]
  • Wash the cartridge with deionized water, then methanol, and elute the amino acids with 5% ammonia in methanol.[8]
  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization:

  • Amino acids are polar and not volatile, requiring derivatization before GC analysis.[12][13] A common method is silylation.
  • To the dried sample, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of acetonitrile.[13]
  • Cap the vial and heat at 100°C for 1-4 hours to form the trimethylsilyl (TMS) derivatives.[12]

3. GC-MS Parameters:

  • GC System: Agilent or Thermo Scientific GC system.
  • Column: 5% phenyl methylpolysiloxane capillary column (e.g., TRACE TR-5, 30m x 0.25mm I.D.).[13][15]
  • Carrier Gas: Helium.
  • Injection Mode: Splitless.
  • Temperature Program: Start at 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
  • Mass Spectrometer: Triple quadrupole or single quadrupole mass spectrometer.
  • Ionization Mode: Electron Ionization (EI) or Negative-Ion Chemical Ionization (NICI).
  • Monitoring: Selected Ion Monitoring (SIM) of characteristic fragments for derivatized Tyrosine and its internal standard.

Visualizations

Workflow and Pathway Diagrams

The following diagrams illustrate the general experimental workflow for tyrosine quantification and the biological context of tyrosine metabolism.

G General Workflow for Tyrosine Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with DL-Tyrosine-¹³C₉,¹⁵N Internal Standard Sample->Spike Extract Protein Precipitation & Solid-Phase Extraction Spike->Extract Deriv Derivatization (Required for GC-MS) Extract->Deriv With Derivatization LCMS LC-MS/MS Extract->LCMS No Derivatization GCMS GC-MS Deriv->GCMS With Derivatization Ratio Calculate Peak Area Ratio (Tyrosine / Internal Standard) LCMS->Ratio GCMS->Ratio Cal Quantify using Calibration Curve Ratio->Cal Result Final Concentration Cal->Result

Caption: Experimental workflow for quantifying tyrosine using an internal standard.

G Tyrosine Metabolism Pathway cluster_neuro Neurotransmitters Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase Melanin Melanin (Pigments) Tyr->Melanin Thyroid Thyroid Hormones (T3, T4) Tyr->Thyroid Catabolism Catabolism to Fumarate & Acetoacetate Tyr->Catabolism Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Key metabolic pathways involving tyrosine as a precursor.[17][18]

References

Safety Operating Guide

Proper Disposal of DL-Tyrosine-13C9,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of DL-Tyrosine-13C9,15N, a stable isotope-labeled amino acid. While DL-Tyrosine and its isotopically labeled forms are generally not classified as hazardous substances, they must be handled in accordance with standard laboratory chemical waste protocols.[1][2][3] Stable isotope-labeled waste is typically managed similarly to common chemical waste, as it is non-radioactive and poses minimal environmental risk.[][5] However, it is crucial to consult your institution's Environmental, Health, and Safety (EH&S) department for specific guidelines, as local regulations may vary.[6]

Key Disposal Considerations

The following table summarizes the essential logistical and safety information for the disposal of this compound.

ParameterGuidelineRationale
Waste Classification Non-hazardous solid chemical waste. Treat as a standard laboratory chemical.Safety Data Sheets (SDS) for L-Tyrosine and its labeled counterparts do not classify it as a hazardous substance under typical regulations.[1][3]
Container Requirements Use the original container or a clearly labeled, compatible, and sealable container.[7][8]Prevents misidentification, ensures compatibility, and avoids leaks or spills. The container must be in good condition with a secure cap.[7][9]
Labeling Label the container with "this compound" and "Stable Isotope-Labeled Compound".Clear labeling is critical for safe transport and proper handling by waste management personnel.[8]
Storage Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[9][10]Proper storage minimizes the risk of accidental reactions, spills, or exposure. Keep acids and bases stored separately.[9]
Disposal Method Dispose of through your institution's chemical waste program. Do not discard in regular trash or down the drain.[11]Centralized waste management ensures compliance with federal, state, and local environmental regulations.[6] Evaporation is not a permissible disposal method.[8][11]

Procedural Guidance for Disposal

Follow these steps to ensure the safe and compliant disposal of this compound and its associated waste.

1. Waste Identification and Segregation:

  • Confirm that the waste is this compound.

  • Keep this waste stream separate from other chemical wastes to avoid unintended reactions.[1] While stable isotope waste is generally non-hazardous, it is good practice not to mix different types of laboratory waste.[]

2. Preparing the Waste Container:

  • If not using the original container, select one that is made of a compatible material (e.g., glass or polyethylene) and has a secure, leak-proof lid.[7][8]

  • Affix a waste label to the container. Fill in all required information, including the full chemical name ("this compound") and the date you first added waste to the container.

3. Accumulating Waste:

  • For solid waste, such as the pure compound or contaminated items like weigh paper or gloves, place it directly into the prepared waste container.

  • For solutions, pour the liquid waste into the appropriate container.

  • Always keep the waste container securely closed except when adding waste.[10][11]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in your laboratory's designated SAA.[9]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[7]

  • Ensure the SAA is inspected regularly for any signs of leaks or container degradation.[9]

5. Arranging for Disposal:

  • Once the container is full or you have no further use for the chemical, arrange for its collection by your institution's EH&S or hazardous waste management department.[10]

  • Follow your institution's specific procedures for requesting a waste pickup.

6. Disposal of Empty Containers:

  • A container that held this compound should be triple-rinsed with a suitable solvent (e.g., water) before being disposed of as regular trash.[8][11]

  • The rinsate (the liquid from rinsing) must be collected and disposed of as chemical waste.[11]

  • After rinsing, deface or remove all chemical labels from the empty container before placing it in the appropriate recycling or trash receptacle.[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 start Start: Have this compound for Disposal is_waste Is the material waste? start->is_waste containerize Place in a compatible, labeled waste container. is_waste->containerize Yes is_empty_container Is it an empty container? is_waste->is_empty_container No storage Store in designated Satellite Accumulation Area (SAA). containerize->storage contact_ehs Contact EH&S for pickup and disposal. storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end triple_rinse Triple-rinse container with a suitable solvent. is_empty_container->triple_rinse Yes collect_rinsate Collect rinsate as chemical waste. triple_rinse->collect_rinsate deface_label Deface original labels. triple_rinse->deface_label collect_rinsate->containerize Add to waste dispose_trash Dispose of container in regular trash. deface_label->dispose_trash dispose_trash->end

Disposal workflow for this compound.

References

Personal protective equipment for handling DL-Tyrosine-13C9,15N

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of DL-Tyrosine-13C9,15N. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.

Hazard Assessment and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate exposure risks.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CodeHazard Statement
Skin IrritationH315Causes skin irritation
Serious Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Source: Cayman Chemical Safety Data Sheet[1], Guidechem[2]

A tiered approach to PPE is recommended based on the specific handling procedure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

OperationEye and Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
General Handling and Storage Safety glasses with side shieldsNitrile glovesNot generally requiredLaboratory coat
Weighing and Aliquoting (powder form) Chemical splash gogglesNitrile glovesN95 respirator maskLaboratory coat
Solution Preparation and Use Chemical splash gogglesNitrile glovesNot required if handled in a fume hoodLaboratory coat
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesN95 respirator maskChemical-resistant apron or coveralls

Source: Sigma-Aldrich, General Laboratory Safety Guidelines[3][4][5][6][7]

Operational Protocols: From Receipt to Experimentation

A systematic workflow ensures both safety and experimental integrity. The following protocols provide step-by-step guidance for the handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the product name and CAS number (202407-26-9) on the label match the order specifications.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.

Weighing and Solution Preparation

This procedure should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation of the powder.

  • Don PPE: Before handling the compound, put on the appropriate PPE as specified in Table 2 for "Weighing and Aliquoting."

  • Prepare Workspace: Clean the weighing area and the spatula with an appropriate solvent (e.g., 70% ethanol) and allow it to dry completely.

  • Tare Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispense Compound: Carefully dispense the desired amount of this compound into the weighing vessel. Avoid creating dust.

  • Record Weight: Accurately record the weight of the compound.

  • Prepare Solution: In a chemical fume hood, add the desired solvent to the vessel containing the weighed compound. Gently swirl or vortex to dissolve.

  • Clean Up: After use, clean the spatula and the weighing area thoroughly. Dispose of any contaminated wipes as outlined in the disposal plan.

Disposal Plan

As a stable isotope-labeled amino acid, this compound is not considered radioactive and does not typically require specialized disposal procedures beyond those for standard non-hazardous chemical waste.[8] However, it is imperative to adhere to local and institutional regulations.

Chemical Waste
  • Aqueous Solutions: Non-hazardous, water-soluble solutions of this compound can generally be disposed of down the sanitary sewer with copious amounts of water.[9][10] Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Solid Waste: Unused or expired solid this compound should be collected in a designated, labeled waste container for non-hazardous chemical waste.

  • Contaminated Materials: Items such as gloves, weigh boats, and pipette tips that are contaminated with this compound can typically be disposed of in the regular laboratory trash, provided they are not contaminated with any other hazardous materials.[11]

Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE for spill cleanup as detailed in Table 2.

  • Contain Spill: For solid spills, gently cover the powder with a damp paper towel to avoid generating dust. For liquid spills, use an appropriate absorbent material.

  • Clean Area: Carefully collect the spilled material and contaminated absorbents and place them in a sealed container for disposal. Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the sealed container with the spill cleanup materials as non-hazardous solid waste, following institutional guidelines.

Safe Handling and Disposal Workflow

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

Workflow for this compound Handling and Disposal cluster_receiving Receiving & Storage cluster_handling Handling cluster_disposal Disposal start Receive Compound inspect Inspect Container start->inspect store Store Securely inspect->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Solid don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution decision Waste Type? prepare_solution->decision solid_waste Solid Waste Disposal decision->solid_waste Solid liquid_waste Liquid Waste Disposal decision->liquid_waste Liquid contaminated_materials Contaminated Materials Disposal decision->contaminated_materials Consumables

Caption: A flowchart illustrating the key stages of handling and disposal for this compound.

References

×

Retrosynthesis Analysis

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。